molecular formula C22H43N3O10 B8178774 Azido-PEG8-C-Boc

Azido-PEG8-C-Boc

Cat. No.: B8178774
M. Wt: 509.6 g/mol
InChI Key: GLHQFKXMGGQWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG8-C-Boc is a useful research compound. Its molecular formula is C22H43N3O10 and its molecular weight is 509.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3O10/c1-22(2,3)35-21(26)20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-24-25-23/h4-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHQFKXMGGQWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Potential of Azido-PEG8-C-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Overview of Azido-PEG8-C-Boc for Advanced Drug Development

This technical guide provides an in-depth analysis of the properties and applications of this compound, a heterobifunctional linker critical in the field of targeted protein degradation and bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, detailed experimental protocols, and the strategic utility of this versatile molecule.

This compound is a polyethylene glycol (PEG)-based linker molecule featuring two distinct reactive moieties: an azide group and a Boc-protected amine. This unique structure allows for sequential and controlled conjugation to different molecules of interest, making it an invaluable tool in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1] The PEG8 spacer enhances solubility and provides optimal spatial orientation between conjugated entities.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers. These values are essential for accurate experimental design and execution.

PropertyValueSource
Molecular Formula C₂₂H₄₃N₃O₁₀[2]
Molecular Weight 509.59 g/mol [2][3]
CAS Number 1984776-39-7[3]
Appearance Varies (typically a solid or oil)General Knowledge
Purity ≥95% (typical)
Storage -20°C

Strategic Applications in PROTAC Synthesis

This compound is prominently used as a linker in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound facilitates a straightforward synthetic approach to these complex molecules.

The azide group provides a reactive handle for "click chemistry," a set of rapid, selective, and high-yield reactions. Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a corresponding alkyne or strained cyclooctyne functionality. The Boc-protected amine on the other end of the linker allows for standard amide bond formation with a second molecule after the deprotection of the Boc group under acidic conditions.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (this compound based) POI->PROTAC binds to POI ligand Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds to E3 ligand Ub Ubiquitin (Ub) Ternary->Ub E2 ligase transfers Ub Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Protein Fragments Proteasome->Degradation degrades into

General mechanism of action for a PROTAC.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions involving this compound. It is important to note that these are generalized protocols and may require optimization for specific substrates and applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-butanol/water mixture)

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-containing molecule and a molar equivalent of this compound in the chosen solvent.

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and the ligand (TBTA or THPTA).

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine, which can then be used for subsequent conjugation, typically through amide bond formation.

Materials:

  • Boc-protected compound (e.g., the product from the click chemistry reaction)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling start Start Materials linker This compound start->linker poi_ligand Alkyne-modified POI Ligand start->poi_ligand e3_ligand Carboxylic acid-functionalized E3 Ligase Ligand start->e3_ligand click_reaction CuAAC or SPAAC Reaction linker->click_reaction poi_ligand->click_reaction amide_coupling Amide Bond Formation e3_ligand->amide_coupling intermediate Boc-Protected PROTAC Intermediate click_reaction->intermediate deprotection Acidic Deprotection (TFA) intermediate->deprotection amine_intermediate Amine-functionalized PROTAC Intermediate deprotection->amine_intermediate amine_intermediate->amide_coupling final_protac Final PROTAC Molecule amide_coupling->final_protac

References

Azido-PEG8-C-Boc in PROTACs: A Technical Guide to a Versatile Linker

Author: BenchChem Technical Support Team. Date: November 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of the PROTAC's ability to form a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[1][]

Among the vast array of available linkers, those incorporating polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length. This guide provides an in-depth technical overview of Azido-PEG8-C-Boc, a specific and highly functionalized PEG-based linker, detailing its chemical components, role in PROTAC synthesis, and methods for evaluating the resulting degraders.

Core Concepts: Molecular Dissection of this compound

This compound is a trifunctional chemical tool designed for the modular and efficient synthesis of PROTACs. Its name delineates its three key chemical moieties, each serving a distinct purpose in the assembly of the final molecule.

  • Azido (N₃) Group: This functional group serves as a "click chemistry" handle. It readily and specifically participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the highly efficient and chemoselective conjugation of the linker to a binding element (either for the POI or E3 ligase) that has been pre-functionalized with an alkyne group, forming a stable triazole ring.

  • Polyethylene Glycol (PEG8) Chain: This central component is an eight-unit PEG spacer. PEG linkers are the most common motifs in PROTAC design, used in over half of reported molecules. The PEG8 chain imparts several beneficial properties:

    • Hydrophilicity: It increases the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.

    • Flexibility and Length: The length of the linker is crucial for optimizing the spatial orientation of the target protein and E3 ligase to form a productive ternary complex. The 8-unit length of this linker provides a significant and flexible span, which must be empirically tested for each specific target and E3 ligase pair.

  • Boc-Protected Carbon (C-Boc): This terminus features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The Boc group is a standard acid-labile protecting group in organic synthesis. It masks the reactive amine to prevent unwanted side reactions during the "click" conjugation step. Following the attachment of the first ligand via the azide group, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine. This newly exposed amine is then ready for coupling, typically via an amide bond, to the second ligand, completing the PROTAC synthesis.

cluster_Linker This compound Structure cluster_Functions Component Functions Azido Azido Group (N₃) PEG8 PEG8 Spacer (-O-CH₂-CH₂-)₈ F_Azido Enables 'Click Chemistry' (e.g., CuAAC) for efficient conjugation to an alkyne. Azido->F_Azido Function BocAmine Boc-Protected Amine (-NH-Boc) F_PEG8 Provides optimal length, flexibility, and hydrophilicity. Critical for ternary complex formation. PEG8->F_PEG8 Function F_BocAmine Masks reactive amine during synthesis. Deprotection reveals coupling site for second ligand. BocAmine->F_BocAmine Function

Caption: Functional components of the this compound linker.

Application in PROTAC Synthesis

The structure of this compound lends itself to a modular and convergent synthetic strategy, allowing for the rapid assembly of PROTAC libraries. A typical workflow involves a two-stage coupling process: click chemistry followed by amide bond formation.

start Start Materials step1 Step 1: Click Chemistry (CuAAC) Couple Alkyne-Ligand 1 to Azido-Linker start->step1 intermediate1 Intermediate 1 Ligand 1-Linker-NHBoc step1->intermediate1 step2 Step 2: Boc Deprotection Treat with Acid (e.g., TFA) to remove Boc group intermediate1->step2 intermediate2 Intermediate 2 Ligand 1-Linker-NH₂ step2->intermediate2 step3 Step 3: Amide Coupling Couple Carboxylic Acid-Ligand 2 to free amine intermediate2->step3 end Final PROTAC Molecule step3->end

Caption: General synthetic workflow for PROTAC assembly.

This protocol provides a general methodology for synthesizing a PROTAC using this compound, an alkyne-functionalized POI ligand, and a carboxylic acid-functionalized E3 ligase ligand.

1. Stage 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture such as DMF/water or t-BuOH/water.

  • Add sodium ascorbate (0.3 eq) to the solution.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Ligand 1-Linker-NHBoc) by flash column chromatography to yield the pure product.

2. Stage 2: Boc Deprotection

  • Dissolve the purified intermediate from Stage 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-30% v/v) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the removal of the Boc group by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Ligand 1-Linker-NH₃⁺TFA⁻) is often used directly in the next step.

3. Stage 3: Amide Coupling

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in DMF.

  • Add a peptide coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.

  • Add a solution of the amine salt from Stage 2 (1.0 eq) in DMF to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the high-purity product for biological evaluation.

Biological Function and Evaluation

The synthesized PROTAC functions by inducing proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome. The PEG8 linker is critical in spanning the distance between the two proteins and facilitating the formation of a stable ternary complex.

POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG8 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be 1 nM to 10 µM.

    • Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. Separately, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.

Quantitative Data Analysis

While specific degradation data for a PROTAC using the exact this compound linker is not publicly available without synthesizing a specific molecule, the literature provides extensive data on the impact of PEG linker length on PROTAC performance. The following table summarizes representative data for well-characterized PROTACs, illustrating how linker composition affects degradation potency and efficacy. This data highlights the empirical nature of linker optimization in PROTAC design.

PROTAC Target Protein E3 Ligase Linker Composition Cell Line DC₅₀ (nM) Dₘₐₓ (%) Reference
NC-1 BTKCRBNPEG-basedMino2.297
PROTAC 26 BTKCRBNPEG-basedNamalwa6.2>99
Example PROTAC BRD4VHLNot SpecifiedHEK2931595
TBK1 Degrader TBK1CRBNPEG-basedMM.1S3296

This data underscores that even with similar core structures, slight changes in linker length or composition can dramatically alter degradation efficiency, making modular linkers like this compound invaluable for rapidly creating and testing a matrix of PROTACs to find the optimal degrader.

References

The Pivotal Role of the PEG8 Spacer in Azido-PEG8-C-Boc Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the polyethylene glycol (PEG) spacer, specifically the eight-unit ethylene glycol chain (PEG8), in determining the solubility of the heterobifunctional linker, Azido-PEG8-C-Boc. This linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. Understanding the contribution of the PEG8 spacer to the physicochemical properties of this compound is paramount for the successful design and development of effective protein degraders.

The Challenge of PROTAC Solubility

PROTACs are large, complex molecules that operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] Structurally, a PROTAC consists of two active ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Due to their high molecular weight and often hydrophobic nature, many PROTACs suffer from poor aqueous solubility, which can significantly hinder their development as viable drugs by limiting their bioavailability and cellular permeability.[2][3]

The PEG8 Spacer as a Solubility Enhancer

The incorporation of a PEG8 spacer into the linker structure of molecules like this compound is a strategic approach to mitigate these solubility issues.[4] Polyethylene glycol is a hydrophilic polymer composed of repeating ethylene oxide units. The presence of the PEG8 chain in this compound imparts several beneficial properties that enhance its solubility:

  • Hydrophilicity : The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, leading to increased aqueous solubility. This is a crucial feature for a linker used in PROTACs, which often connect two hydrophobic ligands.

  • Flexibility : The PEG chain is highly flexible, which can disrupt crystal lattice formation and prevent the aggregation of the molecule, further contributing to better solubility.

  • Increased Hydrodynamic Volume : The PEG spacer increases the overall size of the molecule in solution, which can help to shield the hydrophobic core of the PROTAC from the aqueous environment.

The choice of a PEG8 spacer often represents a balance between providing sufficient hydrophilicity to improve solubility and maintaining a suitable length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Impact of PEG Spacer Length on PROTAC Properties

The length of the PEG spacer is a critical parameter that can be modulated to optimize the overall properties of a PROTAC. The following table summarizes the general trends observed with varying PEG linker lengths.

Linker PropertyShort PEG Spacer (e.g., PEG2-4)Medium PEG Spacer (e.g., PEG6-8)Long PEG Spacer (e.g., PEG12+)
Aqueous Solubility Moderate ImprovementOptimal Improvement High Improvement
Cell Permeability Generally FavorableOften a "Sweet Spot"May Decrease
Ternary Complex Formation May be sterically hinderedOften Optimal May be too flexible, leading to unproductive binding
Target Degradation Efficacy VariableFrequently Highest Can be reduced

This table presents representative data based on general trends reported in the literature and is intended for illustrative purposes.

Experimental Protocols

The evaluation of a PROTAC's efficacy, which is intrinsically linked to the properties endowed by its linker, involves a series of in vitro assays. Below are detailed methodologies for key experiments.

Aqueous Solubility Assessment (Thermodynamic Solubility)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • This compound or PROTAC synthesized with this linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • 2 mL microcentrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mM).

  • Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of PBS in a microcentrifuge tube.

  • Ensure a solid precipitate is visible.

  • Incubate the tubes on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.

Cell Permeability Assay (Caco-2)

This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • Cell culture medium (e.g., DMEM with FBS)

  • Test compound (PROTAC)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to form a confluent and differentiated monolayer.

  • On the day of the experiment, wash the cell monolayers with transport buffer (e.g., HBSS).

  • Add the test compound (at a known concentration) to the apical (A) chamber.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

  • At the end of the experiment, add lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm monolayer integrity.

  • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Target Protein Degradation Assay (Western Blot)

This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody for the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target Protein - PROTAC - E3 Ligase Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub_Chain Polyubiquitin Chain Ub->Ub_Chain Proteasome Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (using this compound) solubility Aqueous Solubility Assay start->solubility permeability Cell Permeability Assay (e.g., Caco-2) solubility->permeability degradation Target Degradation Assay (Western Blot / Mass Spec) permeability->degradation ternary_complex Ternary Complex Formation Assay (e.g., SPR, FRET) degradation->ternary_complex downstream Downstream Functional Assays (e.g., Cell Viability) ternary_complex->downstream end Lead Optimization downstream->end

References

The Heterobifunctional Nature of Azido-PEG8-C-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG8-C-Boc. It details its core properties, chemical reactivity, and its pivotal role in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs). This document serves as a technical resource, offering detailed experimental protocols and structured data to facilitate its application in research and development.

Core Concepts: Understanding the Heterobifunctional Nature of this compound

This compound is a chemical entity characterized by two distinct functional groups at opposing ends of a polyethylene glycol (PEG) spacer. This "heterobifunctional" design is central to its utility, allowing for the sequential and controlled conjugation of two different molecules.

The molecule consists of three key components:

  • An Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[3] It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a potentially cytotoxic copper catalyst.[1]

  • A Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It is stable under a variety of conditions but can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be used for subsequent conjugation reactions, typically forming amide bonds with carboxylic acids.

  • A Polyethylene Glycol (PEG) Spacer (-PEG8-): The eight-unit PEG linker imparts several advantageous properties. It enhances the aqueous solubility of the molecule and the resulting conjugates. The flexibility and length of the PEG chain also provide spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity, particularly in the context of PROTACs where it influences the formation of the ternary complex.

This unique combination of an azide, a protected amine, and a PEG spacer makes this compound a versatile tool for constructing complex molecular architectures.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₂₂H₄₃N₃O₁₀
Molecular Weight 509.59 g/mol
Purity Typically >95%
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar PEGylated compounds and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide terminus of this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: a mixture of t-BuOH/H₂O or DMF

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized molecule and this compound (1.0 eq) in the chosen solvent system.

  • Prepare a fresh aqueous solution of sodium ascorbate.

  • In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 15-30 minutes.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to yield a free amine.

Materials:

  • Boc-protected PEG conjugate (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the Boc-protected PEG conjugate in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution, typically to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt can often be used in the next step without further purification. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships involving this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Coupling Ligand_A_Alkyne Ligand A (Alkyne-functionalized) CuAAC CuAAC (Click Chemistry) Ligand_A_Alkyne->CuAAC Azido_PEG8_Boc This compound Azido_PEG8_Boc->CuAAC Intermediate_1 Intermediate 1 (Ligand A-PEG8-Boc) CuAAC->Intermediate_1 TFA TFA/DCM Intermediate_1->TFA Intermediate_2 Intermediate 2 (Ligand A-PEG8-Amine) TFA->Intermediate_2 Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Amide_Coupling Ligand_B_COOH Ligand B (Carboxylic Acid) Ligand_B_COOH->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using this compound.

Heterobifunctional_Nature cluster_azide Azide Terminus cluster_boc Boc-Amine Terminus Azido_PEG8_Boc This compound Azide_Reaction Click Chemistry (CuAAC or SPAAC) Azido_PEG8_Boc->Azide_Reaction reacts with Boc_Deprotection Acidic Deprotection (e.g., TFA) Azido_PEG8_Boc->Boc_Deprotection is deprotected by Triazole_Linkage Stable Triazole Linkage Azide_Reaction->Triazole_Linkage forms Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Azide_Reaction Primary_Amine Primary Amine Boc_Deprotection->Primary_Amine to yield Amide_Coupling Amide Bond Formation Primary_Amine->Amide_Coupling reacts with Carboxylic_Acid_Molecule Carboxylic Acid- containing Molecule Carboxylic_Acid_Molecule->Amide_Coupling

Caption: The orthogonal reactivity of this compound's functional groups.

Conclusion

This compound stands out as a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring orthogonally reactive azide and Boc-protected amine functionalities, coupled with the beneficial properties of the PEG8 spacer, enables the streamlined and modular synthesis of complex molecules like PROTACs. The detailed protocols and structured data provided in this guide are intended to empower scientists to effectively harness the potential of this compound in their research endeavors, ultimately contributing to the advancement of novel therapeutics.

References

An In-Depth Technical Guide to Azido-PEG8-C-Boc for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision, and efficiency are paramount. The ability to link biomolecules with other molecules, such as therapeutic agents or imaging probes, has paved the way for groundbreaking advancements in medicine and research. At the heart of these innovations are heterobifunctional linkers, sophisticated molecules designed to bridge different functionalities with precision and control. Among these, Azido-PEG8-C-Boc has emerged as a valuable tool, particularly for researchers venturing into the field of bioconjugation and targeted therapies like Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, its core properties, and its application in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile linker in their work.

Core Concepts: Understanding this compound

This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. Its structure is meticulously designed to offer specific reactive handles for sequential conjugation reactions. Let's break down its key components:

  • Azido (N₃) Group: This functional group is the cornerstone for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is highly reliable and can be performed in aqueous conditions, making it ideal for biological applications[1][].

  • Polyethylene Glycol (PEG)8 Spacer: The linker incorporates a discrete chain of eight ethylene glycol units. PEG spacers are widely employed in bioconjugation for their advantageous properties[3][4]. They are hydrophilic, which enhances the solubility of the resulting conjugate, and are generally non-toxic and non-immunogenic[3]. The defined length of the PEG8 chain provides precise control over the distance between the conjugated molecules, a critical factor in applications like PROTACs where spatial orientation is key to efficacy.

  • Carbonyl-Boc (C-Boc) Group: The "C" in this compound refers to a carbonyl group, typically part of an amide linkage to the PEG chain. This end of the linker is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a widely used protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine (-NH₂). This primary amine can then be used for subsequent conjugation, for example, through amide bond formation with a carboxylic acid.

Chemical Structure and Properties

The precise chemical structure of commercially available this compound can vary slightly between suppliers, often presented as t-boc-N-amido-PEG8-azide or Azido-PEG8-Boc Amine. A representative structure is provided below.

PropertyValueReference
Molecular Formula C₂₂H₄₃N₃O₁₀
Molecular Weight 509.59 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF
Purity Typically >95%

Applications in Bioconjugation

The unique trifecta of an azide, a PEG spacer, and a protected amine makes this compound a versatile tool for a range of bioconjugation applications. Its primary utility lies in the stepwise and controlled assembly of complex biomolecular constructs.

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the linker connecting the target protein ligand to the E3 ligase ligand. The PEG component enhances the solubility and cell permeability of the PROTAC, while its length is a critical parameter for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

Boc Deprotection to Reveal the Primary Amine

This protocol describes the removal of the Boc protecting group to generate a free amine, which can then be used for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution. A common concentration range for TFA in DCM is 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours.

  • Reaction Monitoring: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected product (the free amine) will have a lower Rf value (be more polar) than the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting product is the TFA salt of the deprotected amine (Azido-PEG8-Amine). This can often be used directly in the next step.

  • (Optional) Neutralization to Free Amine:

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure to obtain the free amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the PEG linker and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., the product from the Boc deprotection)

  • Alkyne-functionalized molecule (your molecule of interest)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., water, t-BuOH/H₂O mixture, DMSO)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system. The molar ratio of the reactants may need to be optimized, but a slight excess of one component (e.g., 1.1 to 1.5 equivalents) is common.

  • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

  • Prepare a stock solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).

  • In a separate tube, pre-mix the CuSO₄ and the ligand. A common ratio is 1:5 (CuSO₄:ligand).

  • Add the copper-ligand complex to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Stir the reaction at room temperature for 1-12 hours. The reaction time will depend on the specific substrates.

  • Reaction Monitoring: The reaction progress can be monitored by LC-MS, looking for the disappearance of the starting materials and the appearance of the product mass.

  • Purification: Once the reaction is complete, the desired conjugate can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography to remove excess reagents and byproducts.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and signaling pathways relevant to the use of this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry A This compound B TFA, DCM A->B Reaction C Azido-PEG8-Amine B->C Deprotection E Coupling Agents (e.g., HATU, DIPEA) C->E D E3 Ligase Ligand (with -COOH) D->E F Azido-PEG8-E3 Ligase Ligand E->F Amide Bond Formation H CuSO4, NaAscorbate F->H G Target Protein Ligand (with Alkyne) G->H I Final PROTAC Molecule H->I CuAAC Reaction

Caption: A typical workflow for synthesizing a PROTAC using this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (with PEG8 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Quantitative Data Summary

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While specific data for this compound is often application-dependent, the following table summarizes general trends observed with varying PEG linker lengths in antibody-drug conjugates (ADCs).

PropertyShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG12+)
Solubility GoodExcellentExcellent
In Vivo Half-Life ShorterModerateLonger
Cell Permeability Generally HigherModerateMay be Lower
Binding Affinity Can be high if steric hindrance is lowOften optimal for balancing reach and maintaining affinityMay decrease due to increased flexibility and steric hindrance
Tendency for Aggregation HigherLowerLowest

Note: The optimal PEG linker length is highly dependent on the specific antibody, drug, and target, and must be determined empirically.

Conclusion

This compound stands out as a powerful and versatile tool for researchers in bioconjugation. Its well-defined structure, featuring orthogonal reactive groups and a biocompatible PEG spacer, enables the precise and efficient construction of complex biomolecular architectures. This guide has provided a foundational understanding of its properties, detailed experimental protocols for its use, and visual representations of its application in the cutting-edge field of targeted protein degradation. By leveraging the principles and methodologies outlined herein, researchers can confidently integrate this compound into their workflows to accelerate the development of novel therapeutics and research tools.

References

An In-depth Technical Guide to Azido-PEG8-C-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG8-C-Boc

This compound is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. This linker is characterized by three key components: an azide group (N₃) for click chemistry, an eight-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected functional group. The PEG spacer enhances aqueous solubility and provides flexibility, while the Boc group offers a stable protecting group for a primary amine, which can be deprotected under acidic conditions for further conjugation.[1][2] This unique combination of features makes this compound a versatile tool for covalently linking molecules with high efficiency and specificity.

This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. It will delve into its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications, complete with detailed experimental protocols and quantitative data to aid researchers in their work.

Core Concepts and Applications

The Role of the PEG Spacer

The polyethylene glycol (PEG) chain is a critical component of the this compound linker. PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3] The PEG8 spacer in this linker imparts several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the linker and any molecule it is conjugated to. This is particularly beneficial for hydrophobic drugs or biomolecules.[4]

  • Biocompatibility: PEG is known for its low toxicity and immunogenicity, making it suitable for in vivo applications.

  • Flexibility and Steric Hindrance Reduction: The flexible PEG chain acts as a spacer, physically separating the conjugated molecules. This can reduce steric hindrance and help maintain the biological activity of the attached moieties.[3]

The Azide Group and Click Chemistry

The azide group is a key functional group that enables "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. The most prominent click reaction involving azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable triazole ring. This reaction can be performed under two main conditions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is characterized by its high reaction rates and yields. The copper(I) catalyst ensures the regioselective formation of the 1,4-disubstituted triazole isomer. However, the potential cytotoxicity of copper can be a limitation for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic metal catalyst and making it ideal for bioconjugation in living systems.

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). In this compound, the Boc group protects a primary amine, which, once deprotected, can be used for further conjugation, for example, through amide bond formation.

Quantitative Data Presentation

The following tables summarize representative quantitative data for click chemistry reactions and PROTAC linkers. While specific data for this compound is not extensively published, the data presented here for similar azide-containing linkers provides a valuable reference for experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Efficiencies

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Rate Generally faster (second-order rate constants typically 1-100 M⁻¹s⁻¹)Slower, dependent on cyclooctyne (rate constants vary, e.g., BCN is faster than DBCO derivatives with tertiary azides)
Yield High to excellentModerate to high, dependent on reactants and reaction time
Biocompatibility Limited by copper cytotoxicityHigh, copper-free
Catalyst Required Copper(I)None

Table 2: Influence of Linker Type on PROTAC Efficacy (Representative Data)

Linker TypeLinker Length (atoms)DC₅₀ (Degradation)Dₘₐₓ (Degradation)Reference(s)
PEG12Sub-micromolar>90%
Alkyl/Ether< 12No degradation-
PEG213 nM96%
Alkyl29292 nM76%

Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target protein, E3 ligase, and cell line used.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in common applications. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO and water)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

  • In another vial, prepare a stock solution of CuSO₄·5H₂O and the THPTA ligand in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand solution. A typical final concentration is 0.1 mM copper.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to this compound.

Materials:

  • This compound

  • Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) or organic solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and the cyclooctyne-containing molecule (1-1.5 equivalents) in the chosen solvent.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques such as size-exclusion chromatography or HPLC.

Mandatory Visualizations

PROTAC Synthesis and Mechanism of Action

The following diagram illustrates the synthesis of a PROTAC using this compound and its subsequent mechanism of action within the cell, leading to targeted protein degradation via the ubiquitin-proteasome system.

PROTAC_Synthesis_and_Action cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action warhead Warhead (Target Protein Ligand) + Alkyne protac PROTAC warhead->protac CuAAC or SPAAC e3_ligand E3 Ligase Ligand e3_peg_azide E3 Ligand-PEG8-Azide e3_ligand->e3_peg_azide Amide Coupling azido_peg This compound boc_deprotection Boc Deprotection azido_peg->boc_deprotection TFA/DCM azido_peg_amine Azido-PEG8-Amine boc_deprotection->azido_peg_amine azido_peg_amine->e3_peg_azide e3_peg_azide->protac PROTAC_node PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_node->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb E1, E2 enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis Cell_Surface_Modification start Start: Cell Culture metabolic_labeling 1. Metabolic Labeling (e.g., with Ac₄ManNAz) start->metabolic_labeling azide_display Azide Display on Cell Surface Glycans metabolic_labeling->azide_display Metabolic incorporation click_reaction 2. Click Chemistry Reaction (SPAAC with DBCO-Fluorophore) azide_display->click_reaction Add DBCO-Fluorophore labeled_cells Fluorescently Labeled Cells click_reaction->labeled_cells Covalent conjugation analysis 3. Analysis (Flow Cytometry / Microscopy) labeled_cells->analysis

References

The Strategic Role of the Boc Protecting Group in Azido-PEG8-C-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the strategic use of bifunctional linkers is paramount. Azido-PEG8-C-Boc is one such linker, meticulously designed with distinct functional ends to facilitate the precise assembly of complex molecular architectures. This technical guide elucidates the critical purpose of the tert-butyloxycarbonyl (Boc) protecting group within the this compound molecule, providing a comprehensive overview of its function, application, and the experimental protocols for its use.

The Multifaceted Nature of this compound

This compound is a heterobifunctional linker that incorporates three key chemical motifs: an azide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. Each component serves a distinct and vital purpose:

  • Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with a molecule containing a corresponding alkyne or strained cyclooctyne.[1][3][4]

  • PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer. Its inclusion in a molecular construct, such as an Antibody-Drug Conjugate (ADC) or a PROTAC, enhances water solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate. The monodisperse nature of the PEG8 linker ensures the production of homogenous bioconjugates with consistent properties.

  • Boc-Protected Amine: The terminal amine group provides a nucleophilic site for conjugation to another molecule, typically through the formation of an amide bond. However, the inherent reactivity of a primary amine necessitates its protection to prevent unwanted side reactions during the synthesis and to control the sequence of conjugation steps. This is where the Boc group plays its crucial role.

The Core Purpose of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function in this compound is to temporarily mask the reactivity of the terminal primary amine. This strategic protection is essential for several reasons:

  • Controlled, Sequential Conjugation: In the synthesis of complex molecules like PROTACs, which typically involve linking a ligand for a target protein and a ligand for an E3 ubiquitin ligase, the linker must be attached in a specific order. The Boc group ensures that the amine end of the linker remains unreactive while the azide end is being conjugated via click chemistry.

  • Prevention of Undesired Reactions: The nucleophilic nature of a free amine could lead to unwanted reactions with other electrophilic sites in a complex molecule or with reagents used in other synthetic steps. The Boc group effectively prevents such side reactions.

  • Orthogonal Deprotection Strategy: The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be readily and cleanly removed under acidic conditions. This acid-lability allows for its selective removal without disturbing other protecting groups that might be present in the molecule, a concept known as an orthogonal protection strategy.

Quantitative Data and Physicochemical Properties

The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₂₂H₄₃N₃O₁₀
Molecular Weight 509.59 g/mol
Purity Typically >95%
Appearance White to off-white solidN/A
Solubility Soluble in water, DMSO, DMF

Experimental Protocols

Detailed methodologies for the key transformations involving the Boc group and the subsequent use of the deprotected amine are provided below.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the free amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Azido-PEG8-amine.

Amide Bond Formation Following Boc Deprotection

This protocol outlines the conjugation of the newly exposed amine to a carboxylic acid-containing molecule.

Materials:

  • Deprotected Azido-PEG8-amine

  • Carboxylic acid-containing molecule

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add the deprotected Azido-PEG8-amine to the solution (typically 1.0-1.2 equivalents).

  • Add DIPEA to the reaction mixture (typically 2-3 equivalents).

  • Add the coupling agent, such as PyBOP (typically 1.1-1.5 equivalents), to the solution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques, such as reversed-phase HPLC.

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound linker.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product Azido_PEG8_Boc Azido-PEG8-NH-Boc Azido_PEG8_Amine Azido-PEG8-NH2 Azido_PEG8_Boc->Azido_PEG8_Amine  Deprotection TFA_DCM TFA / DCM TFA_DCM->Azido_PEG8_Amine PROTAC_Synthesis_Workflow cluster_linker Bifunctional Linker cluster_ligands Binding Ligands cluster_intermediates Intermediates & Product Azido_PEG8_Boc Azido-PEG8-NH-Boc Intermediate_1 Target Ligand-Linker-NH-Boc Azido_PEG8_Boc->Intermediate_1  1. Click Chemistry (CuAAC or SPAAC) Alkyne_Ligand Alkyne-Target Ligand Alkyne_Ligand->Intermediate_1 Carboxylic_Acid_Ligand HOOC-E3 Ligase Ligand PROTAC Final PROTAC Molecule Carboxylic_Acid_Ligand->PROTAC Intermediate_2 Target Ligand-Linker-NH2 Intermediate_1->Intermediate_2  2. Boc Deprotection (TFA/DCM) Intermediate_2->PROTAC  3. Amide Coupling

References

The Role of Azido-PEG8-C-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

This technical guide provides an in-depth exploration of the mechanism of action of a specific and versatile linker building block, Azido-PEG8-C-Boc , in the context of protein degradation. We will delve into its role in PROTAC synthesis, the downstream signaling consequences of its application, detailed experimental protocols for evaluating PROTACs constructed with such linkers, and quantitative data illustrating the impact of linker composition on degradation efficacy.

The Core Mechanism: PROTAC Action

A PROTAC functions by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

dot

Azido-PEG8-C-Boc: A Technical Guide for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the efficacy, stability, and safety of these complex molecules. Among the advanced linker technologies, Azido-PEG8-C-Boc has emerged as a key enabling tool for the development of next-generation ADCs. This technical guide provides an in-depth exploration of the core features of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in this dynamic field.

Core Features of this compound

This compound is a heterobifunctional linker that offers a combination of features designed to address the challenges of ADC development. Its structure comprises three key functional components: an azide group for bioorthogonal conjugation, a polyethylene glycol (PEG) spacer for improved physicochemical properties, and a Boc-protected amine for controlled, sequential synthesis.

1. Azide Group for Bioorthogonal "Click" Chemistry: The terminal azide (N₃) group is a key feature that enables highly efficient and specific conjugation to a payload functionalized with an alkyne group. This reaction, known as "click chemistry" (specifically, the copper-catalyzed or strain-promoted azide-alkyne cycloaddition), is bioorthogonal, meaning it proceeds with high yield under mild, aqueous conditions without interfering with biological functional groups.[1] This allows for precise control over the conjugation process, leading to a more homogeneous ADC product.[2]

2. Polyethylene Glycol (PEG8) Spacer: The eight-unit polyethylene glycol spacer is integral to optimizing the pharmacokinetic and physicochemical properties of the ADC. The hydrophilic nature of the PEG chain offers several advantages:

  • Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. The PEG spacer increases the overall hydrophilicity of the ADC, mitigating the risk of aggregation, which can lead to reduced efficacy and potential immunogenicity.[3][]

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the ADC, potentially extending its circulation half-life.[1]

  • Steric Hindrance: The flexible PEG chain can provide a steric shield, preventing premature degradation of the payload and reducing non-specific interactions.

3. Boc-Protected Amine for Controlled Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the amine is a crucial feature for a controlled and stepwise ADC synthesis strategy. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a primary amine. This allows for a modular approach where the payload can be first conjugated to the azide end of the linker. Following purification of the linker-payload conjugate, the Boc group is removed, and the newly exposed amine can then be coupled to the antibody. This prevents undesirable side reactions and allows for precise control over the final ADC structure.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₂H₄₃N₃O₁₀
Molecular Weight 509.59 g/mol
Purity Typically >95%N/A
PEG Chain Length 8 ethylene glycol unitsN/A
Solubility Soluble in DMSO, DMF, and waterN/A
Storage Conditions -20°C, desiccated, protected from lightN/A

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework for each key stage. Optimization will be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Conjugation of Payload to this compound

This protocol describes the attachment of an alkyne-functionalized cytotoxic payload to the azide terminus of the linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Anhydrous Dimethylformamide (DMF) or a suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve this compound and the alkyne-functionalized payload in anhydrous DMF. A slight molar excess of the linker may be used.

  • In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA ligand in water.

  • Add the copper catalyst solution to the linker-payload mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate in water.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper catalyst.

  • Purify the resulting payload-linker conjugate using reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for antibody conjugation.

Materials:

  • Boc-protected payload-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected payload-linker conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected payload-linker conjugate.

  • Confirm the identity of the product by mass spectrometry.

Protocol 3: Antibody Modification and Conjugation

This protocol describes the conjugation of the deprotected payload-linker to the antibody. This example utilizes the activation of antibody lysine residues.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected payload-linker conjugate with a terminal amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or a water-soluble carbodiimide like EDC

  • Conjugation buffer (e.g., PBS with 5% DMSO, pH 7.4-8.0)

  • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

  • Antibody Preparation: Exchange the antibody into the conjugation buffer at a concentration of 5-10 mg/mL.

  • Activation of Antibody Carboxyl Groups (if necessary): If conjugating to engineered carboxyl groups or for certain strategies, activate them using EDC/NHS chemistry according to established protocols. For conjugation to native lysine residues, this step is not required.

  • Conjugation Reaction: Add the deprotected payload-linker conjugate (dissolved in a small amount of DMSO) to the antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and should be optimized. A typical starting point is a 5-20 fold molar excess of the linker-payload.

  • Allow the reaction to proceed at 4°C or room temperature for 2-4 hours with gentle mixing.

  • Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

  • Purification: Purify the resulting ADC from unreacted payload-linker and other reagents using SEC or HIC.

  • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Mass Spectrometry (MS): Use native MS or LC-MS to determine the mass of the intact ADC. The number of conjugated drug-linker molecules can be determined from the mass shift compared to the unconjugated antibody.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): Analyze the ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the homogeneity of the ADC and separate species with different DARs.

3. In Vitro Cytotoxicity Assay (MTT/XTT Assay):

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis start Start payload_conjugation 1. Conjugate Payload to this compound start->payload_conjugation boc_deprotection 2. Boc Deprotection of Payload-Linker payload_conjugation->boc_deprotection adc_conjugation 4. Conjugate Payload-Linker to Antibody boc_deprotection->adc_conjugation antibody_prep 3. Antibody Preparation (e.g., Reduction/Activation) antibody_prep->adc_conjugation purification 5. ADC Purification (SEC / HIC) adc_conjugation->purification characterization 6. ADC Characterization (DAR, Purity, etc.) purification->characterization end Final ADC Product characterization->end

Caption: Stepwise workflow for ADC synthesis using this compound.

Logical Relationship of this compound Components

Linker_Components linker This compound Linker Azide (N₃) PEG8 Spacer Boc-Protected Amine azide_func Bioorthogonal Conjugation (Click Chemistry) linker:f0->azide_func enables peg_func Improved Physicochemical Properties (Solubility, PK) linker:f1->peg_func provides boc_func Controlled, Stepwise Synthesis linker:f2->boc_func allows for

Caption: Functional components of the this compound linker.

References

Unlocking the Potential of Azido-PEG8-C-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the evolving landscape of targeted therapeutics and bioconjugation, the heterobifunctional linker Azido-PEG8-C-Boc has emerged as a critical tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core functionalities, potential applications, and detailed experimental considerations for leveraging this versatile molecule in advanced research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal azide (N₃) group and a tert-butyloxycarbonyl (Boc)-protected amine. This unique structure allows for sequential and orthogonal conjugation strategies, making it an invaluable component in the modular assembly of complex biomolecules. The eight-unit PEG chain enhances aqueous solubility and provides a flexible spacer to mitigate steric hindrance between conjugated moieties.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Formula C₂₂H₄₃N₃O₁₀[1]
Molecular Weight 509.59 g/mol [1]
Typical Purity >96-98%[2]
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Applications in Proteolysis Targeting Chimeras (PROTACs)

This compound is extensively utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They typically consist of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The PEG8 chain of this compound provides a significant degree of spatial separation, which can be crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The diagram below illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in facilitating the ubiquitination and subsequent degradation of a target protein. In this example, we depict the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Several PROTACs targeting IRAK4 have been developed using PEG linkers to improve their properties and efficacy.

PROTAC_Signaling_Pathway cluster_cell Cell POI IRAK4 (Target Protein) Ternary Ternary Complex (IRAK4-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ub_POI Polyubiquitinated IRAK4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

PROTAC-mediated degradation of IRAK4.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The azide and Boc-protected amine allow for controlled, sequential reactions. The following are generalized protocols for the key steps.

Protocol 1: Boc Deprotection

This initial step is required to deprotect the amine for subsequent conjugation.

Reagents and Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (Azido-PEG8-Amine) is often used in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a highly efficient method for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule (e.g., a warhead or E3 ligase ligand).

Reagents and Materials:

  • Azido-PEG8-linker conjugate

  • Alkyne-functionalized binding molecule (Warhead or E3 Ligase Ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO/water mixture)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the azide-functionalized PEG linker conjugate and the alkyne-functionalized molecule in the chosen solvent system under a nitrogen atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ and TBTA in the solvent.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry alternative, ideal for reactions involving sensitive biological molecules where copper toxicity is a concern.

Reagents and Materials:

  • Azido-PEG8-linker conjugate

  • Strained alkyne (e.g., DBCO or BCN)-functionalized binding molecule

  • Biocompatible buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if necessary

Procedure:

  • Dissolve the strained alkyne-functionalized molecule in the reaction buffer.

  • Add a solution of the Azido-PEG8-linker conjugate (typically a 5-20 fold molar excess).

  • Keep the final concentration of any organic co-solvent low (<10%) to avoid denaturation of biomolecules.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.

  • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

  • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The modular nature of PROTAC synthesis allows for a convergent approach. The following diagram illustrates a typical workflow for the synthesis of an IRAK4-targeting PROTAC using this compound, where the linker is first attached to the E3 ligase ligand, followed by click chemistry with the warhead.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection amine_linker Azido-PEG8-Amine deprotection->amine_linker amide_coupling Amide Bond Formation (HATU, DIPEA) amine_linker->amide_coupling e3_ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with COOH) e3_ligand->amide_coupling azide_e3_conjugate Azide-PEG8-E3 Ligand Conjugate amide_coupling->azide_e3_conjugate click_reaction Click Chemistry (CuAAC) (CuSO4, NaAsc) azide_e3_conjugate->click_reaction warhead IRAK4 Warhead (with terminal alkyne) warhead->click_reaction protac Final IRAK4 PROTAC click_reaction->protac purification Purification (Preparative HPLC) protac->purification final_product Purified IRAK4 PROTAC purification->final_product

Convergent synthesis of an IRAK4 PROTAC.

Quantitative Data and Considerations

While specific reaction kinetics and yields are highly dependent on the specific substrates and reaction conditions, some general quantitative data can guide experimental design.

ParameterTypical Range/ValueNotes
Boc Deprotection Yield >95%Often used crude in the next step.
CuAAC Reaction Yield 70-95%Highly efficient and generally high-yielding.
SPAAC Reaction Molar Excess (Azide) 5-20 foldUsed to drive the reaction to completion.
SPAAC Reaction Time 1-12 hoursDependent on concentration and temperature.
PROTAC Purification Yield (HPLC) 10-40%Can vary significantly based on compound properties and reaction purity.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends provide researchers with a high degree of control over molecular design. By understanding its properties and employing optimized experimental protocols, scientists can effectively harness the potential of this compound to advance the frontiers of drug discovery and chemical biology.

References

A Comprehensive Technical Guide to the Storage and Handling of Azido-PEG8-C-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, handling, and utilization of the Azido-PEG8-C-Boc linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates an azide group for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation steps. Adherence to proper handling and storage procedures is critical to ensure the integrity and reactivity of this reagent and the safety of laboratory personnel.

Chemical and Physical Properties

The this compound linker, with the CAS Number 1984776-39-7, possesses a molecular formula of C22H43N3O10 and a molecular weight of 509.59 g/mol .[1] The linker is typically a white to off-white solid or a wax-like material, characteristic of low molecular weight PEG compounds.[2]

Data Presentation: Stability and Solubility

While specific quantitative stability data for this compound linker under various conditions is not extensively available in public literature, the following table summarizes the known stability and solubility characteristics based on the properties of its constituent functional groups: the azide, the PEG chain, and the Boc-protected amine.

ParameterConditionStability/SolubilityRemarks
Storage Temperature -20°C Recommended for long-term storage [3]Store in a dry environment, protected from light.[1] Repeated freeze-thaw cycles should be avoided.[1]
4°CSuitable for short-term storage (days)
Thermal Stability Elevated TemperaturesThe azide group is sensitive to heat and may decompose.Avoid high temperatures during handling and reactions unless specified by a protocol.
pH Stability Acidic (e.g., pH < 4)Boc group is labile and will be cleaved. The PEG chain and azide group are generally stable.Deprotection is often desired and achieved under acidic conditions.
Neutral (e.g., pH 6-8)Generally stable.Ideal for many bioconjugation reactions.
Basic (e.g., pH > 9)Boc group is stable . The PEG chain is also stable.
Light Sensitivity Exposure to LightThe azide group can be light-sensitive and may degrade over time.Store in an amber vial or otherwise protected from light.
Solubility WaterSolubleThe PEG8 chain confers good aqueous solubility.
DMSO, DMFSolubleCommonly used as stock solution solvents.
Dichloromethane (DCM)Soluble
Ethanol, TolueneSoluble to less soluble
Diethyl EtherInsoluble

Safety and Handling

The this compound linker contains an azide functional group, which requires specific safety precautions. While organic azides are generally less hazardous than inorganic azides, proper handling is essential to mitigate risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Nitrile gloves are required.

  • Body Protection: A lab coat must be worn.

Engineering Controls:

  • All manipulations of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

Incompatible Materials:

  • Acids: Can react with the azide to form hydrazoic acid, which is toxic and explosive.

  • Reducing Agents: Can reduce the azide group.

  • Heavy Metals: Can form shock-sensitive heavy metal azides.

Waste Disposal:

  • Dispose of all waste containing the azide linker in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Experimental Protocols

The this compound linker is primarily utilized in a multi-step conjugation process. The following are generalized protocols for its use in the synthesis of a PROTAC, a common application.

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the Boc protecting group to yield a primary amine, which can then be coupled to a carboxylic acid-containing molecule.

Materials:

  • This compound linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 1-3 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting amine-TFA salt can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Protocol 2: PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol outlines a common strategy for synthesizing a PROTAC using the deprotected Azido-PEG8-amine linker.

Step 1: Amide Coupling with a Target Protein Ligand (Warhead)

Materials:

  • Deprotected Azido-PEG8-amine linker (from Protocol 1)

  • Warhead molecule with a carboxylic acid group

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the warhead-COOH in anhydrous DMF under an inert atmosphere.

  • Add the coupling reagent (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Azido-PEG8-amine linker (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the azido-functionalized warhead-linker conjugate using an appropriate method, such as preparative HPLC.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an E3 Ligase Ligand

Materials:

  • Azido-functionalized warhead-linker conjugate (from Step 1)

  • E3 ligase ligand functionalized with a terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/water or DMF)

Procedure:

  • Dissolve the azido-functionalized warhead-linker conjugate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the general mechanism of action for a PROTAC synthesized using the this compound linker.

G cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_linker Azido-PEG8-Amine deprotection->amine_linker amide_coupling Amide Coupling (Warhead-COOH, HATU/DIPEA) amine_linker->amide_coupling azido_warhead Azido-PEG8-Warhead amide_coupling->azido_warhead click_reaction Click Chemistry (CuAAC) (Alkyne-E3 Ligand, CuSO4/Ascorbate) azido_warhead->click_reaction protac Final PROTAC click_reaction->protac purification Purification (HPLC) protac->purification

Caption: A logical workflow for the synthesis of a PROTAC using the this compound linker.

G cluster_moa PROTAC Mechanism of Action protac PROTAC poi Target Protein (POI) protac->poi e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptides degradation->peptides

Caption: The general signaling pathway for targeted protein degradation by a PROTAC molecule.

References

Methodological & Application

Step-by-Step Protocol for Azido-PEG8-C-Boc Conjugation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the conjugation of molecules using the heterobifunctional linker, Azido-PEG8-C-Boc. This linker is a valuable tool in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. It features an azide group for "click chemistry" and a Boc-protected amine, which can be deprotected to provide a primary amine for subsequent conjugation.

Introduction

This compound is a polyethylene glycol (PEG)-based linker that offers a versatile platform for covalently linking two molecules. The PEG8 spacer enhances solubility and provides adequate distance between the conjugated molecules, minimizing steric hindrance. The terminal azide and protected amine functionalities allow for a sequential and controlled conjugation strategy. This protocol will cover the deprotection of the Boc group, subsequent amide bond formation, and finally, the azide-alkyne cycloaddition.

Data Summary

The following tables summarize quantitative data related to the key steps in the conjugation process. These values are indicative and can vary based on the specific substrates and reaction conditions.

Table 1: Comparison of Click Chemistry Reaction Efficiencies

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Typical Yield Often >95% for peptide conjugations[1]High, often quantitative
Alkyne Reactant Terminal or internal alkynesStrained cyclooctynes (e.g., DBCO, BCN)

Table 2: Typical Yields and Purity for Conjugation and Modification Steps

ProcessReagents/MethodTypical YieldPurity AssessmentTypical Purity
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Quantitative to excellent[2]TLC, LC-MSHigh
Amide Bond Formation EDC/NHSVariable (can be >90% with optimization)[3]HPLC, LC-MSDependent on purification
Purification of PEGylated Conjugate RP-HPLCN/ARP-HPLC>97%[4]

Experimental Protocols

This section details the step-by-step procedures for utilizing the this compound linker.

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting product, Azido-PEG8-amine (as a TFA salt), can often be used directly in the next step or can be further purified by co-evaporation with toluene to remove residual TFA.

Part 2: Amide Bond Formation with the Deprotected Linker

This protocol outlines the conjugation of the newly formed Azido-PEG8-amine to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • Azido-PEG8-amine (from Part 1)

  • Molecule with a carboxylic acid group (Molecule-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF in a reaction vial.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of Azido-PEG8-amine (1-1.5 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified to isolate the Azido-PEG8-conjugated molecule.

Part 3: Click Chemistry Conjugation

The azide group on the Azido-PEG8-conjugated molecule can be reacted with an alkyne-containing molecule via either CuAAC or SPAAC.

Materials:

  • Azido-PEG8-conjugated molecule (from Part 2)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the Azido-PEG8-conjugated molecule and the alkyne-containing molecule in the chosen solvent system.

  • In a separate tube, prepare a stock solution of CuSO₄ and TBTA.

  • Add the CuSO₄/TBTA solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final conjugate.

Materials:

  • Azido-PEG8-conjugated molecule (from Part 2)

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized molecule)

  • Compatible solvent (e.g., PBS, DMSO)

Procedure:

  • Dissolve the Azido-PEG8-conjugated molecule and the strained alkyne-containing molecule in the chosen solvent.

  • Mix the solutions. The reaction will proceed without a catalyst.

  • Incubate the reaction at room temperature for 4-24 hours. The reaction time will depend on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final conjugate.

Part 4: Purification and Characterization of the Final Conjugate

Purification: The final conjugate can be purified using standard chromatographic techniques. The choice of method will depend on the properties of the conjugate.

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying and assessing the purity of the final product.

  • Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

experimental_workflow cluster_deprotection Part 1: Boc Deprotection cluster_coupling Part 2: Amide Coupling cluster_click Part 3: Click Chemistry cluster_purification Part 4: Purification & Characterization start This compound deprotection Treat with TFA in DCM start->deprotection product1 Azido-PEG8-Amine deprotection->product1 coupling Couple with Azido-PEG8-Amine product1->coupling molecule_cooh Molecule-COOH activation Activate with EDC/NHS molecule_cooh->activation activation->coupling product2 Azido-PEG8-Conjugated Molecule coupling->product2 click_reaction CuAAC or SPAAC product2->click_reaction alkyne Alkyne-Molecule alkyne->click_reaction final_product Final Conjugate click_reaction->final_product purification Purify (SEC, HPLC, IEX) final_product->purification characterization Characterize (MS, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_step1 Boc Deprotection cluster_step2 Amide Coupling cluster_step3 Click Chemistry A Azido-PEG8-NHBoc B Azido-PEG8-NH3+ A->B TFA/DCM D Azido-PEG8-NH-CO-Molecule B->D C Molecule-COOH C->D EDC/NHS F Final Conjugate D->F E Alkyne-Molecule' E->F Cu(I) or Strain

Caption: Chemical reaction pathway for the conjugation process.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] Azido-PEG8-C-Boc is a heterobifunctional linker designed to leverage the power of CuAAC for advanced applications in research, drug development, and materials science. It features three key components:

  • An azido group for highly efficient CuAAC ligation.

  • An eight-unit polyethylene glycol (PEG8) spacer to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of bioconjugates.

  • A tert-butyloxycarbonyl (Boc)-protected primary amine , which can be deprotected post-cycloaddition to provide a reactive handle for subsequent functionalization.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions and subsequent deprotection steps.

Core Applications

The unique structure of this compound makes it an invaluable tool for multi-step bioconjugation strategies.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a targeting antibody.[3] For instance, an alkyne-modified drug can first be "clicked" onto the this compound linker. Following Boc deprotection, the newly revealed amine can be conjugated to the antibody.

  • Functionalized Nanoparticles: In drug delivery, nanoparticles can be functionalized with targeting ligands.[4] An alkyne-bearing nanoparticle can be reacted with this compound. The terminal amine is then available to attach targeting moieties like peptides or small molecules.

  • Development of Fluorescent Probes: The linker can connect a fluorescent dye to a biological probe. This allows for the creation of custom probes for imaging and diagnostic applications with improved solubility and reduced non-specific binding due to the PEG spacer.

  • Protein and Peptide Modification: Site-specific modification of proteins and peptides can be achieved to enhance their therapeutic properties, such as increasing in vivo efficacy and circulation half-life.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism. The Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent, reacts with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise process to form the stable triazole ring.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Alkyne R1-C≡CH Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (this compound) Cu(I) Cu(I) Catalyst Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Product + Azide Product->Cu(I) Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The overall experimental workflow involves the initial click reaction followed by a deprotection step to unmask the amine for further use.

Workflow A Alkyne-Modified Molecule (e.g., Drug) C CuAAC Reaction (CuSO4, Na-Ascorbate) A->C B This compound B->C D Purification (e.g., Chromatography) C->D E Boc-Protected PEGylated Conjugate D->E F Boc Deprotection (e.g., TFA) E->F G Purification (e.g., Dialysis, HPLC) F->G H Final Conjugate with Free Amine Group G->H I Further Conjugation (e.g., to an Antibody) H->I

Caption: General experimental workflow for CuAAC using this compound.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound. Conditions should be optimized for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biomolecules)

  • Solvents: Anhydrous, degassed DMSO, DMF, or a mixture of t-butanol and water (1:1)

  • Phosphate-buffered saline (PBS) for biological reactions

Procedure:

  • Reactant Preparation: Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in the chosen reaction solvent. If using a biomolecule in an aqueous buffer, prepare a concentrated stock of the azide in a minimal amount of a compatible organic co-solvent like DMSO.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 500 mM in water). If using TBTA, prepare its stock solution in DMSO.

  • Reaction Assembly: To the stirred solution of the alkyne and azide, add the reagents in the following order:

    • Sodium Ascorbate solution (to a final concentration of 5-10 equivalents).

    • TBTA solution (if used, to a final concentration of 1-2 equivalents).

    • CuSO₄ solution (to a final concentration of 0.5-1 equivalent).

  • Reaction: Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC. For some less reactive substrates, gentle heating (40-50 °C) may be required.

  • Purification: Upon completion, the product can be purified. For small molecules, purification can be achieved via silica gel chromatography. For larger bioconjugates, size-exclusion chromatography (SEC), dialysis, or HPLC is recommended to remove excess reagents and copper catalyst.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as solvent

  • Scavenger (optional, but recommended): Triisopropylsilane (TIS) or Anisole to trap the tert-butyl cation generated during deprotection.

  • Diethylether (for precipitation)

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the purified Boc-protected conjugate in DCM.

  • Add Scavenger: Add a scavenger such as TIS (2-5% v/v) to the solution to prevent potential side reactions.

  • Deprotection: Add TFA to the solution (typically 20-50% v/v in DCM). Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. Deprotection is usually complete within 30 minutes to 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of TFA and DCM.

    • Precipitate the product by adding cold diethyl ether.

    • Centrifuge to collect the solid product, wash with cold ether, and dry under vacuum.

    • For bioconjugates, the deprotected product can be purified by HPLC or dialysis against an appropriate buffer.

Data Presentation

The efficiency of CuAAC reactions can vary based on the substrates and conditions used. The following tables provide a summary of typical reaction conditions and reported yields for PEGylated molecules.

Table 1: Summary of CuAAC Reaction Conditions & Yields for PEG Conjugates

Catalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)Reference
CuSO₄ / Sodium AscorbatePMDTATHF352473%
CuBrNonescCO₂ (130 bar)352482.32%
CuSO₄ / Sodium AscorbateNoneDMF1000.25>75%
Copper WireNoneDMF505100%
CuSO₄ / Sodium AscorbateTBTAAqueous BufferRoom Temp1-469-72%

Table 2: Common Conditions for Boc Deprotection

ReagentSolventScavengerTemp (°C)Typical TimeNotesReference
20-50% TFADichloromethane (DCM)Triisopropylsilane (TIS)Room Temp0.5 - 2 hStandard, highly effective conditions.
4M HCl1,4-Dioxane or Ethyl AcetateAnisoleRoom Temp1 - 4 hAlternative to TFA; Dioxane should be minimized where possible.
TMSIAcetonitrile or DCMNone0 °C to Room Temp5 - 30 minVery fast and mild but reagent is moisture-sensitive.
ZnBr₂Dichloromethane (DCM)NoneRoom Temp2 - 24 hLewis acid condition, useful for substrates sensitive to strong protic acids.

References

Assembling Antibody-Drug Conjugates with Azido-PEG8-C-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the assembly of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Azido-PEG8-C-Boc. The methodologies described herein offer a robust framework for the development of targeted therapeutics, leveraging the advantages of polyethylene glycol (PEG) spacers and bioorthogonal click chemistry.

Antibody-drug conjugates represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1] The linker connecting the antibody to the drug payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy.[1] this compound is a versatile linker that facilitates a controlled, two-step conjugation process. The azide group serves as a handle for the highly efficient and bioorthogonal click chemistry reaction, allowing for the attachment of a drug payload functionalized with an alkyne group.[1][2] The PEG8 spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity while prolonging its circulation time.[3]

The general workflow for constructing an ADC with this type of linker involves the initial modification of the antibody, followed by the conjugation of the linker-payload entity, and finally, the purification and characterization of the ADC. The protocols provided below are intended as a comprehensive guide for researchers, though optimization for specific antibodies and payloads is recommended.

Data Presentation

Table 1: Key Quantitative Parameters for Antibody Labeling

ParameterRecommended Value/RangeNotes
Antibody Purity>95%Should be free of stabilizing proteins like BSA.
Antibody Concentration1-5 mg/mLHigher concentrations (>2.5 mg/mL) generally improve labeling efficiency.
Molar Ratio (Linker:Antibody)5:1 to 20:1This is a critical parameter to optimize for desired Drug-to-Antibody Ratio (DAR).
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.5A slightly alkaline pH enhances the reactivity of amine-reactive esters.
Reaction TemperatureRoom Temperature or 4°C4°C is recommended for sensitive antibodies to maintain their integrity.
Reaction Time1-2 hoursIncubation time may require optimization.
Quenching Reagent1M Tris-HCl, pH 8.0To stop the reaction by consuming unreacted linker.

Table 2: Comparison of Click Chemistry Reactions for Payload Conjugation

Reaction TypeCatalystKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper (I)High reaction rate and efficiency. Requires a copper catalyst which can be toxic to cells, necessitating its removal from the final product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)None (Copper-free)Bioorthogonal and does not require a toxic catalyst, making it suitable for in vivo applications. Uses strained alkynes like DBCO or BCN.

Experimental Protocols

Protocol 1: Antibody Modification with this compound Linker

This protocol details the initial step of conjugating the this compound linker to the antibody, targeting primary amines such as the side chains of lysine residues.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X PBS, pH 7.2-8.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified and free of any amine-containing stabilizers (e.g., Tris, glycine, BSA).

    • Exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL. Higher concentrations are generally recommended for better labeling efficiency.

  • Linker Preparation:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point of a 5-10 fold molar excess of linker to antibody is recommended, though this will need optimization to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C with gentle mixing. For sensitive antibodies, incubation at 4°C is preferable.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted linker.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of Azide-Labeled Antibody:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with 1X PBS, pH 7.4.

    • Collect the protein fractions containing the azido-modified antibody.

    • Store the purified azide-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the attachment of an alkyne-modified cytotoxic payload to the azide-labeled antibody via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Materials:

  • Purified azide-labeled antibody

  • Alkyne-modified payload (e.g., DBCO-drug)

  • DMSO

  • 1X PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the alkyne-modified payload to the purified azide-labeled antibody solution.

    • Incubate the reaction mixture for 4-12 hours at 4°C or room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the final ADC using an SEC system to remove excess payload and other small-molecule reagents.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC-HPLC.

    • Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

    • Determine the in vitro cytotoxicity of the ADC on target cell lines.

Visualizations

ADC_Assembly_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_purification1 Purification 1 cluster_payload_conjugation Payload Conjugation (Click Chemistry) cluster_purification2 Final Purification & Characterization Ab Purified Antibody Buffer_Exchange Buffer Exchange (PBS, pH 7.2-8.5) Ab->Buffer_Exchange Reaction1 Incubate Antibody + Linker (1-2h) Buffer_Exchange->Reaction1 Linker_Prep Prepare Azido-PEG8- C-Boc in DMSO Linker_Prep->Reaction1 Quench1 Quench Reaction (Tris Buffer) Reaction1->Quench1 Desalt1 Desalting Column Quench1->Desalt1 Azide_Ab Azide-Labeled Antibody Desalt1->Azide_Ab Reaction2 Incubate Azide-Ab + Alkyne-Drug (4-12h) Azide_Ab->Reaction2 Payload_Prep Prepare Alkyne-Drug in DMSO Payload_Prep->Reaction2 SEC Size-Exclusion Chromatography Reaction2->SEC Final_ADC Purified ADC SEC->Final_ADC Characterization Characterization (DAR, Purity, Activity) Final_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

Signaling_Pathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody (with Lysine -NH2) Azide_Antibody Azide-Labeled Antibody Antibody->Azide_Antibody Stable Carbamate Bond Formation Linker This compound (Amine-Reactive Ester) Linker->Azide_Antibody ADC Antibody-Drug Conjugate Azide_Antibody->ADC Triazole Ring Formation Payload Alkyne-Modified Payload (e.g., DBCO-Drug) Payload->ADC Logical_Relationship cluster_components Core Components cluster_linker_attributes Linker Attributes cluster_outcomes Desired Outcomes ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody ADC->Antibody Linker This compound Linker ADC->Linker Payload Cytotoxic Payload ADC->Payload Targeted_Delivery Targeted Drug Delivery ADC->Targeted_Delivery Improved_PK Improved Pharmacokinetics ADC->Improved_PK Therapeutic_Efficacy Enhanced Therapeutic Efficacy ADC->Therapeutic_Efficacy Azide Azide Group (for Click Chemistry) Linker->Azide PEG8 PEG8 Spacer (Improves Solubility, PK) Linker->PEG8 Boc Boc Protecting Group (May require deprotection) Linker->Boc

References

Application Notes and Protocols for the Purification of Azido-PEG8-C-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance and protocols for the purification of Azido-PEG8-C-Boc, a heterobifunctional linker commonly utilized in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). The purity of this linker is critical for the synthesis of well-defined and effective bioconjugates. This document outlines several effective purification techniques, with a primary focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a widely adopted and highly effective method for such compounds.

Introduction to this compound Purification

This compound is a hydrophilic spacer arm containing an azide group for "click" chemistry and a Boc-protected amine. The purification of this linker is essential to remove impurities from its synthesis, which may include starting materials, reagents, and side-products with variations in PEG chain length or incomplete functionalization. The presence of these impurities can lead to the formation of undesired conjugates, complicating downstream applications and data interpretation.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This guide covers the most relevant techniques: Reverse-Phase HPLC, Normal Phase Chromatography, Liquid-Liquid Extraction, and Crystallization.

Purification Techniques Overview

A variety of techniques can be employed for the purification of this compound. The selection of the most appropriate method is crucial for achieving high purity and yield.

G cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow cluster_analysis Purity Analysis Crude Product Crude Product Primary_Purification Primary Purification Method Crude Product->Primary_Purification Load Crude Mixture Alternative_Methods Alternative/Complementary Methods Primary_Purification->Alternative_Methods RP_HPLC Reverse-Phase HPLC (Primary) Primary_Purification->RP_HPLC NP_Chrom Normal Phase Chromatography Alternative_Methods->NP_Chrom LLE Liquid-Liquid Extraction Alternative_Methods->LLE Crystallization Crystallization Alternative_Methods->Crystallization Pure_Product Pure this compound (>98%) RP_HPLC->Pure_Product Collect Fractions NP_Chrom->Pure_Product Collect Fractions LLE->Crude Product Pre-purification Crystallization->Pure_Product Isolate Crystals Analysis HPLC-CAD/ELSD/MS NMR Pure_Product->Analysis Characterize

General purification workflow for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most effective and widely used method for purifying PEGylated molecules like this compound.[1] The separation is based on the hydrophobicity of the molecules. The tert-butyl (Boc) group provides significant hydrophobicity, allowing for excellent retention and separation on a non-polar stationary phase such as C18.

Data Presentation
ParameterConditionPurityYieldReference
Column C18, 5 µm, 100 Å>98%85-95%[2][3]
Mobile Phase A 0.1% TFA in Water[1]
Mobile Phase B 0.1% TFA in Acetonitrile[1]
Gradient 5-95% B over 30 min
Flow Rate 1.0 mL/min (analytical)
Detection CAD, ELSD, or MS
Temperature 30-40 °C
Experimental Protocol: Preparative RP-HPLC

This protocol provides a starting point for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • UV detector (for monitoring, though sensitivity may be low) and/or a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) for fraction analysis.

  • Fraction collector

  • C18 preparative column (e.g., 20 mm x 250 mm, 5-10 µm particle size)

Reagents:

  • Crude this compound

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or DMSO. Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The optimal gradient will depend on the separation of the target compound from its impurities.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the elution of the product.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a suitable detector (CAD, ELSD, or MS) to determine the purity of each fraction.

  • Product Isolation: Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.

G Start Start SamplePrep Prepare Sample (Dissolve & Filter) Start->SamplePrep Equilibrate Equilibrate C18 Column (5% ACN) SamplePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution (5-95% ACN) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Isolate Product (Lyophilize) Pool->Isolate End End Isolate->End

Workflow for RP-HPLC purification.

Normal Phase Chromatography

For highly polar compounds, Normal Phase Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to RP-HPLC. In this mode, a polar stationary phase (e.g., silica or a bonded phase like diol or amino) is used with a less polar mobile phase.

Data Presentation
ParameterConditionPurityYieldReference
Stationary Phase Silica Gel>95%70-85%
Mobile Phase Dichloromethane/Methanol or Chloroform/Methanol gradient
Detection TLC with staining (e.g., ninhydrin for deprotected amine) or MS
Experimental Protocol: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Glass column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent like methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. The desired product can be visualized using appropriate staining methods if it is not UV-active.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Liquid-Liquid Extraction (LLE)

LLE can be a useful technique for a preliminary cleanup of the crude product, especially to remove highly polar or non-polar impurities. The partitioning of the this compound between two immiscible liquid phases is based on its solubility.

Experimental Protocol: LLE

Materials:

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous solution (e.g., water, brine, dilute acid or base)

Procedure:

  • Dissolve the crude product in an organic solvent.

  • Wash the organic phase with an aqueous solution to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to ionize or de-ionize certain impurities, enhancing their partitioning into the aqueous layer.

  • Separate the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic phase to obtain the partially purified product, which can then be further purified by chromatography.

Crystallization

For some well-defined, monodisperse PEG derivatives, crystallization can be an effective purification method to obtain a product of very high purity. This technique relies on the controlled precipitation of the desired compound from a supersaturated solution.

Experimental Protocol: Crystallization

Materials:

  • Suitable solvent system (e.g., a mixture of a good solvent and a poor solvent)

  • Crystallization dish

Procedure:

  • Dissolve the crude or partially purified product in a minimal amount of a "good" solvent at an elevated temperature to create a saturated solution.

  • Slowly add a "poor" solvent in which the compound is less soluble until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

G cluster_synthesis_impurities Synthesis & Potential Impurities cluster_purification_logic Purification Logic cluster_techniques Purification Techniques Starting_Materials Starting_Materials Polarity_Difference Polarity_Difference Starting_Materials->Polarity_Difference Size_Difference Size_Difference Starting_Materials->Size_Difference Side_Products Side_Products Side_Products->Polarity_Difference Solubility_Difference Solubility_Difference Side_Products->Solubility_Difference Incomplete_Reactions Incomplete_Reactions Incomplete_Reactions->Polarity_Difference Chromatography Chromatography Polarity_Difference->Chromatography Extraction Extraction Polarity_Difference->Extraction Crystallization_Tech Crystallization Solubility_Difference->Crystallization_Tech

Logical relationship between impurities and purification techniques.

Conclusion

The purification of this compound conjugates is a critical step in ensuring the quality and reliability of subsequent bioconjugation reactions. Reverse-Phase HPLC is the recommended primary method for achieving high purity. The choice of the most suitable purification strategy will depend on the specific impurities present and the scale of the synthesis. The protocols provided in this document serve as a comprehensive guide for researchers to develop and optimize their purification processes for this important bifunctional linker.

References

Application Note: Comprehensive Characterization of Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-C-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The precise chemical structure and purity of this linker are critical for the successful synthesis and efficacy of the final therapeutic agent. This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound, ensuring its identity, purity, and stability. The protocols detailed herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for a multi-faceted analytical approach.

Analytical Workflow

A systematic workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates the logical progression from sample preparation to data acquisition and analysis across the key analytical platforms.

This compound Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_nmr NMR Spectroscopy cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_results Data Interpretation and Reporting start This compound Sample dissolve Dissolve in appropriate deuterated or HPLC-grade solvent start->dissolve nmr_acq 1H and 13C NMR Data Acquisition dissolve->nmr_acq NMR Sample hplc_acq RP-HPLC Data Acquisition dissolve->hplc_acq HPLC Sample ms_acq ESI-MS Data Acquisition dissolve->ms_acq MS Sample nmr_proc Spectral Processing and Integration nmr_acq->nmr_proc interpretation Structural Verification, Purity Determination, and Mass Confirmation nmr_proc->interpretation hplc_proc Chromatogram Integration and Purity Assessment hplc_acq->hplc_proc hplc_proc->interpretation ms_proc Mass Spectrum Analysis and m/z Identification ms_acq->ms_proc ms_proc->interpretation report Comprehensive Certificate of Analysis interpretation->report

Caption: Workflow for the characterization of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on its chemical structure and analysis of similar compounds.

ParameterExpected Value
Molecular Formula C₂₂H₄₃N₃O₁₀
Molecular Weight 509.59 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~3.65 (m, 28H, PEG backbone), δ ~3.53 (t, J=5.2 Hz, 2H, -CH₂-O-C(O)-), δ ~3.38 (t, J=5.0 Hz, 2H, -CH₂-N₃), δ ~3.25 (q, J=5.6 Hz, 2H, -CH₂-NH-), δ ~1.44 (s, 9H, -C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ ~156.1 (C=O, carbamate), δ ~79.2 (-C(CH₃)₃), δ ~70.6-70.0 (PEG backbone), δ ~69.8 (-CH₂-O-C(O)-), δ ~50.7 (-CH₂-N₃), δ ~40.3 (-CH₂-NH-), δ ~28.4 (-C(CH₃)₃)
HPLC Purity ≥95% (as determined by peak area normalization)
Mass Spectrometry (ESI) Expected [M+H]⁺: 510.30, [M+Na]⁺: 532.28, [M+K]⁺: 548.25

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify characteristic functional groups of this compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Protocol:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Protocol:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (as needed for adequate signal-to-noise)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the this compound structure.

  • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the azide and carbamate groups) and/or CAD.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100%.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Solvent: Acetonitrile:Water (1:1) with 0.1% formic acid.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-350 °C.

  • Mass Range: m/z 100 - 1000.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in the infusion solvent.

  • The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or by coupling the HPLC system to the mass spectrometer (LC-MS).

Data Analysis:

  • Analyze the resulting mass spectrum to identify the molecular ion peaks.

  • Look for the protonated molecule [M+H]⁺ and common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

  • Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining the structural information from NMR, the purity assessment from HPLC, and the molecular weight confirmation from MS, researchers can ensure the quality and integrity of this critical linker, thereby contributing to the development of reliable and effective bioconjugates and therapeutic agents.

Application Notes and Protocols for Cell Labeling Utilizing Azide-PEG Linkers and Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols for labeling cells using azide-functionalized molecules, with a focus on the application of copper-free click chemistry. While the specific reagent "Azido-PEG8-C-Boc" is a bifunctional linker typically used in chemical synthesis, such as for Proteolysis Targeting Chimeras (PROTACs), this guide will detail the established workflow for cell labeling which involves the metabolic incorporation of azides onto the cell surface, followed by reaction with a dibenzocyclooctyne (DBCO)-functionalized probe.[1][2] This powerful two-step strategy allows for the precise and efficient labeling of various biomolecules in their native cellular environment.[3][4]

Principle of the Technology

Metabolic glycan labeling is a widely used technique that leverages the cell's natural biosynthetic pathways to introduce bioorthogonal chemical reporters, such as the azide group, into glycoconjugates.[4] Cells are cultured with a synthetic sugar analog containing an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz). The cellular machinery processes this azido sugar and incorporates it into cell surface glycoproteins. The small size of the azide group minimizes perturbation to the natural metabolic processes.

Once the azide groups are displayed on the cell surface, they can be specifically and covalently labeled with a probe molecule containing a complementary reactive group. For live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, is the method of choice. This reaction utilizes a strained alkyne, such as DBCO, which reacts rapidly and selectively with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction enables the attachment of various tags, including fluorophores and biotin, for downstream analysis.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans using an azido sugar precursor. The optimal concentration of the azido sugar and the incubation time should be determined empirically for each cell type to achieve sufficient labeling without inducing cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Azido Sugar Stock Solution: Prepare a stock solution of the azido sugar (e.g., 10 mM Ac₄ManNAz) in sterile DMSO. Store the stock solution at -20°C.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration. A starting concentration of 25-50 µM is often recommended.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time will vary depending on the cell type and the turnover rate of the target biomolecules.

  • Washing: After the incubation period, gently aspirate the medium and wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with a DBCO-functionalized probe.

Protocol 2: Cell Labeling via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the procedure for labeling azide-modified cells with a DBCO-containing fluorescent probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488)

  • Complete cell culture medium or PBS

  • (Optional) Hoechst 33342 or DAPI for nuclear counterstaining

  • (Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution: Prepare the DBCO-fluorophore staining solution in complete culture medium or PBS. The optimal concentration should be determined empirically, but a starting concentration of 15 µM can be used.

  • Labeling Reaction: Add the staining solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove the unbound probe.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): To label intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

  • Labeling Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope.

Data Presentation

The following tables summarize typical reaction conditions for cell labeling experiments.

Table 1: Metabolic Labeling Conditions

ParameterRecommended RangeNotes
Azido Sugar Ac₄ManNAz, Ac₄GalNAz, Ac₄GlcNAzChoice depends on the glycan pathway of interest.
Concentration 10 - 50 µMHigher concentrations can be toxic to some cell lines.
Incubation Time 1 - 3 daysDependent on cell type and metabolic rate.
Vehicle DMSOEnsure the final concentration in media is non-toxic.

Table 2: Copper-Free Click Chemistry (SPAAC) Labeling Conditions

ParameterRecommended RangeNotes
Probe DBCO-Fluorophore, DBCO-BiotinChoice depends on the desired downstream analysis.
Concentration 5 - 25 µMTitration is recommended to optimize signal-to-noise.
Incubation Time 30 - 60 minutesLonger times may be needed for less reactive probes.
Temperature Room Temperature or 37°C37°C is typical for live-cell labeling.
Buffer PBS or complete culture mediumEnsure compatibility with live or fixed cells.

Visualizations

experimental_workflow Experimental Workflow for Cell Labeling cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Copper-Free Click Chemistry cluster_analysis Step 3: Analysis seed_cells Seed Cells add_azido_sugar Add Azido Sugar (e.g., Ac4ManNAz) seed_cells->add_azido_sugar incubate Incubate for 1-3 Days add_azido_sugar->incubate wash_cells1 Wash to Remove Unincorporated Sugar incubate->wash_cells1 add_dbco_probe Add DBCO-Fluorophore wash_cells1->add_dbco_probe Azide-labeled cells incubate_probe Incubate for 30-60 min add_dbco_probe->incubate_probe wash_cells2 Wash to Remove Unbound Probe incubate_probe->wash_cells2 imaging Fluorescence Microscopy wash_cells2->imaging flow_cytometry Flow Cytometry wash_cells2->flow_cytometry

Caption: Workflow for metabolic labeling and subsequent detection.

signaling_pathway Metabolic Incorporation of Azido Sugars Ac4ManNAz Ac4ManNAz (Azido Sugar Precursor) Sialic_Acid_Pathway Sialic Acid Biosynthesis Pathway Ac4ManNAz->Sialic_Acid_Pathway Enters Cell Cell_Membrane Cell Membrane Cytosol Cytosol Golgi Golgi Apparatus Azido_Glycoprotein Azide-labeled Glycoprotein Golgi->Azido_Glycoprotein Incorporation SiaNAz SiaNAz (Azido Sialic Acid) Sialic_Acid_Pathway->SiaNAz SiaNAz->Golgi Glycoprotein Glycoprotein Glycoprotein->Golgi Azido_Glycoprotein->Cell_Membrane Transport to Surface

Caption: Pathway of azido sugar incorporation into glycoproteins.

logical_relationship Troubleshooting Guide cluster_low_signal Low Signal Solutions cluster_high_background High Background Solutions cluster_cell_toxicity Cell Toxicity Solutions start Problem low_signal Low or No Labeling start->low_signal high_background High Background start->high_background cell_toxicity Cell Toxicity start->cell_toxicity increase_azido_sugar Increase Azido Sugar Conc. low_signal->increase_azido_sugar increase_incubation Increase Incubation Time low_signal->increase_incubation increase_probe_conc Increase DBCO Probe Conc. low_signal->increase_probe_conc decrease_probe_conc Decrease DBCO Probe Conc. high_background->decrease_probe_conc increase_washes Increase Number of Washes high_background->increase_washes check_probe_specificity Check for Non-specific Binding high_background->check_probe_specificity decrease_azido_sugar_conc Decrease Azido Sugar Conc. cell_toxicity->decrease_azido_sugar_conc perform_viability_assay Perform Cell Viability Assay cell_toxicity->perform_viability_assay

Caption: Troubleshooting common issues in cell labeling.

References

Application Note & Protocols: Experimental Design for PROTAC Linker Optimization with PEG8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention by inducing the degradation of specific target proteins.[1] A PROTAC consists of a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[3][4]

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability.[2] A PEG8 linker, with eight ethylene glycol units, often serves as an excellent starting point for optimization, providing a balance of flexibility and length. This document outlines a detailed experimental workflow and protocols for the systematic optimization of a PROTAC linker, starting with a PEG8 scaffold, to identify the optimal length for maximal degradation efficacy.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary Formation E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Poly-Ubiquitination of POI Ternary->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Optimization

A systematic approach is crucial for efficient linker optimization. The process begins with the synthesis of a focused library of PROTACs with varying PEG linker lengths centered around the initial PEG8 design. These molecules are then subjected to a series of biophysical, biochemical, and cell-based assays to determine the structure-activity relationship (SAR).

Workflow start Start: PROTAC with PEG8 Linker synthesis Synthesize PROTAC Library (e.g., PEG4, PEG6, PEG8, PEG10, PEG12) start->synthesis biophysical Biophysical Assays: Ternary Complex Formation (SPR, ITC, NanoBRET) synthesis->biophysical biochemical Biochemical Assays: In Vitro Ubiquitination synthesis->biochemical cellular Cell-Based Assays: Protein Degradation (Western Blot, In-Cell Western) synthesis->cellular data_analysis Data Analysis: Determine Cooperativity (α), DC50, and Dmax biophysical->data_analysis biochemical->data_analysis cellular->data_analysis decision Optimal Linker Identified? data_analysis->decision end End: Lead Candidate Selected decision->end Yes refine Refine Linker Design (Composition, Attachment Point) decision->refine No refine->synthesis

Systematic workflow for PROTAC linker optimization.

Data Presentation: Quantitative Analysis of Linker Variants

The data generated from the experimental assays should be tabulated to facilitate direct comparison between the different linker lengths. This allows for the identification of clear trends and informs the selection of the optimal candidate.

Table 1: Hypothetical Biophysical and Biochemical Data for Linker Variants

PROTAC ID Linker Ternary Complex Affinity (KD, nM) Cooperativity (α) In Vitro Ubiquitination (Relative Units)
PROTAC-1 PEG4 55 2.5 85
PROTAC-2 PEG6 20 8.1 150
PROTAC-3 PEG8 12 15.3 275
PROTAC-4 PEG10 28 6.5 130

| PROTAC-5 | PEG12 | 70 | 1.8 | 60 |

Cooperativity (α) greater than 1 indicates the binding of one protein partner enhances the binding of the other.

Table 2: Hypothetical Cellular Degradation Data for Linker Variants

PROTAC ID Linker DC50 (nM) Dmax (%)
PROTAC-1 PEG4 120 75
PROTAC-2 PEG6 45 92
PROTAC-3 PEG8 15 >95
PROTAC-4 PEG10 50 90

| PROTAC-5 | PEG12 | 150 | 65 |

Experimental Protocols

Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol assesses the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant E3 ligase (e.g., VHL/Elongin B/Elongin C complex) and POI.

  • PROTAC linker library (PROTAC-1 to -5) dissolved in DMSO.

  • SPR running buffer (e.g., HBS-EP+).

  • Amine coupling kit for immobilization.

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of each PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and the reference flow cell.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a dilution series of each PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams reflect the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and kinetics. Calculate cooperativity (α).

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and E3 ligase complex.

  • Recombinant POI.

  • Human recombinant ubiquitin.

  • ATP solution.

  • PROTAC linker library.

  • Ubiquitination reaction buffer.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody against the POI.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 µL reaction would include: E1, E2, E3 ligase, POI, ubiquitin, ATP, and reaction buffer.

  • PROTAC Addition: Add the PROTAC from the linker library to the reaction tubes at a final concentration of ~1 µM. Include a DMSO vehicle control ("No PROTAC").

  • Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • Visualize the blot using an appropriate HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis: A ladder of high-molecular-weight bands or a smear above the unmodified POI band indicates successful polyubiquitination. Quantify the intensity of the ubiquitinated species relative to the vehicle control.

Protocol 3: Cellular Protein Degradation by Western Blot

This is the definitive assay to quantify PROTAC-induced degradation in a cellular context and determine DC50 and Dmax values.

Materials:

  • Cell line expressing the endogenous POI.

  • Cell culture reagents and 6-well plates.

  • PROTAC linker library.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).

Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the POI and a loading control.

    • Incubate with HRP-conjugated secondary antibodies and develop the blot using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Linker Length and Degradation Efficacy

The relationship between linker length and PROTAC efficacy is often non-linear and must be empirically determined. A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding conformations where the ubiquitin transfer is inefficient. The optimal linker correctly positions the POI and E3 ligase to maximize the rate of ubiquitination.

Linker_Logic Optimal Optimal Efficacy (Productive Ternary Complex) Short Shorter Linkers (e.g., PEG4) Suboptimal Efficacy Short->Optimal Increase Length ReasonShort Reason: Steric Hindrance Short->ReasonShort Long Longer Linkers (e.g., PEG12) Suboptimal Efficacy Long->Optimal Decrease Length ReasonLong Reason: Unproductive Conformation, Excess Flexibility Long->ReasonLong

Impact of linker length on PROTAC efficacy.

References

Application Note: Attaching Azido-PEG8-C-Boc to a Small Molecule Drug

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of polyethylene glycol (PEG) chains, or PEGylation, to small molecule drugs is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[1][] Benefits include enhanced aqueous solubility, extended circulation half-life, and reduced toxicity.[1][] The Azido-PEG8-C-Boc linker is a heterobifunctional reagent designed for this purpose. It features three key components: an azide (N₃) group for subsequent "click chemistry" reactions, an 8-unit PEG spacer to impart hydrophilicity, and a Boc-protected amine for initial conjugation.[3]

This document provides a detailed protocol for the covalent attachment of the this compound linker to a small molecule drug possessing a carboxylic acid functional group. The process involves two primary stages: the deprotection of the Boc-amine to yield a reactive primary amine, followed by an amide coupling reaction with the carboxyl group of the drug, typically activated by EDC and NHS.

Principle of the Reaction The overall strategy involves forming a stable amide bond between the small molecule drug and the PEG linker. This is achieved by:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine.

  • Carboxylic Acid Activation: The carboxylic acid on the small molecule drug is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.

  • Amide Coupling: The amine-reactive NHS ester of the drug reacts with the newly deprotected primary amine of the Azido-PEG8-NH₂ linker to form a stable amide bond. This reaction is efficient at a pH range of 7-9.

The final product is a small molecule drug covalently linked to an azide-terminated PEG chain, ready for subsequent conjugation via click chemistry if desired.

Visualizations

G Experimental Workflow for PEGylation cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing Boc_Deprotection Boc Deprotection (Azido-PEG8-NH-Boc -> Azido-PEG8-NH2) Conjugation Amide Coupling (Drug-CO-NHS + Azido-PEG8-NH2) Boc_Deprotection->Conjugation TFA, DCM Drug_Activation Drug Activation (Drug-COOH -> Drug-CO-NHS) Drug_Activation->Conjugation EDC, NHS Purification Purification (RP-HPLC) Conjugation->Purification Crude Product Characterization Characterization (LC-MS, NMR) Purification->Characterization Pure Conjugate reaction_pathway Chemical Conjugation Pathway linker_boc Azido-PEG8-NH-Boc linker_amine Azido-PEG8-NH2 linker_boc->linker_amine 1. Deprotection (TFA/DCM) drug_cooh Drug-COOH drug_nhs Drug-CO-NHS (Activated) drug_cooh->drug_nhs 2. Activation (EDC/NHS) dummy linker_amine->dummy drug_nhs->dummy final_product Drug-CO-NH-PEG8-N3 dummy->final_product 3. Coupling

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides.[1] PEGylation can significantly improve a peptide's solubility and stability against proteolytic degradation, reduce immunogenicity, and extend its circulating half-life by minimizing renal clearance.[2] Azido-PEG8-C-Boc is a heterobifunctional linker containing an azide group for click chemistry, a discrete PEG8 spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for further functionalization, making it a valuable tool in peptide modification and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[3][4]

The azide group on the this compound linker allows for highly specific and efficient conjugation to peptides containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This bioorthogonal reaction is highly selective, proceeds under mild conditions, and is compatible with a wide range of functional groups present in peptides, making it an ideal method for creating well-defined peptide conjugates.

These application notes provide a detailed protocol for the bioconjugation of an alkyne-modified peptide with this compound and subsequent characterization of the resulting conjugate.

Experimental Workflow

The overall workflow for the bioconjugation of a peptide with this compound involves the synthesis of an alkyne-modified peptide, the CuAAC reaction, and subsequent purification and characterization of the PEGylated peptide.

G cluster_0 Peptide Synthesis & Modification cluster_1 Bioconjugation (Click Chemistry) cluster_2 Purification & Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Alkyne_Mod Incorporation of Alkyne-containing Amino Acid SPPS->Alkyne_Mod Cleavage Cleavage and Deprotection Alkyne_Mod->Cleavage Purification_Peptide Peptide Purification (HPLC) Cleavage->Purification_Peptide Reactants Alkyne-Peptide + this compound Purification_Peptide->Reactants CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants->CuAAC Purification_Conjugate Purification of Conjugate (HPLC) CuAAC->Purification_Conjugate Characterization Characterization (LC-MS, MALDI-TOF) Purification_Conjugate->Characterization

Caption: Experimental workflow for peptide bioconjugation.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the conjugation of an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the peptide from copper-mediated degradation)

  • Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., DMSO, t-butanol)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Peptide and Linker Preparation:

    • Dissolve the alkyne-modified peptide in DMF or a suitable aqueous buffer to a final concentration of 1-10 mM.

    • In a separate tube, dissolve this compound in the same solvent to a concentration that is 1.2 to 1.5 times the molar concentration of the peptide. A slight excess of the PEG linker ensures complete consumption of the peptide.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

    • If using TBTA, prepare a stock solution in a compatible organic solvent like DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, add the dissolved alkyne-modified peptide.

    • Add the this compound solution to the peptide solution and mix gently.

    • If using TBTA, add it to the reaction mixture at a concentration equivalent to the copper sulfate.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentration of copper sulfate is typically between 0.1 and 1 mM.

    • The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific peptide sequence and steric hindrance.

    • Monitor the progress of the reaction by analytical HPLC or LC-MS. Look for the disappearance of the starting peptide peak and the appearance of a new, more retained peak corresponding to the PEGylated peptide.

  • Quenching and Purification:

    • Once the reaction is complete, the crude reaction mixture can be directly purified.

    • Purify the PEGylated peptide from unreacted starting materials and catalyst using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Purification and Characterization of the PEGylated Peptide

A. Purification by RP-HPLC

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the PEGylated peptide. The gradient will need to be optimized based on the hydrophobicity of the peptide and the conjugate.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major product peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.

B. Characterization by Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Analysis: Determine the molecular weight of the purified product. The observed mass should correspond to the theoretical mass of the PEGylated peptide.

Quantitative Data

The following tables provide representative data for the bioconjugation of a model alkyne-containing peptide with this compound. Note: This data is illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Reaction Parameters and Efficiency

ParameterValue
Peptide Concentration2 mM
This compound Excess1.5 equivalents
Copper(II) Sulfate0.5 mM
Sodium Ascorbate1.0 mM
Reaction Time2 hours
Conversion Efficiency (by HPLC) >95%

Table 2: Purification and Yield

StepOutcome
Purification MethodRP-HPLC
Purity of Final Product (by HPLC)>98%
Isolated Yield ~70-85%

Table 3: Mass Spectrometry Characterization

AnalyteTheoretical Mass (Da)Observed Mass (Da)
Alkyne-Modified Peptide1500.01500.2
This compound Conjugated Peptide 2038.6 2038.8

Signaling Pathway Application: PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The following diagram illustrates the logical relationship in PROTAC synthesis.

G cluster_0 PROTAC Components cluster_1 Synthesis Steps cluster_2 Final Product Warhead Target Protein Ligand (Warhead) with Alkyne Step3 Click Reaction: Conjugate Warhead to Azide Warhead->Step3 E3_Ligand E3 Ligase Ligand Step1 Couple E3 Ligand to Boc-protected amine of Linker E3_Ligand->Step1 Linker This compound Linker->Step1 Step2 Boc Deprotection Step1->Step2 Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC

Caption: PROTAC synthesis workflow.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and efficient method for the site-specific PEGylation of peptides. This approach offers high yields and purity, and the resulting conjugates can be readily characterized by standard analytical techniques. The versatility of the this compound linker also makes it a valuable component in the construction of more complex biomolecules for drug discovery and development.

References

Troubleshooting & Optimization

Common problems in Azido-PEG8-C-Boc click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azido-PEG8-C-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in click chemistry?

This compound is a chemical linker molecule featuring three key components: an azide group for click chemistry, an eight-unit polyethylene glycol (PEG) spacer, and a carbamate (Boc)-protected amine. The azide group readily participates in CuAAC reactions with alkyne-functionalized molecules to form a stable triazole linkage. The hydrophilic PEG8 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The Boc protecting group allows for orthogonal chemistry, where the amine can be deprotected under specific conditions for further modification after the click reaction.

Q2: What are the fundamental components of a CuAAC reaction involving this compound?

A typical CuAAC reaction requires the following components:

  • Azide: this compound.

  • Alkyne: The molecule to be conjugated, containing a terminal alkyne group.

  • Copper(I) catalyst: This is the active catalytic species. It is often generated in situ from a copper(II) source.

  • Copper(II) source: Commonly copper(II) sulfate (CuSO₄).

  • Reducing agent: To reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is the most frequently used reducing agent.[1]

  • Ligand: A chelating ligand that stabilizes the Cu(I) catalyst, prevents its oxidation, and increases reaction efficiency. Common ligands include THPTA (water-soluble) and TBTA.

  • Solvent: The reaction is often performed in a variety of solvents, including water, DMSO, DMF, or mixtures thereof, to ensure solubility of all reactants.

Q3: Is the Boc protecting group stable under standard CuAAC reaction conditions?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the mild, neutral to slightly basic conditions used for most CuAAC reactions.[2] However, it is sensitive to acidic conditions and can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[3][4] Elevated temperatures may also lead to Boc deprotection.[5] Therefore, it is crucial to maintain control over the pH and temperature of the reaction mixture to prevent premature deprotection.

Troubleshooting Guide

Low or No Product Yield

Low product yield is one of the most common issues in CuAAC reactions. The following sections outline potential causes and their solutions.

Problem 1: Inactive Copper Catalyst

The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Solution:

    • Degas all solvents and solutions: Before the reaction, thoroughly degas all buffers and solvent systems by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.

    • Use a reducing agent: Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to continuously regenerate the Cu(I) catalyst. A 3- to 10-fold excess of sodium ascorbate is often recommended.

    • Work under an inert atmosphere: For highly sensitive reactions, performing the experiment in a glovebox can minimize oxygen exposure.

    • Use a stabilizing ligand: Ligands like THPTA or TBTA protect the Cu(I) from oxidation.

Problem 2: Suboptimal Reagent Concentrations

Incorrect stoichiometry or suboptimal concentrations of reactants can lead to incomplete reactions.

  • Solution:

    • Optimize reagent ratios: While a 1:1 stoichiometric ratio of azide to alkyne is ideal, using a slight excess (e.g., 1.1-1.5 equivalents) of the more accessible or less critical component can drive the reaction to completion.

    • Adjust catalyst and ligand concentrations: The final concentration of the copper catalyst and ligand are critical. A starting point for optimization is a final CuSO₄ concentration of 50 µM to 2 mM, with a ligand-to-copper ratio of 2:1 to 5:1.

Problem 3: Poor Reagent Quality

Degraded or impure reagents will negatively impact the reaction efficiency.

  • Solution:

    • Use high-purity reagents: Ensure that the this compound, alkyne substrate, and all other reagents are of high purity.

    • Properly store reagents: Store this compound and other sensitive reagents according to the manufacturer's instructions, typically at low temperatures and protected from light and moisture.

    • Prepare fresh solutions: Prepare fresh solutions of sodium ascorbate immediately before use, as it can degrade in solution.

Problem 4: Unfavorable Reaction Conditions

Factors such as temperature, pH, and solvent can significantly affect the reaction rate and yield.

  • Solution:

    • Optimize temperature: While many CuAAC reactions proceed at room temperature, gentle heating to 35-40 °C can sometimes increase the reaction rate. However, be cautious of higher temperatures that could lead to Boc deprotection.

    • Control pH: The optimal pH for CuAAC is typically between 4 and 12. For biomolecule conjugations, a pH range of 7-9 is common.

    • Choose an appropriate solvent: Ensure that all reactants are fully soluble in the chosen solvent system. A mixture of aqueous buffers with organic co-solvents like DMSO or DMF is often necessary for PEGylated reagents.

Side Reactions and Impurities

Problem 5: Unintended Deprotection of the Boc Group

As mentioned, the Boc group can be labile under certain conditions.

  • Solution:

    • Avoid acidic conditions: Ensure that the reaction buffer is not acidic.

    • Moderate reaction temperature: Avoid excessive heating. If the reaction is slow, consider longer reaction times at a lower temperature rather than increasing the temperature significantly.

Problem 6: Difficulty in Product Purification

The PEG linker in the product can lead to challenges in purification due to its high solubility in various solvents and potential for streaking on chromatography columns.

  • Solution:

    • Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger PEGylated conjugate from smaller unreacted starting materials and catalyst components.

    • Dialysis or Ultrafiltration: These techniques are useful for removing small molecule impurities, including residual copper catalyst and salts.

    • Reverse-Phase HPLC (RP-HPLC): For smaller conjugates, preparative RP-HPLC can provide high-purity product.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for CuAAC reactions involving PEGylated azides. These should be used as a starting point for optimization.

Table 1: Typical Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound1.0 - 1.2 equivalentsCan be the limiting reagent or in slight excess.
Alkyne Substrate1.0 - 1.5 equivalentsA slight excess can improve reaction completion.
Copper(II) Sulfate (CuSO₄)50 µM - 2 mMHigher concentrations may be needed for difficult reactions.
Ligand (THPTA or TBTA)100 µM - 10 mMTypically used in a 2:1 to 5:1 ratio to copper.
Sodium Ascorbate1 mM - 10 mMA 3- to 10-fold molar excess over copper is common.

Table 2: Reaction Conditions

ParameterTypical RangeNotes
TemperatureRoom Temperature (20-25°C) to 60°CStart at room temperature; gentle heating (35-40°C) may be beneficial. Avoid high temperatures to protect the Boc group.
Reaction Time30 minutes - 48 hoursMonitor reaction progress by TLC, LC-MS, or other appropriate analytical methods.
pH7.0 - 9.0For reactions involving biomolecules, maintaining a physiological pH is often crucial.
SolventAqueous buffer (e.g., PBS), DMSO, DMF, or mixturesThe choice of solvent depends on the solubility of the reactants.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 100 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne and this compound solutions to the desired final concentrations in the chosen reaction buffer.

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The order of addition (ligand before copper) can be important to pre-form the copper-ligand complex.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Seal the reaction vessel and allow the reaction to proceed at room temperature or with gentle heating.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For biomolecules, size exclusion chromatography or dialysis are common first steps to remove the copper catalyst and excess reagents. Further purification may be achieved by HPLC.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Monitoring cluster_purify 4. Purification prep_azide Prepare this compound Stock Solution mix_reactants Combine Azide, Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution add_cu Add CuSO4 prep_cu->add_cu prep_ligand Prepare Ligand Stock Solution add_ligand Add Ligand prep_ligand->add_ligand prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->add_ligand add_ligand->add_cu add_cu->initiate incubate Incubate at Optimized Temperature initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Product (SEC, Dialysis, HPLC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_q Is the Cu(I) catalyst active? start->catalyst_q reagents_q Are reagent concentrations and quality optimal? start->reagents_q conditions_q Are reaction conditions (T, pH, solvent) optimal? start->conditions_q catalyst_sol Degas solvents. Use fresh reducing agent. Use a stabilizing ligand. catalyst_q->catalyst_sol No reagents_sol Verify reagent purity. Optimize stoichiometry. Use fresh stock solutions. reagents_q->reagents_sol No conditions_sol Optimize temperature. Ensure proper pH. Check reactant solubility. conditions_q->conditions_sol No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of Azido-PEG8-C-Boc. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the most common causes?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The most frequent cause is inadequate acidic conditions to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic acid - TFA), degradation of the acid (TFA is hygroscopic and water can reduce its effectiveness), or the inherent stability of the protected amine.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. The reaction may not have reached completion if the reaction time is too short or the temperature is too low. While many deprotections proceed at room temperature, some substrates may require longer reaction times.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, even of moderate length like PEG8, can cause steric hindrance, impeding the access of the acid to the Boc-protected amine and slowing down the reaction rate.[1][2]

  • Substrate Solubility: Poor solubility of the this compound in the chosen reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection as it ensures good solubility for both the PEG-linker and the acid.

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected Azido-PEG8-amine is more polar than the starting Boc-protected material and will consequently have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes the newly formed primary amine as a colored spot (typically purple or yellow).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for quantitative monitoring of the reaction. It allows for the separation and identification of the starting material, the desired deprotected product, and any potential side products based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.

Q3: I'm observing side products during the deprotection of this compound. What are they and how can I prevent them?

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated as a byproduct.

  • Potential Side Reaction: While the azido group is generally stable under acidic conditions, certain scavengers, particularly those containing thiols like 1,2-ethanedithiol (EDT), can potentially reduce the azide to an amine. It is crucial to select scavengers carefully to avoid this unwanted reaction.

  • Prevention with Scavengers: To prevent the alkylation of other nucleophilic groups, "cation scavengers" should be added to the reaction mixture. These scavengers trap the reactive tert-butyl cation. Common and effective scavengers that are less likely to reduce the azide group include:

    • Triisopropylsilane (TIS)

    • Water

Q4: What are the recommended work-up procedures to isolate the deprotected Azido-PEG8-amine?

After the deprotection reaction is complete, the product exists as an ammonium salt (e.g., TFA salt).

  • Evaporation: The volatile acid (TFA) and solvent (DCM) can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.

  • Precipitation: The deprotected PEG-linker, as its ammonium salt, can often be precipitated by adding a non-polar solvent such as diethyl ether.

  • Aqueous Work-up (for the free amine): To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid. This should be performed carefully to avoid hydrolysis of any other base-labile groups. The organic layer is then dried and concentrated to yield the free Azido-PEG8-amine.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This is a widely used and generally effective method for Boc deprotection.

  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the Azido-PEG8-amine can be used directly or further purified.

Protocol 2: Milder Deprotection using 4M HCl in 1,4-Dioxane

This method can be an alternative if the substrate is sensitive to strong TFA conditions.

  • Dissolve the this compound in a minimal amount of a co-solvent like methanol if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane< 30 minutesRoom Temp

Table 2: Recommended Scavengers for Boc Deprotection of this compound

ScavengerFunctionTypical ConcentrationNotesReference
Triisopropylsilane (TIS)Traps tert-butyl cations2.5 - 5% (v/v)Highly effective and compatible with the azido group.
WaterTraps tert-butyl cations2.5 - 5% (v/v)Often used in combination with other scavengers.

Visualizations

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Boc Deprotection of This compound Observed check_conditions Review Reaction Conditions: - Acid Concentration (TFA: 20-50%) - Reaction Time (1-2 hours) - Temperature (0°C to RT) start->check_conditions increase_acid Increase TFA Concentration (e.g., from 20% to 50%) check_conditions->increase_acid Conditions too mild? extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Time too short? check_scavenger Check Scavenger Presence (e.g., TIS) check_conditions->check_scavenger Side products observed? check_solubility Assess Substrate Solubility in DCM check_conditions->check_solubility Still incomplete? success Successful Deprotection: Proceed to Work-up increase_acid->success extend_time->success add_scavenger Add Scavenger (TIS) to Prevent Side Reactions check_scavenger->add_scavenger Scavenger absent? add_scavenger->success consider_alt_solvent Consider Alternative Solvent System (e.g., with co-solvent) check_solubility->consider_alt_solvent Poor solubility? consider_alt_acid Consider Alternative Acid (e.g., 4M HCl in Dioxane) check_solubility->consider_alt_acid Still issues? consider_alt_solvent->success consider_alt_acid->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Boc Deprotection Mechanism of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azido_PEG_Boc Azido-PEG8-NH-Boc Protonated_Boc Protonated Carbamate Azido_PEG_Boc->Protonated_Boc + H+ (from TFA) TFA Trifluoroacetic Acid (TFA) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Amine Azido-PEG8-NH3+ (TFA Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene Loss of H+ Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger Trapped

Caption: Boc deprotection chemical pathway.

References

Technical Support Center: Optimizing Azido-PEG8-C-Boc Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction yields involving Azido-PEG8-C-Boc linkers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a heterobifunctional linker. It contains an azide group (-N3) at one end and a Boc-protected amine (-NHBoc) at the other, connected by an 8-unit polyethylene glycol (PEG) chain. The Boc (tert-butoxycarbonyl) group is a protecting group for the primary amine, which can be removed under acidic conditions to allow for further conjugation. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

Q2: What are the main applications of the this compound linker?

A2: The primary application of this linker is in bioconjugation and the synthesis of PROTACs.[3][4] The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the linker to a molecule containing an alkyne group.[5] After deprotection of the Boc group, the revealed amine can be coupled to a second molecule, often via an amide bond.

Q3: What are the key steps in a typical conjugation workflow using this compound?

A3: A typical workflow involves three main stages:

  • Conjugation of the first molecule: The azide end of the linker is reacted with an alkyne-containing molecule via click chemistry.

  • Boc deprotection: The Boc protecting group is removed from the other end of the linker to expose a primary amine.

  • Conjugation of the second molecule: The newly exposed amine is then reacted with a second molecule, typically one containing a carboxylic acid, to form a stable amide bond.

The order of these steps can sometimes be reversed depending on the stability of the molecules being conjugated.

Troubleshooting Guide

This guide addresses common issues encountered during the three main stages of conjugation with this compound.

Stage 1: Low Yield in Azide-Alkyne Click Chemistry Reaction
Possible Cause Suggested Solution
Inefficient Copper Catalyst (CuAAC) For CuAAC reactions, ensure your copper(II) sulfate (CuSO₄) and reducing agent (e.g., sodium ascorbate) solutions are freshly prepared. The copper catalyst can be sensitive to oxidation.
Incompatible Buffer Avoid using buffers that contain primary or secondary amines, such as Tris, as they can interfere with the reaction. Phosphate-buffered saline (PBS) or HEPES are generally recommended.
Suboptimal pH While CuAAC can proceed over a wide pH range (4-12), for sensitive biomolecules, a neutral pH of around 7 is a good starting point. You can perform a pH optimization screen from 6.5 to 8.5 to find the ideal condition for your specific molecules.
Steric Hindrance If the azide or alkyne group is sterically hindered, consider increasing the reaction time or temperature (e.g., from room temperature to 37°C).
Stage 2: Incomplete Boc Deprotection
Possible Cause Suggested Solution
Insufficient Acid Strength or Concentration The Boc group is removed by acidolysis. If deprotection is incomplete, you can increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 20% to 50%.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. If you suspect incomplete removal, extend the reaction time and monitor the progress using an appropriate analytical technique like LC-MS or NMR.
Solvent Issues Ensure that your PEG-conjugated molecule is fully dissolved in the reaction solvent. DCM is a commonly used solvent for TFA-mediated deprotection.
Stage 3: Low Yield in Amide Bond Formation (Post-Deprotection)
Possible Cause Suggested Solution
Inactive Coupling Agents Use fresh, high-quality EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). EDC is particularly sensitive to moisture and should be stored in a desiccator.
Presence of Water Ensure all solvents (e.g., DMF or DCM) and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, leading to low yields.
Incorrect pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-activated molecule with the primary amine of the deprotected linker is most efficient at a pH of 7.2-8.0.
Suboptimal Molar Ratios An excess of EDC can lead to side reactions. A common starting point is to use a slight excess of EDC and NHS relative to the carboxylic acid (e.g., 1.2 equivalents each).

Quantitative Data Summary

The following tables provide typical reaction conditions for the key steps in an this compound conjugation workflow. Note that these are starting points and may require optimization for your specific application.

Table 1: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Condition
Reactant Molar Ratio (Azide:Alkyne) 1:1.2 to 1:1.5
Copper(II) Sulfate (CuSO₄) Concentration 50-100 µM
Sodium Ascorbate Concentration 1-5 mM
pH 7.0 - 8.5
Temperature Room Temperature to 37°C
Reaction Time 1 - 4 hours
Typical Yield >90%

Table 2: Typical Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureReaction Time
Trifluoroacetic Acid (TFA) 20-50%Dichloromethane (DCM)0°C to Room Temp.1 - 3 hours
Hydrochloric Acid (HCl) 4M1,4-DioxaneRoom Temperature1 - 2 hours

Table 3: Typical Conditions for EDC/NHS Amide Coupling

StepParameterRecommended Molar Ratio (vs. Carboxylic Acid)Recommended pH
Activation EDC1.2 - 2.04.5 - 6.0
NHS/Sulfo-NHS1.2 - 2.04.5 - 6.0
Conjugation Amine-containing molecule1.0 - 1.57.2 - 8.0

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis using this compound

This protocol describes the synthesis of a PROTAC by first reacting the azide end of the linker with an alkyne-containing molecule (Molecule A), followed by Boc deprotection and coupling with a carboxylic acid-containing molecule (Molecule B).

Step A: Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-containing Molecule A (1.0 eq) and this compound (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by flash column chromatography to yield Molecule A-PEG8-NHBoc.

Step B: Boc Deprotection

  • Dissolve the Molecule A-PEG8-NHBoc from the previous step in DCM.

  • Add TFA (to a final concentration of 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step C: Amide Bond Formation

  • Dissolve Molecule B (containing a carboxylic acid) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Molecule A-PEG8-NH₂ from Step B to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with suitable aqueous solutions (e.g., 5% LiCl, saturated NaHCO₃, and brine).

  • Dry the organic layer, filter, and concentrate. Purify the final PROTAC by preparative HPLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling start This compound + Alkyne-Molecule A cu_reagents Add CuSO4 / Sodium Ascorbate start->cu_reagents reaction1 CuAAC Reaction (1-4h, RT) cu_reagents->reaction1 purify1 Purification (e.g., Chromatography) reaction1->purify1 product1 Intermediate Product: Molecule A-PEG8-NHBoc purify1->product1 tfa Add TFA in DCM product1->tfa reaction2 Deprotection Reaction (1-3h, RT) tfa->reaction2 evaporation Solvent Evaporation reaction2->evaporation product2 Intermediate Product: Molecule A-PEG8-NH2 evaporation->product2 reaction3 Amide Bond Formation (4-12h, RT) product2->reaction3 molecule_b Carboxylic Acid-Molecule B activation Activate with EDC/NHS or HATU/DIPEA molecule_b->activation activation->reaction3 purify2 Final Purification (e.g., HPLC) reaction3->purify2 final_product Final Conjugate: Molecule A-PEG8-Molecule B purify2->final_product

Caption: A typical experimental workflow for a two-step conjugation.

troubleshooting_yield Troubleshooting Low Reaction Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield cause1 Inactive Reagents start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal pH start->cause3 cause4 Presence of Water start->cause4 sol1 Use fresh EDC/NHS, prepare CuSO4/Ascorbate solutions fresh cause1->sol1 sol2 Optimize molar ratios of reactants cause2->sol2 sol3 Perform pH screen for optimal conditions cause3->sol3 sol4 Use anhydrous solvents and desiccated reagents cause4->sol4

Caption: A logical flowchart for troubleshooting low reaction yield.

References

Side reactions of the azide group in Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG8-C-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker, with a specific focus on troubleshooting potential side reactions of the azide functional group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the this compound molecule?

A: this compound contains three key functional components: a terminal azide group, an eight-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.

  • Azide Group: The azide moiety is generally stable under aqueous conditions, oxidative conditions, and standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF).[1][2] However, it is susceptible to reduction by certain reagents like thiols and phosphines.[1][3]

  • PEG Spacer: The PEG backbone is known for its hydrophilicity, biocompatibility, and flexibility.[4] However, it can be hygroscopic, and care should be taken to avoid moisture, which can introduce side reactions like ester hydrolysis if other sensitive groups are present. PEGs may also contain process-related impurities like ethylene glycol or 1,4-dioxane.

  • Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is robust under most basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Q2: Can the azide group be unintentionally reduced during my synthetic workflow?

A: Yes, this is one of the most common side reactions. The azide group can be reduced to a primary amine under several conditions:

  • During Peptide Synthesis: The use of thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), in TFA cleavage cocktails is a primary cause of azide reduction.

  • Presence of Phosphines: Trivalent phosphines, such as triphenylphosphine (PPh₃) or tris(2-carboxyethyl)phosphine (TCEP), will reduce azides to amines via the Staudinger reaction. This is an intended reaction in many protocols but can be an unwanted side reaction if phosphines are present as reagents or contaminants.

  • Catalytic Hydrogenation: Standard reduction techniques like catalytic hydrogenation (e.g., H₂/Pd) will readily reduce azides and should be avoided if the azide needs to be preserved.

Q3: What are the primary side reactions to be aware of when using the azide group in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" reaction?

A: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne partner, often called Glaser coupling. This occurs when two alkyne molecules couple together, consuming the starting material and complicating purification. This side reaction is promoted by the presence of oxygen and Cu(II) ions. Other issues are typically related to reaction yield, often stemming from the inactivation of the Cu(I) catalyst.

Q4: Under what conditions is the Boc group removed?

A: The Boc group is reliably removed under anhydrous acidic conditions. A common method involves treatment with a high concentration of trifluoroacetic acid (TFA), often in a "cleavage cocktail" that includes scavengers. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene gas and CO₂.

Troubleshooting Guides

Guide 1: Low or No Yield in CuAAC (Click Chemistry)
Symptom Possible Cause Suggested Solution
No product formation, starting materials remain Inactive Catalyst: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state by dissolved oxygen.1. Degas all solvents and reagent solutions thoroughly (e.g., by bubbling with argon or nitrogen). 2. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate, typically 5-10 mol%) is used to regenerate Cu(I). 3. Use freshly prepared reagent solutions.
Poor Reagent Quality: The azide or alkyne starting materials have degraded.1. Verify the purity of this compound and the alkyne partner by LC-MS or NMR. 2. Store azide-containing compounds properly, protected from light and reducing agents.
Copper Chelation: The substrate is chelating the copper catalyst, making it unavailable for the reaction.1. Add a copper-stabilizing ligand, such as TBTA or a tris(hydroxypropyl)triazolylmethyl)amine (THPTA), especially for reactions with biomolecules.
Formation of significant byproduct Alkyne Homocoupling (Glaser Coupling): The terminal alkyne is dimerizing.1. Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and duration. 2. Increase the concentration of the reducing agent (sodium ascorbate).
Reaction is sluggish or incomplete Steric Hindrance: The azide or alkyne is sterically hindered, slowing the reaction.1. Increase the reaction temperature or extend the reaction time. 2. Increase the catalyst loading (both copper and reducing agent).
Guide 2: Unintended Reduction of the Azide Group
Symptom Possible Cause Suggested Solution
Mass spectrometry shows a product with a mass difference of -26 Da (loss of N₂) or +2 Da (addition of H₂) Reduction by Thiol Scavengers: During peptide cleavage from a solid support, a thiol scavenger like EDT was used in the TFA cocktail.1. Replace the thiol scavenger with a non-reductive alternative. Triisopropylsilane (TIS) is highly recommended for preserving azides. 2. If a thiol is absolutely necessary, dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.
Product is the corresponding primary amine instead of the azide Presence of Phosphines: The reaction mixture contained a phosphine reagent (e.g., PPh₃, TCEP, tributylphosphine).1. Rigorously exclude all sources of phosphines from the reaction unless the Staudinger reduction is the intended transformation. 2. Purify starting materials to remove any phosphine contamination.
Incompatible Deprotection/Cleavage Conditions: A general reductive workup was used.1. Avoid using reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation if the azide needs to be retained.

Quantitative Data Summary

The choice of scavenger during TFA-mediated cleavage from a solid-phase support is critical for preserving the azide group. The following table summarizes the compatibility of common scavengers.

Scavenger Concentration in TFA Observed Azide Reduction Recommendation Reference
1,2-Ethanedithiol (EDT)2.5%High (>90%)Not Recommended
Dithiothreitol (DTT)2.5%Low (<10%)Safer Thiol Alternative
Triisopropylsilane (TIS)2.5%None DetectedHighly Recommended
Water2.5% - 5%None DetectedRecommended (often used with TIS)

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction in solution.

  • Preparation: Dissolve the this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O). Degas the solution by bubbling with argon for 15-20 minutes.

  • Catalyst Addition:

    • Prepare a stock solution of sodium ascorbate (e.g., 1 M in water). Add 0.1 equivalents (10 mol%) to the reaction mixture.

    • Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in water). Add 0.05 equivalents (5 mol%) to the reaction mixture. The solution may turn slightly cloudy or colored.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water. If the product is organic-soluble, extract with a solvent like ethyl acetate or dichloromethane. To remove copper salts, wash the organic layer with a saturated aqueous solution of EDTA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or HPLC as needed.

Protocol 2: Azide-Safe Cleavage and Boc Deprotection

This protocol is designed to simultaneously cleave a molecule from a solid-phase resin and deprotect the Boc group while preserving the azide functionality.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard azide-safe protocol, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude product should form.

  • Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the suspension and carefully decant the ether. Wash the pellet with cold ether one or two more times to remove residual scavengers.

  • Drying: Dry the crude product under vacuum to yield the final compound with a free amine (from the Boc deprotection) and an intact azide group. Purify by HPLC.

Visualizations

G cluster_start Starting Materials cluster_reaction CuAAC Reaction Conditions cluster_products Potential Products Azide This compound Catalyst Cu(I) Catalyst (from CuSO4 + NaAscorbate) Azide->Catalyst Reacts with Alkyne Alkyne Substrate Alkyne->Catalyst SideProduct Alkyne Homocoupling (Glaser Product) Alkyne->SideProduct Side Reaction (in presence of O2) Product Desired Triazole Product Catalyst->Product Desired Pathway

Caption: Workflow for a CuAAC ("Click") reaction showing the desired product and a common side reaction.

G cluster_start Initial State cluster_process Process cluster_scavengers Scavenger Choice cluster_results Outcome Start Azide-Containing Peptide on Solid Support Cleavage TFA Cleavage Cocktail Start->Cleavage TIS Use TIS Cleavage->TIS Safe Choice EDT Use EDT Cleavage->EDT Problematic Choice Good Azide Preserved TIS->Good Bad Azide Reduced to Amine EDT->Bad

Caption: Troubleshooting logic for preserving the azide group during TFA cleavage based on scavenger choice.

References

How to improve the stability of Azido-PEG8-C-Boc in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG8-C-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and their inherent stability characteristics?

This compound is a heterobifunctional linker with three key components:

  • Azide (-N₃): This group is essential for "click chemistry" reactions. Organic azides are generally stable but can be sensitive to heat, light, and reducing agents.[1][2]

  • Polyethylene Glycol (PEG8): The eight-unit PEG spacer is a hydrophilic linker that improves solubility. PEG itself is stable in aqueous solutions at room temperature but can undergo oxidative degradation at elevated temperatures.[3][4]

  • Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5]

Q2: What are the main causes of this compound degradation in solution?

The primary degradation pathways for this compound in solution are:

  • Acid-Mediated Deprotection: The Boc group is susceptible to hydrolysis in acidic conditions (pH < 4), exposing the free amine.

  • Reduction of the Azide Group: The azide can be reduced to an amine in the presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Oxidative Degradation of the PEG Chain: Prolonged exposure to oxygen, especially at elevated temperatures, can lead to the degradation of the PEG spacer.

  • Light-Induced Degradation: The azide group can be sensitive to light, particularly UV radiation, which may lead to the formation of reactive nitrenes.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO.

  • Preparation: Allow the solid this compound to warm to room temperature before opening the vial to prevent moisture condensation. Dissolve in high-purity, anhydrous DMSO to your desired high concentration.

  • Storage: Store the stock solution at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. After use, backfill the container with an inert gas like argon or nitrogen.

Q4: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution into an aqueous buffer is a common issue with PEGylated molecules. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your final concentration in the aqueous buffer may be too high. Try reducing the concentration.

  • Increase Organic Co-solvent: If your experiment allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final mixture.

  • Use a Co-solvent System: A mixture of solvents can improve solubility. For similar compounds, a system of DMSO, PEG300, and a surfactant like Tween-80 has been effective.

  • Gentle Warming and Sonication: Gentle warming and sonication of the final solution might help in redissolving the compound. However, ensure the temperature is not detrimental to your other reagents.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem 1: Loss of Boc-Protecting Group
  • Symptom: Your subsequent reaction, which relies on the Boc-protected amine, has a low yield, and you detect the presence of the deprotected amine.

  • Potential Cause: The pH of your solution is too acidic.

  • Suggested Solution:

    • Ensure your buffer system is maintained at a neutral or slightly basic pH (pH 7-8.5).

    • Avoid prolonged exposure to acidic conditions.

    • If acidic conditions are necessary for other components of your reaction, consider performing the reaction with the this compound for a shorter duration or at a lower temperature.

Problem 2: Unwanted Reaction of the Azide Group
  • Symptom: Low yield in your intended click chemistry reaction.

  • Potential Cause: The azide group has been reduced.

  • Suggested Solution:

    • Avoid the use of reducing agents like DTT or TCEP in buffers that will be in contact with this compound.

    • If a reducing agent is required, consider performing the azide reaction step before introducing the reducing agent.

Problem 3: Inconsistent Experimental Results
  • Symptom: High variability between experiments.

  • Potential Cause: Degradation of the this compound stock solution or inconsistent handling.

  • Suggested Solution:

    • Prepare fresh stock solutions of the linker for each experiment from a properly stored solid stock.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Protect solutions from light and store them at low temperatures.

Data Presentation

The stability of this compound is influenced by several factors. The following table summarizes the key parameters and recommended conditions to enhance stability.

ParameterCondition to AvoidRecommended ConditionRationale
pH Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.Neutral to slightly basic (pH 7.0 - 8.5).The Boc group is labile to acid, while the azide group is generally stable between pH 4-12.
Temperature Elevated temperatures (> 37°C) for prolonged periods.Low temperatures (-20°C or -80°C for long-term storage).High temperatures can accelerate the degradation of the PEG chain and the azide group.
Light Direct exposure to light, especially UV.Store in the dark or in amber vials.The azide group can be light-sensitive.
Reducing Agents Presence of DTT, TCEP, or other reducing agents.Use non-reducing buffers if the azide will be used in a subsequent step.Reducing agents can convert the azide to an amine.
Oxygen Exposure to atmospheric oxygen, especially at elevated temperatures.Degas solutions and store under an inert atmosphere (Argon or Nitrogen).The PEG chain is susceptible to oxidative degradation.
Freeze-Thaw Cycles Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes.Repeated cycling can introduce moisture and accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, low-retention microcentrifuge tubes.

  • Inert Gas Purge: If possible, briefly flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.

  • Preparation of Test Solution:

    • Prepare your aqueous buffer of interest (e.g., PBS, pH 7.4).

    • From a freshly thawed aliquot of your this compound DMSO stock solution, prepare a diluted solution in your aqueous buffer to a final concentration relevant to your experiment (e.g., 1 mM). Ensure the final percentage of DMSO is compatible with your analytical method and does not cause precipitation.

  • Incubation:

    • Incubate the test solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).

    • Protect the solution from light.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.

    • Immediately quench any potential degradation by diluting the aliquot in a suitable solvent for your analytical method (e.g., mobile phase for HPLC) and store at -80°C until analysis.

  • Analysis:

    • Analyze the samples by a suitable analytical method such as LC-MS or RP-HPLC to quantify the amount of intact this compound remaining.

    • A C18 column is typically a good starting point for RP-HPLC analysis.

    • Monitor for the appearance of degradation products, such as the Boc-deprotected species.

Visualizations

start Start: Stability Issue Suspected check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Inert atmosphere? start->check_storage check_solution_prep Examine Solution Prep: - Anhydrous solvent? - Freshly prepared? - Avoided freeze-thaw? start->check_solution_prep check_buffer Analyze Buffer Composition: - pH within 7.0-8.5? - Presence of reducing agents? - Nucleophilic components? start->check_buffer improper_storage Root Cause: Improper Storage check_storage->improper_storage Incorrect precipitation Symptom: Precipitation check_solution_prep->precipitation Dilution into aqueous buffer boc_loss Symptom: Boc Group Loss check_buffer->boc_loss pH < 7 azide_reaction Symptom: Azide Inactivity check_buffer->azide_reaction Reducing agent present acidic_ph Root Cause: Acidic pH boc_loss->acidic_ph reducing_agent Root Cause: Reducing Agent Present azide_reaction->reducing_agent low_solubility Root Cause: Low Aqueous Solubility precipitation->low_solubility solution_buffer Solution: - Adjust pH to 7.0-8.5 - Use non-reducing buffer acidic_ph->solution_buffer reducing_agent->solution_buffer solution_solubility Solution: - Lower final concentration - Increase co-solvent % low_solubility->solution_solubility solution_storage Solution: - Aliquot & store at -80°C - Use inert gas - Protect from light improper_storage->solution_storage

Caption: Troubleshooting workflow for this compound stability issues.

compound This compound degradation_pathways Potential Degradation Pathways compound->degradation_pathways acid_hydrolysis Acid Hydrolysis (pH < 4) degradation_pathways->acid_hydrolysis reduction Reduction degradation_pathways->reduction oxidation Oxidation degradation_pathways->oxidation photolysis Photolysis degradation_pathways->photolysis product_amine Azido-PEG8-Amine (Boc Cleavage) acid_hydrolysis->product_amine Yields product_reduced_azide Amino-PEG8-C-Boc (Azide Reduction) reduction->product_reduced_azide Yields product_peg_degraded PEG Chain Fragments oxidation->product_peg_degraded Yields product_nitrene Reactive Nitrene photolysis->product_nitrene Yields

Caption: Degradation pathways of this compound in solution.

References

Addressing aggregation issues with Azido-PEG8-C-Boc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Azido-PEG8-C-Boc conjugates. The following information is compiled to aid in troubleshooting and optimizing your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains an azide group for click chemistry reactions, a polyethylene glycol (PEG) spacer (with 8 PEG units) to enhance solubility and provide spatial separation, and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine. This amine can then be used for conjugation to molecules containing, for example, an activated carboxylic acid (like an NHS ester). This linker is often used in the development of bioconjugates, such as antibody-drug conjugates (ADCs) or for attaching molecules to surfaces. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) where it connects two different ligands.[1][2][3]

Q2: Why might my this compound conjugate be aggregating?

Aggregation of bioconjugates involving PEG linkers can be attributed to several factors:

  • Hydrophobicity: While the PEG chain itself is hydrophilic, the conjugated molecule might be hydrophobic. Increasing the surface hydrophobicity of the resulting conjugate can lead to intermolecular attractive forces, causing aggregation.[4][5]

  • High Molar Excess of Reagent: A large excess of the this compound reagent during conjugation can lead to multiple PEG chains being attached to a single protein or molecule (over-labeling). This can alter the isoelectric point (pI) and net charge of the protein, potentially reducing its solubility.

  • High Protein/Molecule Concentration: Increased concentrations of the protein or molecule being conjugated can enhance the likelihood of aggregation, especially if the conjugate has a tendency to self-associate.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining the stability of the biomolecule during conjugation. Performing the reaction at a pH close to the molecule's isoelectric point can minimize solubility and promote aggregation.

  • Presence of Organic Co-solvents: Some protocols may require dissolving the PEG linker in an organic solvent like DMSO before adding it to the aqueous reaction mixture. High concentrations of these solvents can denature proteins and lead to aggregation.

Q3: How does the PEG8 chain in this compound affect aggregation?

The PEG8 chain is generally included to increase the hydrophilicity and solubility of the conjugate, which can help mitigate aggregation. PEGylation can create a hydration shell around the molecule, which can mask hydrophobic patches and provide steric hindrance to prevent intermolecular interactions. However, the effectiveness of the PEG chain in preventing aggregation depends on the properties of the conjugated molecule and the overall degree of PEGylation. In some cases, if the conjugated molecule is highly prone to aggregation, the PEG8 chain alone may not be sufficient to prevent it.

Troubleshooting Guide

Problem: Visible precipitation or turbidity is observed during or after the conjugation reaction.

This is a clear indication of significant aggregation. Here are some steps to troubleshoot this issue:

Parameter Recommendation Rationale
Reagent Concentration Decrease the molar excess of the this compound reagent.A high molar excess can lead to over-labeling and precipitation.
Protein/Molecule Concentration Lower the concentration of your protein or molecule in the reaction.High concentrations can increase the chances of aggregation.
Buffer pH Optimize the pH of the reaction buffer to be further away from the pI of your protein.Proteins are least soluble at their isoelectric point.
Reaction Temperature Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the aggregation process.
Mixing Use gentle mixing methods like end-over-end rotation instead of vigorous stirring or vortexing.Vigorous mixing can sometimes induce protein denaturation and aggregation.
Co-solvent Concentration If using an organic co-solvent like DMSO to dissolve the linker, minimize its final concentration in the reaction mixture.High concentrations of organic solvents can cause protein aggregation.

Problem: The conjugate appears soluble but shows poor performance in downstream applications, suggesting the presence of soluble aggregates.

Soluble aggregates may not be visible to the naked eye but can significantly impact the biological activity and pharmacokinetic properties of the conjugate.

Parameter Recommendation Rationale
Molar Ratio Perform a titration of the this compound to your molecule to find the optimal ratio that balances conjugation efficiency with minimal aggregation.A lower degree of labeling might be necessary to maintain solubility.
Stabilizing Excipients Include stabilizing additives in your reaction or storage buffer.Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine, glycine) can help prevent aggregation.
Purification Method Use size-exclusion chromatography (SEC) to separate the desired monomeric conjugate from aggregates and unreacted starting materials.SEC is a powerful technique for characterizing and purifying bioconjugates based on their size.
Storage Conditions After purification, store the conjugate in an optimized buffer, potentially with cryoprotectants, and at an appropriate temperature (e.g., -80°C). Aliquoting into single-use vials can prevent repeated freeze-thaw cycles that may induce aggregation.

Experimental Protocols

Protocol 1: General Conjugation with this compound (Post-Boc Deprotection)

This protocol assumes the Boc group has been removed to yield a primary amine on the PEG linker, which is then reacted with an activated carboxyl group (e.g., an NHS ester) on the target molecule.

  • Reagent Preparation:

    • Immediately before use, dissolve the deprotected Azido-PEG8-C-NH2 in an appropriate anhydrous solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Molecule Preparation:

    • Prepare your target molecule containing an activated carboxyl group in a suitable amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.0.

    • Adjust the concentration of your molecule to 1-5 mg/mL. If aggregation is a known issue, start with a lower concentration.

  • Conjugation Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved Azido-PEG8-C-NH2 to the molecule solution with gentle mixing. A titration experiment is recommended to determine the optimal molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography.

Protocol 2: Characterization of Aggregation by Size-Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., TSKgel G4000SWXL) with a filtered and degassed mobile phase (e.g., PBS).

  • Sample Preparation:

    • Dilute your conjugate sample to an appropriate concentration in the mobile phase.

  • Analysis:

    • Inject the sample onto the equilibrated column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Aggregates will elute earlier than the monomeric conjugate, while smaller fragments or unreacted linkers will elute later.

    • The percentage of aggregate can be calculated by integrating the peak areas.

Protocol 3: Characterization of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter your sample through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large particulates.

    • Dilute the sample in a suitable buffer to a concentration appropriate for your DLS instrument.

  • Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the size distribution profile. The presence of larger species indicates aggregation. DLS can provide information on the average particle size and polydispersity index (PDI), which is a measure of the broadness of the size distribution.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Analysis cluster_4 Outcome start Aggregation Observed? concentration High Reagent or Protein Concentration? start->concentration Yes success Aggregation Minimized start->success No buffer Suboptimal Buffer (pH, Ionic Strength)? concentration->buffer No reduce_conc Reduce Concentrations concentration->reduce_conc Yes optimize_buffer Optimize Buffer Conditions buffer->optimize_buffer Yes additives Add Stabilizing Excipients buffer->additives No analyze Analyze with SEC/DLS reduce_conc->analyze optimize_buffer->analyze temperature Lower Reaction Temperature additives->temperature temperature->analyze analyze->success Improved fail Re-evaluate Strategy analyze->fail No Improvement

Caption: Troubleshooting workflow for addressing aggregation issues.

Factors_Contributing_to_Aggregation cluster_factors Contributing Factors center Conjugate Aggregation hydrophobicity Increased Hydrophobicity hydrophobicity->center concentration High Reactant Concentrations concentration->center buffer Suboptimal Buffer Conditions (e.g., pH near pI) buffer->center labeling Over-labeling labeling->center temperature High Temperature temperature->center mixing Vigorous Mixing mixing->center

Caption: Key factors that can contribute to conjugate aggregation.

References

Technical Support Center: Optimizing Linker Length in PROTACs with a PEG8 Spacer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs), particularly when starting with a PEG8 spacer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not merely a passive spacer; its length, composition, and attachment points are critical for inducing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2][3] An optimal linker orients the target protein and the E3 ligase correctly to facilitate the transfer of ubiquitin, marking the POI for subsequent degradation by the proteasome.[1][4]

Q2: Why is a PEG8 linker a common starting point in PROTAC design?

A2: Polyethylene glycol (PEG) and alkyl chains are the most frequently used motifs in initial PROTAC design. A PEG8 linker, containing eight ethylene glycol units, is often a successful starting point for several reasons:

  • Good Solubility: PEG linkers are hydrophilic and can improve the water solubility and overall physicochemical properties of the often-lipophilic PROTAC molecule.

  • Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex.

  • Optimal Length: A PEG8 linker provides a moderate length that is often effective for bridging the distance between many target proteins and E3 ligases without being excessively long or too short.

  • Synthetic Accessibility: PEG units of varying lengths are commercially available and synthetically versatile, enabling a systematic exploration of linker length during optimization.

Q3: How does linker length specifically impact PROTAC efficacy?

A3: The relationship between linker length and PROTAC efficacy is critical and often non-linear.

  • Too Short: If a linker is too short, it can cause steric hindrance, preventing the PROTAC from binding simultaneously to both the target protein and the E3 ligase. This failure to form a ternary complex results in no degradation.

  • Too Long: An excessively long linker may lead to the formation of unstable or unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination. This can also increase the entropic penalty upon binding, reducing complex stability.

  • Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and maximizes degradation efficiency. This optimal length must be determined empirically for each specific POI and E3 ligase pair.

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. While primarily a concentration-dependent issue, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to create a more stable and cooperative ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a wider concentration range.

Troubleshooting Guide

Problem 1: My PROTAC with a PEG8 linker shows good binary binding to both the target and the E3 ligase, but I observe no significant protein degradation.

This is a common challenge indicating that while the PROTAC can engage its targets individually, it fails to induce the formation of a productive ternary complex.

Solutions:

  • Systematically Vary Linker Length: The PEG8 linker may be suboptimal for your specific protein-ligase pair. Synthesize a library of PROTACs with different linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to identify the optimal distance required for efficient ternary complex formation. Even small changes in linker length can have a significant impact on degradation.

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays to directly assess the formation and stability of the ternary complex. This can provide direct evidence of whether the linker is mediating a cooperative interaction.

  • Modify Linker Composition: If varying the length is not sufficient, introduce more rigid elements (e.g., piperazine, triazole rings) or different flexible chains (e.g., alkyl chains) into the linker. This can alter the conformational dynamics and may lead to a more productive orientation.

  • Change the Linker Attachment Point: The point at which the linker is attached to the warhead or the E3 ligase ligand is crucial. An alternative attachment site may better orient the two proteins for ubiquitination.

Problem 2: I am observing a significant "hook effect" with my PEG8 PROTAC, limiting its therapeutic window.

A pronounced hook effect suggests that at higher concentrations, the formation of binary complexes is strongly favored over the ternary complex.

Solutions:

  • Enhance Ternary Complex Cooperativity: The most effective way to mitigate the hook effect is to improve the stability of the ternary complex. This is often achieved by optimizing the linker to promote more favorable protein-protein interactions between the target and the E3 ligase. A more rigid or conformationally constrained linker may be beneficial.

  • Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to precisely identify the optimal concentration range (the "sweet spot") for your PROTAC that maximizes degradation before the hook effect becomes dominant.

  • Verify Compound Purity and Solubility: Ensure that the observed effect is not an artifact of compound precipitation at higher concentrations. Check the solubility of your PROTAC in the assay medium.

Problem 3: My PEG8 PROTAC has low cellular activity, possibly due to poor permeability or solubility.

The physicochemical properties of the entire PROTAC molecule, heavily influenced by the linker, dictate its ability to cross cell membranes and remain in solution.

Solutions:

  • Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations. If permeability is low, consider modifying the linker.

  • Balance Hydrophilicity and Lipophilicity: While PEG linkers improve water solubility, the overall molecule can still have high lipophilicity and a large number of rotatable bonds, negatively impacting permeability. Consider synthesizing analogs with shorter PEG chains or replacing a portion of the PEG linker with a more lipophilic or rigid moiety (e.g., an alkyl chain or a phenyl ring) to find a better balance.

  • Check for Cellular Efflux: The PROTAC may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). This can be tested using efflux pump inhibitors. Modifying the linker structure can sometimes circumvent recognition by these transporters.

Data Presentation

Quantitative data from studies investigating the impact of linker length on PROTAC efficacy are summarized below.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker CompositionLinker Length (atoms)ERα Binding Affinity (IC50, µM)Cell Viability (IC50, µM in MCF7 cells)
PROTAC 1PEG-based91.8140
PROTAC 2PEG-based121.675
PROTAC 3 PEG-based 16 1.7 26
PROTAC 4PEG-based201.950
Tamoxifen (Control)N/AN/AN/A27

This study highlights that for ERα degradation, a 16-atom linker was optimal, showing significantly better cytotoxic activity than shorter or longer linkers, despite all variants having similar binary binding affinities to ERα.

Table 2: Effect of Linker Length on p38α Degradation

PROTAC SeriesLinker CompositionLinker Length (atoms)p38α Degradation (DC50, nM in BBL358 cells)p38α Degradation (DC50, nM in T47D cells)
NR-1 SeriesAlkyl/Aryl< 15> 1000 (Poor)> 1000 (Poor)
NR-6/7 Series Alkyl/Amino Alkyl 15-17 < 100 (Good) < 100 (Good)
NR-1cAlkyl/Aryl20~250 (Moderate)~500 (Moderate)

This work demonstrates that for p38α degradation using a CRBN-based PROTAC, a linker length of 15-17 atoms was optimal. Linkers shorter than 15 atoms were largely inactive.

Mandatory Visualizations

PROTAC_Mechanism cluster_cytoplasm Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Poly-ubiquitination marks for degradation TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC (e.g., with PEG8) E3 E3 Ubiquitin Ligase E3->TC Binds Ub Ubiquitin (Ub) Ub->TC Degraded Degraded Peptides Proteasome->Degraded Degradation TC->POI Ubiquitination TC->E3 PROTAC recycles

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow synthesis 1. Synthesize PROTAC Library (e.g., PEG4, PEG6, PEG8, PEG10) biophysical 2. Biophysical Assays (Optional) - SPR, ITC - Assess Ternary Complex Formation synthesis->biophysical cell_treatment 3. Cell Treatment - Treat cells with PROTAC concentrations - Include vehicle control synthesis->cell_treatment analysis 6. Data Analysis - Calculate DC50 and Dmax - Identify optimal linker biophysical->analysis Informs selection lysis 4. Cell Lysis & Protein Quantification - Prepare cell lysates - BCA or Bradford assay cell_treatment->lysis western 5. Western Blot Analysis - Quantify target protein levels - Normalize to loading control lysis->western western->analysis Linker_Logic linker_length Linker Length too_short Too Short linker_length->too_short optimal Optimal linker_length->optimal too_long Too Long linker_length->too_long clash Steric Clash No Ternary Complex too_short->clash stable_complex Stable & Productive Ternary Complex optimal->stable_complex unstable_complex Unproductive or Unstable Complex too_long->unstable_complex

References

Technical Support Center: Optimizing Copper-Free Click Chemistry with Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the efficiency of copper-free click chemistry, with a special focus on experiments involving Azido-PEG8-C-Boc. This guide is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is copper-free click chemistry and why is it preferred for biological applications?

Copper-free click chemistry, predominantly known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable covalent bond between an azide and a strained cyclooctyne (like DBCO or BCN).[1][2] The primary advantage of this method over the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its biocompatibility.[1][2] The absence of a cytotoxic copper catalyst makes it ideal for applications in living cells, tissues, and whole organisms without interfering with native biological processes.[3]

Q2: What is the role of this compound in this reaction?

This compound is a heterobifunctional linker used in bioconjugation and is particularly common in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Let's break down its components:

  • Azido (N₃): This is the functional group that reacts with a strained alkyne in the SPAAC reaction.

  • PEG8: This is an eight-unit polyethylene glycol spacer. The PEG linker increases the hydrophilicity and solubility of the molecule in aqueous buffers. It also provides spatial separation between the conjugated molecules, which can help overcome steric hindrance.

  • C-Boc: This refers to a tert-butyloxycarbonyl (Boc) protecting group attached via a carbamate linkage. The Boc group masks an amine, preventing it from participating in unwanted reactions. It can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.

Q3: What are the most common cyclooctynes to use with my this compound?

Dibenzocyclooctynes, commonly known as DBCO (or ADIBO), are among the most popular and highly reactive cyclooctynes used in SPAAC due to their high ring strain, which leads to rapid reaction kinetics with azides. Bicyclononynes (BCN) are another class of strained alkynes that are also widely used. The choice between different cyclooctynes often involves a trade-off between reactivity and stability. Highly strained alkynes react faster but may be less stable during storage or under certain experimental conditions.

Troubleshooting Guide

Low or No Reaction Yield

Q4: My SPAAC reaction with this compound is resulting in a very low yield. What are the potential causes?

Several factors can contribute to low yields in copper-free click chemistry. The most common issues include:

  • Reagent Instability: Strained cyclooctynes (e.g., DBCO) can degrade if not stored correctly (they should be kept cold and protected from light) or if exposed to harsh acidic conditions.

  • Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reactive sites, slowing down or preventing the reaction. The PEG8 linker in your reagent is designed to mitigate this, but it can still be a factor with very large biomolecules.

  • Solubility Issues: Poor solubility of one or both of your reactants in the chosen solvent system can lead to a heterogeneous mixture and significantly reduced reaction rates.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.

  • Presence of Inhibitors: Sodium azide (NaN₃), often used as a preservative in buffers, can react with and quench cyclooctyne reagents, drastically reducing the reaction efficiency.

Q5: How can I improve the yield of my reaction?

To address the issues mentioned above, consider the following optimization strategies:

  • Optimize Reagent Handling: Always store strained cyclooctynes according to the manufacturer's recommendations (typically at -20°C, protected from light) and use them promptly after reconstitution.

  • Improve Solubility: If solubility is a problem, consider adding a co-solvent like DMSO, DMF, or methanol. For reactions involving proteins that may denature, keep the percentage of organic solvent as low as possible.

  • Adjust Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5 to 2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.

  • Optimize Reaction Conditions: The choice of buffer and pH can significantly impact reaction kinetics. While many reactions work well in PBS at pH 7.4, some studies have shown that buffers like HEPES can result in higher reaction rates. It is advisable to screen a few different buffer systems.

  • Remove Inhibitors: Ensure that no sodium azide is present in your reaction buffers. If its presence is unavoidable, it must be thoroughly removed, for example, by dialysis or buffer exchange, before adding your cyclooctyne reagent.

Slow Reaction Rate

Q6: My reaction is proceeding, but it's much slower than expected. How can I increase the reaction rate?

Slow reaction kinetics can be a significant issue, especially when dealing with sensitive biomolecules or time-sensitive in vivo experiments.

  • Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of your azide and cyclooctyne reagents will lead to a faster reaction.

  • Choose a More Reactive Cyclooctyne: Different cyclooctynes have different intrinsic reactivities. For instance, DIFO and DBCO derivatives are known to have very fast kinetics.

  • Optimize pH: For some SPAAC reactions, higher pH values (around 8) can lead to an increase in reaction rates.

  • Consider Micellar Catalysis: For reactions involving hydrophobic reactants, the addition of surfactants to form micelles has been shown to increase reaction rates by up to 179-fold by concentrating the reactants within the micelles.

Side Reactions and Non-Specific Labeling

Q7: I'm observing non-specific labeling or unexpected side products. What could be the cause?

Although SPAAC is highly bioorthogonal, side reactions can occur under certain conditions.

  • Reaction with Thiols: Some strained cyclooctynes, particularly DBCO, have been reported to react with free thiols, such as those from cysteine residues in proteins. This can be a source of off-target labeling.

  • Cyclooctyne Self-Reaction: Some highly reactive cyclooctynes can self-react or trimerize, especially during prolonged storage or under certain experimental conditions.

  • Reaction with Sodium Azide: As mentioned previously, inorganic azides like sodium azide used as a preservative will react with and consume your cyclooctyne reagent.

Data Presentation

Table 1: Influence of Reaction Parameters on SPAAC Efficiency

ParameterIssueRecommended ActionRationale
Solvent Low solubility of reactantsAdd a water-miscible organic co-solvent (e.g., DMSO, DMF)Improves reactant solubility, leading to a homogeneous reaction mixture and increased reaction rates.
Stoichiometry Incomplete reactionUse a 1.5-2x excess of one reagent (typically the smaller molecule)Drives the reaction equilibrium towards the product, ensuring complete consumption of the limiting reagent.
pH Suboptimal reaction rateScreen buffers between pH 7 and 8Reaction rates can be pH-dependent; optimization can enhance kinetics.
Buffer Choice Slow reaction in PBSTest alternative buffers like HEPESSome buffer components can influence reaction rates; HEPES has been shown to be superior in some cases.
Inhibitors No or low product formationRemove sodium azide (NaN₃) from all buffers before the reactionSodium azide quenches cyclooctynes, inhibiting the desired reaction.

Table 2: Relative Reactivity of Common Cyclooctynes

Cyclooctyne TypeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DIBO/DBCO~0.1 - 1.0High reactivity, good stability, commercially available.
BCN~0.01 - 0.1Good stability, somewhat lower reactivity than DBCO.
DIFO~0.1 - 0.7Fluorination increases reactivity through inductive effects.
BARAC~1.0Biarylazacyclooctynone; very high reactivity.
Note: Rate constants are approximate and can vary depending on the specific derivatives and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol provides a general guideline for conjugating an azide-functionalized molecule (like one derived from this compound after deprotection) to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES buffer, pH 7.4).

    • If solubility is an issue, prepare concentrated stock solutions in an organic solvent like DMSO and add them to the aqueous buffer, ensuring the final organic solvent concentration is minimal (typically <10%).

  • Reaction Setup:

    • Combine the azide and cyclooctyne solutions in a microcentrifuge tube. A common starting point is to use a slight molar excess (1.5x) of the smaller, less precious reagent.

    • The final concentration of reactants will depend on their specific reactivity but typically ranges from 10 µM to 10 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).

    • Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, affinity chromatography, or HPLC.

Protocol 2: Control Reaction to Troubleshoot Low Yield

This protocol helps determine if a low-yield issue is due to the specific biomolecules or the general reaction conditions.

  • Small Molecule Test:

    • Perform a small-scale control reaction using simple, commercially available small molecules (e.g., benzyl azide and DBCO-amine).

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents at concentrations similar to your main experiment.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.

  • Interpretation:

    • Successful Control: If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide- or cyclooctyne-modified biomolecule.

    • Failed Control: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_product Product Azide Azide (e.g., from this compound) Reaction [3+2] Cycloaddition (Strain-Promoted) Azide->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Release of Ring Strain Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Azide Stock Solution C Combine Reactants in Buffer A->C B Prepare Cyclooctyne Stock Solution B->C D Incubate (RT or 37°C) C->D E Monitor Progress (e.g., LC-MS) D->E F Purify Conjugate (e.g., HPLC) E->F Troubleshooting_Tree Start Low Reaction Yield? CheckReagents Check Reagent Stability (Storage, Age) Start->CheckReagents Yes CheckSolubility Assess Solubility of Reactants CheckReagents->CheckSolubility CheckConditions Verify Reaction Conditions (pH, Buffer, Stoichiometry) CheckSolubility->CheckConditions ImproveSolubility Add Co-Solvent (e.g., DMSO) CheckSolubility->ImproveSolubility CheckInhibitors Check for Inhibitors (e.g., Sodium Azide) CheckConditions->CheckInhibitors OptimizeConditions Adjust Stoichiometry (1.5x-2x excess) Optimize pH/Buffer CheckConditions->OptimizeConditions RemoveInhibitors Use Buffer Exchange or Dialysis CheckInhibitors->RemoveInhibitors ControlRxn Perform Small Molecule Control Reaction CheckInhibitors->ControlRxn

References

How to prevent non-specific binding of Azido-PEG8-C-Boc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Azido-PEG8-C-Boc conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a polyethylene glycol (PEG)-based linker molecule. It contains an azide group for use in "click chemistry" reactions, a PEG8 spacer to increase solubility in aqueous media, and a Boc-protected amine.[1][2][3] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[1][2]

Q2: What causes non-specific binding of this compound conjugates?

Non-specific binding (NSB) of this compound conjugates can occur due to several molecular interactions:

  • Hydrophobic interactions: The carbon backbone of the PEG chain and the Boc protecting group can hydrophobically interact with surfaces or proteins.

  • Electrostatic interactions: Although PEG is neutral, charges on the conjugated molecule or target surface can lead to non-specific binding. The azide group itself is a potential site for electrostatic interactions.

  • Hydrogen bonding: The ether oxygens in the PEG chain can participate in hydrogen bonding.

Q3: Why is it important to prevent non-specific binding?

Preventing non-specific binding is crucial for obtaining accurate and reliable experimental results. High background signals from NSB can mask the specific signal, leading to false positives, reduced assay sensitivity, and inaccurate quantification.

Troubleshooting Guide: Non-Specific Binding

This guide provides a systematic approach to troubleshoot and minimize non-specific binding of your this compound conjugates.

Problem: High background signal suggesting non-specific binding.

Below is a troubleshooting workflow to identify and mitigate the cause of non-specific binding.

G cluster_step1 Buffer Optimization cluster_step2 Blocking Agents cluster_step3 Surfactants cluster_step4 Surface Modification start_node High Non-Specific Binding Observed step1 Step 1: Buffer Optimization start_node->step1 opt1a Adjust pH step1->opt1a Check isoelectric point of interacting molecules opt1b Increase Salt Concentration step1->opt1b To shield electrostatic interactions step2 Step 2: Add Blocking Agents opt2a Add BSA or Casein step2->opt2a Common protein blockers opt2b Use Commercial Blocking Buffer step2->opt2b For optimized formulations step3 Step 3: Include Surfactants opt3a Add Tween-20 or Triton X-100 step3->opt3a To reduce hydrophobic interactions step4 Step 4: Surface Modification opt4a Use PEG-coated surfaces step4->opt4a To create a hydration layer and steric hindrance end_node Non-Specific Binding Minimized opt1a->step2 opt1b->step2 opt2a->step3 opt2b->step3 opt3a->step4 opt4a->end_node

Caption: Troubleshooting workflow for minimizing non-specific binding.

Quantitative Data Summary: Common Blocking Agents and Additives

The following table summarizes common reagents used to block non-specific binding and their typical working concentrations. The optimal concentration for your specific assay should be determined empirically.

ReagentTypical Concentration RangeMechanism of ActionReference(s)
Blocking Proteins
Bovine Serum Albumin (BSA)1 - 3% (w/v)Coats surfaces to prevent adsorption of the conjugate.
Non-fat Dry Milk3 - 5% (w/v)Cost-effective protein blocker, but may contain endogenous biotin.
Casein1 - 3% (w/v)A purified milk protein, useful for phosphoprotein applications.
Normal Serum5 - 10% (v/v)Contains a mixture of proteins that can effectively block NSB.
Buffer Additives
Sodium Chloride (NaCl)150 mM - 1 MShields electrostatic interactions.
Surfactants
Tween-200.05 - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-1000.01 - 0.1% (v/v)Non-ionic detergent, can be more stringent than Tween-20.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol provides a general framework for testing different blocking agents to reduce non-specific binding in a plate-based assay.

Materials:

  • 96-well microplate

  • Your this compound conjugate

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffers to test (e.g., 1% BSA in PBS, 3% non-fat dry milk in PBS, commercial blocking buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagents

Procedure:

  • Coat the Plate: If your assay requires it, coat the wells of the 96-well plate with your target molecule and incubate as required. Wash the plate three times with wash buffer.

  • Block: Add 200 µL of different blocking buffers to replicate wells. Include a "no block" control with only PBS. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Aspirate the blocking buffer and wash the wells three to five times with 200 µL of wash buffer.

  • Incubate with Conjugate: Add your this compound conjugate (at a concentration known to cause NSB) to the wells. Include a negative control with no conjugate. Incubate according to your standard protocol.

  • Wash: Repeat the wash step as in step 3.

  • Detection: Add the appropriate detection reagents and measure the signal according to your assay protocol.

  • Analysis: Compare the signal in the blocked wells to the "no block" and negative control wells. The most effective blocking buffer will yield the lowest background signal without significantly affecting the specific signal (if a positive control is included).

Protocol 2: Optimizing Salt and Surfactant Concentrations

This protocol helps determine the optimal salt and surfactant concentrations to minimize non-specific binding.

Materials:

  • 96-well microplate

  • Your this compound conjugate

  • Base buffer (e.g., PBS)

  • Stock solutions of NaCl (e.g., 5 M) and Tween-20 (e.g., 10%)

  • Detection reagents

Procedure:

  • Prepare Buffers: Prepare a serial dilution of NaCl in your base buffer (e.g., 150 mM, 300 mM, 500 mM, 1 M). Prepare a second set of buffers with varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%). You can also test combinations of salt and surfactant.

  • Assay Performance: Set up your assay as you normally would, but use the different buffer preparations for all incubation and wash steps following the initial coating.

  • Negative Control: In parallel, run a negative control experiment where no specific binding partner is present on the plate to specifically measure the non-specific binding of your conjugate in each buffer condition.

  • Incubate and Detect: Add your this compound conjugate and proceed with your standard incubation and detection steps.

  • Analysis: Measure the signal in all wells. Identify the buffer composition that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells. This indicates the optimal condition for minimizing NSB while preserving specific binding.

References

Overcoming low conjugation efficiency with Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG8-C-Boc. Here, you will find information to help you overcome low conjugation efficiency and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains three key components:

  • An azide group (-N₃) for use in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2]

  • A polyethylene glycol (PEG) spacer (PEG8) , which is an eight-unit PEG chain. This hydrophilic spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a defined length for spatial control in bioconjugates.[3][4]

  • A tert-butyloxycarbonyl (Boc) protected primary amine (-C-NHBoc) . The Boc group is a protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[5]

It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex bioconjugates where precise linking of two different molecules is required.

Q2: What are the main reasons for low yield in my CuAAC (click chemistry) reaction?

Low or no product yield in a CuAAC reaction can often be attributed to one or more of the following factors:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I). This species is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Poor Reagent Quality: The azide or alkyne starting materials may have degraded. Azides, in particular, can be unstable and should be stored properly.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.

  • Steric Hindrance: The azide or alkyne functional groups on your biomolecules may be inaccessible due to the molecule's three-dimensional structure.

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris, can chelate with copper and inhibit the reaction.

Q3: How can I confirm that the Boc group has been successfully removed?

Successful deprotection of the Boc group can be monitored by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The deprotected product will have a different retention factor (Rf) compared to the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): You should observe a decrease in the mass of the molecule corresponding to the loss of the Boc group (100.12 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic signal for the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm) will disappear upon successful deprotection.

Q4: Can I use the deprotected amine directly in the next reaction without purification?

The trifluoroacetic acid (TFA) salt of the deprotected amine can often be used directly in the next step, especially if the subsequent reaction is not sensitive to the acidic conditions. However, for some applications, it is advisable to neutralize the TFA salt by washing with a mild base like saturated sodium bicarbonate solution to yield the free amine. If residual TFA or scavengers could interfere with the next step, purification is recommended.

Troubleshooting Guides

Problem 1: Low or No Yield of the Final Conjugate

This is a common issue that can arise at either the Boc deprotection or the CuAAC conjugation step. The following decision tree can help you diagnose and resolve the problem.

LowYieldTroubleshooting Troubleshooting Low Conjugation Yield Start Low Conjugation Yield CheckDeprotection Verify Boc Deprotection (TLC, LC-MS) Start->CheckDeprotection DeprotectionOK Deprotection Successful? CheckDeprotection->DeprotectionOK IncompleteDeprotection Incomplete Deprotection DeprotectionOK->IncompleteDeprotection No CheckCuAAC Troubleshoot CuAAC Reaction DeprotectionOK->CheckCuAAC Yes OptimizeDeprotection Optimize Deprotection: - Increase TFA concentration - Extend reaction time - Check TFA quality IncompleteDeprotection->OptimizeDeprotection CatalystIssue Inactive Catalyst (Cu(I) Oxidized) CheckCuAAC->CatalystIssue ReagentIssue Poor Reagent Quality CheckCuAAC->ReagentIssue ConditionIssue Suboptimal Reaction Conditions CheckCuAAC->ConditionIssue StericHindrance Steric Hindrance CheckCuAAC->StericHindrance OptimizeCatalyst Optimize Catalyst System: - Use fresh sodium ascorbate - Degas solvents - Use a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA) CatalystIssue->OptimizeCatalyst CheckReagents Verify Reagent Integrity: - Use fresh, high-purity azide and alkyne - Check for degradation ReagentIssue->CheckReagents OptimizeConditions Optimize Reaction Conditions: - Adjust pH (typically 7-8) - Vary temperature - Increase reactant concentration ConditionIssue->OptimizeConditions AddressHindrance Address Steric Hindrance: - Increase reaction time/temperature - Use a longer PEG linker if possible StericHindrance->AddressHindrance

A decision tree for troubleshooting low bioconjugation yield.
Problem 2: Side Reactions During Boc Deprotection

The carbocation (t-butyl cation) generated during the acidic cleavage of the Boc group can sometimes react with nucleophilic residues on your biomolecule (e.g., tryptophan, methionine, cysteine), leading to unwanted side products.

Solution:

  • Use Scavengers: Add "scavengers" to the deprotection reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT).

  • Optimize Reaction Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize side reactions.

Data Presentation

Table 1: Recommended Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)PurposeReference(s)
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger
Water2.5 - 5%General carbocation scavenger
Thioanisole5%Protects Methionine residues
1,2-Ethanedithiol (EDT)2.5%Protects Cysteine residues
Phenol5%General carbocation scavenger
Table 2: Typical Reaction Conditions for CuAAC Bioconjugation
ParameterRecommended RangeNotesReference(s)
Copper(II) Source (e.g., CuSO₄) 50 - 250 µMThe Cu(I) catalyst is generated in situ.
Reducing Agent (Sodium Ascorbate) 5 - 50 equivalents (to azide) or ~5 mMShould be prepared fresh.
Cu(I)-Stabilizing Ligand (e.g., THPTA) 2:1 to 5:1 (Ligand:Copper)Crucial for protecting the catalyst and biomolecules.
Reactant Concentration > 10 µMHigher concentrations generally lead to faster reactions.
pH 7 - 8Optimal for most bioconjugations.
Temperature Room Temperature (20-25 °C)Can be increased (e.g., to 40-60 °C) to overcome steric hindrance.
Reaction Time 15 - 60 minutesCan be extended up to 24 hours if needed.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • (Optional) Scavenger, such as Triisopropylsilane (TIS)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). If your substrate is sensitive to carbocations, add a scavenger (e.g., 5% TIS).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating the deprotected Azido-PEG8-amine to an alkyne-containing molecule.

Materials:

  • Deprotected Azido-PEG8-amine (from Protocol 1)

  • Alkyne-containing molecule

  • Aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )

  • (Optional) Aminoguanidine stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve your alkyne-containing biomolecule in the reaction buffer.

  • Add the deprotected Azido-PEG8-amine. A 2 to 10-fold molar excess of the PEG linker over the alkyne-biomolecule is often used.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions to achieve a final ligand-to-copper ratio of 5:1. Let this mixture stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne to a final copper concentration of 50-250 µM.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM. This can help intercept deleterious ascorbate byproducts.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction can be gently agitated.

  • Monitor the reaction progress by LC-MS or other appropriate analytical methods.

  • Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove excess reagents and catalyst.

Visualizations

ExperimentalWorkflow General Experimental Workflow Start Start: This compound Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Deprotection DeprotectedProduct Deprotected Intermediate: Azido-PEG8-C-NH3+TFA- Deprotection->DeprotectedProduct Neutralization (Optional) Neutralization (e.g., NaHCO3 wash) DeprotectedProduct->Neutralization Conjugation Step 2: CuAAC Conjugation (Click Chemistry) DeprotectedProduct->Conjugation Direct Use FreeAmine Free Amine: Azido-PEG8-C-NH2 Neutralization->FreeAmine FreeAmine->Conjugation CrudeProduct Crude Conjugate Mixture Conjugation->CrudeProduct Purification Step 3: Purification (e.g., SEC, HPLC) CrudeProduct->Purification FinalProduct Final Purified Conjugate Purification->FinalProduct

A simplified workflow for a typical bioconjugation experiment.

References

Impact of buffer conditions on Azido-PEG8-C-Boc reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the use of Azido-PEG8-C-Boc in bioconjugation workflows. The advice focuses on the two key reaction steps: the acidic deprotection of the Boc group and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Frequently Asked Questions (FAQs)
Part 1: Boc Deprotection

Q1: What is the purpose of the Boc group on the this compound linker?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[1] It masks the reactivity of the primary amine on the PEG linker, allowing for selective reactions at other sites if necessary. The Boc group is stable under a variety of reaction conditions and can be easily removed under mildly acidic conditions to reveal the free amine for subsequent conjugation.[1][2]

Q2: What are the standard conditions for removing the Boc group?

Boc deprotection is typically achieved using a strong acid in an organic solvent.[3] A common and effective reagent is Trifluoroacetic Acid (TFA) at a concentration of 20-50% in Dichloromethane (DCM).[1] The reaction is usually fast, often completing within 30 minutes to 2 hours at room temperature. Another option is 4M HCl in 1,4-dioxane.

Q3: Is the azide functional group stable under the acidic conditions required for Boc deprotection?

Yes, the azide group is generally stable under the mildly acidic conditions used for Boc deprotection. You should, however, avoid strong reducing agents, especially thiols, during the work-up, as they can react with the azide.

Q4: How can I monitor the progress of the Boc deprotection reaction?

You can monitor the reaction's progress by checking for the disappearance of the starting material. Common methods include Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: Which buffer systems are recommended for CuAAC reactions?

For bioconjugation, it is crucial to select a buffer that does not interfere with the copper catalyst. Recommended buffers include phosphate, HEPES, acetate, or MOPS. The reaction is efficient over a broad pH range (pH 4-12), but a pH of around 7-8 is typically recommended for reactions involving biomolecules.

Q2: Are there any buffers I should avoid?

Yes. Tris buffer should be avoided as it is a competitive ligand that can bind to the copper catalyst and slow down or inhibit the reaction. Buffers with high concentrations of chloride ions (e.g., >0.2 M) can also compete for copper binding and should be avoided. While phosphate buffers are generally suitable, copper-phosphate complexes can precipitate; this is avoided by pre-mixing the copper source with an accelerating ligand before adding it to the phosphate-based buffer.

Q3: Why is a reducing agent like sodium ascorbate necessary?

The active catalyst for the CuAAC reaction is the Cu(I) ion. However, Cu(I) is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen. The Cu(I) catalyst is most conveniently generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most common and effective choice for this purpose.

Q4: What is the role of an accelerating ligand?

Accelerating ligands are crucial for stabilizing the active Cu(I) oxidation state against disproportionation and oxidation. They also prevent copper-mediated damage to biomolecules and can significantly increase the reaction rate. A common ligand for aqueous bioconjugation is THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

Troubleshooting Guides
Guide 1: Boc Deprotection Issues
ProblemPotential CauseRecommended Solution
Incomplete or Slow Reaction Insufficient Acid Strength/Concentration: The acid may be too weak or too dilute to efficiently cleave the Boc group.Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time/Temperature: The reaction may not have been allowed to proceed for long enough.Extend the reaction time and continue to monitor progress via TLC or LC-MS. Most deprotections occur at room temperature, but gentle warming can be tested.
Poor Solubility: The Boc-protected PEG linker may not be fully dissolved in the chosen solvent, limiting access of the acid.Ensure the solvent fully solvates the starting material. DCM is generally a good choice.
Product is an Oil or Difficult to Isolate Residual TFA: The deprotected amine is formed as a TFA salt, which can often be oily or sticky.After removing the solvent and excess TFA under reduced pressure, co-evaporate the residue with a solvent like toluene (3x) to help remove residual TFA.
Side Product Formation Acid-Labile Groups: Other functional groups on your molecule may be sensitive to the strong acidic conditions.Use the mildest effective conditions (e.g., lowest necessary TFA concentration and shortest time). If issues persist, a different amine protecting group strategy may be needed.
Guide 2: CuAAC Reaction Issues
ProblemPotential CauseRecommended Solution
Low or No Product Yield Oxidation of Cu(I) Catalyst: Oxygen in the reaction mixture can oxidize the active Cu(I) to inactive Cu(II).Degas your buffer solutions before use. Maintain an inert atmosphere (e.g., with argon or nitrogen) if possible. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.
Inhibitory Buffer Components: The buffer is chelating the copper catalyst (e.g., Tris buffer).Switch to a non-coordinating buffer such as HEPES, MOPS, or phosphate buffer.
Copper Sequestration: If working with complex biomolecules (proteins, DNA), they may bind to and sequester the copper catalyst.Increase the concentration of the copper/ligand complex. The addition of Zn²⁺ can sometimes act as a sacrificial metal to release active copper.
Poor Reagent Quality: One of the components (azide, alkyne, copper, ascorbate) may have degraded.Use fresh, high-purity reagents. Prepare the sodium ascorbate solution fresh before each reaction. Perform a small-scale test reaction with simple, reliable substrates (e.g., propargyl alcohol and a simple azide) to confirm reagent activity.
Inaccessible Alkyne/Azide: For large biomolecules, the reactive group may be buried within the folded structure.Perform the reaction under denaturing or solvating conditions, such as by adding a co-solvent like DMSO.
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
ParameterRecommended ValueSource(s)
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Alternative Reagent 4M HCl in 1,4-dioxane
Temperature Room Temperature (20-25 °C)
Reaction Time 30 minutes - 2 hours
Monitoring TLC (product is more polar) or LC-MS
Work-up Evaporation of solvent/TFA, optional basic wash (e.g., NaHCO₃)
Table 2: Typical Reaction Conditions for Bioconjugation via CuAAC
ParameterRecommended ValueSource(s)
Recommended Buffers Phosphate, HEPES, MOPS, Acetate (pH 7-8)
Buffers to Avoid Tris, high concentrations (>0.2M) of Chloride
Copper Source 50 - 250 µM CuSO₄
Reducing Agent 5 mM Sodium Ascorbate (prepare fresh)
Ligand THPTA or other water-soluble Cu(I)-stabilizing ligand
Ligand:Copper Ratio 5:1
Temperature Room Temperature
Reaction Time 15 - 60 minutes
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound linker in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) mixture, which corresponds to a ~50% TFA concentration.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up (TFA Salt): Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the deprotected amine as its TFA salt.

  • Work-up (Free Amine - Optional): To obtain the neutral free amine, dissolve the crude residue in DCM and carefully wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: General CuAAC Bioconjugation

This protocol assumes conjugation of the deprotected Azido-PEG linker to an alkyne-modified biomolecule.

  • Prepare Reagents:

    • Biomolecule-Alkyne: Prepare a solution of your alkyne-modified biomolecule in a recommended buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Azido-PEG Linker: Prepare a stock solution of the deprotected Azido-PEG linker (from Protocol 1) in the same buffer or a compatible solvent like DMSO.

    • Catalyst Premix: Prepare a premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This creates a 1:5 copper-to-ligand ratio.

    • Reducing Agent: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order: a. The solution of your biomolecule-alkyne. b. The desired molar equivalent of the Azido-PEG linker solution. c. The premixed CuSO₄/Ligand solution. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~5 mM.

  • Incubation: Gently mix the reaction by inverting the tube or placing it on a slow rotator. Allow the reaction to proceed for 1 hour at room temperature.

  • Purification: Following the incubation, the resulting PEGylated conjugate can be purified from excess reagents using methods appropriate for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Boc Deprotection cluster_intermediate Intermediate cluster_step2 Step 2: CuAAC Reaction cluster_final Final Product start This compound deprotection Add Acid (e.g., TFA in DCM) start->deprotection intermediate Azido-PEG8-C-NH3⁺ (TFA Salt) deprotection->intermediate click Add Alkyne-Molecule, CuSO4/Ligand, Ascorbate in Recommended Buffer intermediate->click final Final Bioconjugate click->final G problem problem cause cause solution solution start CuAAC Reaction Yield is Low q1 Is your buffer Tris or high Cl⁻? start->q1 a1_yes Change to HEPES, Phosphate, or MOPS q1->a1_yes Yes q2 Did you degas reagents & add fresh ascorbate? q1->q2 No a2_no Degas buffer and use freshly prepared sodium ascorbate q2->a2_no No q3 Is your biomolecule complex (e.g., protein)? q2->q3 Yes a3_yes Increase Cu/Ligand conc. Add DMSO for solubility q3->a3_yes Yes end_node Verify reagent quality with a model reaction q3->end_node No G Cu_I Cu(I) (Active Catalyst) Complex L-Cu(I) (Stabilized) Cu_I->Complex Protects & Accelerates Inhibited Tris-Cu(I) (Inhibited) Cu_I->Inhibited Inhibits Reaction Precipitate Cu-Phosphate (Insoluble) Cu_I->Precipitate Can Precipitate (if no ligand) Ligand Accelerating Ligand (e.g., THPTA) Ligand->Complex Tris Tris Buffer Tris->Inhibited Phosphate Phosphate Buffer Phosphate->Precipitate

References

Characterizing and removing impurities from Azido-PEG8-C-Boc synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Azido-PEG8-C-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves a multi-step process. First, a commercially available PEG diol is mono-Boc-protected, leaving one terminal hydroxyl group. This hydroxyl group is then activated, commonly by conversion to a mesylate or tosylate. Finally, the activated group is displaced by an azide nucleophile, such as sodium azide, to yield the final product.

Q2: What are the most common impurities I might encounter in my this compound synthesis?

Common impurities can arise from incomplete reactions or side reactions. These include:

  • Unreacted Starting Materials: Residual Boc-NH-PEG8-OH or its activated intermediate (e.g., Boc-NH-PEG8-OMs).

  • Di-azide Species: Azido-PEG8-Azide, resulting from the initial di-activation of the PEG diol.

  • Hydrolysis Products: Boc-NH-PEG8-OH formed by hydrolysis of the activated intermediate.

  • Elimination Byproducts: Formation of an alkene at the terminus of the PEG chain, though less common with primary alcohols.

Q3: Which analytical techniques are best for characterizing this compound and its impurities?

A combination of analytical methods is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the presence of the azide, PEG, and Boc groups and for determining the degree of functionalization.

  • Mass Spectrometry (MS), especially MALDI-TOF or ESI-MS: To confirm the molecular weight of the desired product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) for purity assessment and separation of the product from less polar impurities. Size-exclusion chromatography (SEC) can be useful for separating species of different molecular weights.[1][2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic azide stretch (~2100 cm⁻¹).

Troubleshooting Guides

Problem 1: Low Yield of the Final this compound Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete activation of the hydroxyl group (mesylation/tosylation). Ensure anhydrous reaction conditions as mesyl chloride and tosyl chloride are moisture-sensitive. Use a fresh, high-quality activating agent and a suitable base (e.g., triethylamine, pyridine) in an appropriate solvent like dichloromethane (DCM). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting alcohol.
Inefficient azide substitution. Use a sufficient excess of sodium azide (NaN₃). The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the azide salt. Heating the reaction (e.g., to 60-80 °C) can increase the reaction rate. Ensure the absence of water, which can lead to hydrolysis of the activated intermediate.[4]
Product loss during work-up and purification. This compound has good water solubility, so care must be taken during aqueous work-up to avoid partitioning of the product into the aqueous layer. Minimize the number of extraction steps. For chromatographic purification, select an appropriate stationary and mobile phase to achieve good separation and recovery.
Problem 2: Presence of Significant Impurities in the Final Product

Possible Impurities & Their Removal

ImpurityIdentification MethodRecommended Purification Strategy
Boc-NH-PEG8-OH (Starting Material) ¹H NMR (absence of azide-adjacent proton signals), MS (lower MW than product).RP-HPLC is effective as the starting material is more polar than the azido product. Flash column chromatography on silica gel can also be used.
Boc-NH-PEG8-OMs (Activated Intermediate) ¹H NMR (presence of mesyl protons ~3.0 ppm), MS (higher MW than starting material).This intermediate is often unstable and may hydrolyze back to the alcohol during aqueous work-up. If it persists, RP-HPLC is the preferred method for removal.
Azido-PEG8-Azide (Di-azide Impurity) MS (higher MW corresponding to the di-azide). ¹H NMR may show symmetrical signals.RP-HPLC can separate the di-azide from the mono-azide product, as the di-azide is typically less polar.

Data Presentation

Table 1: Representative ¹H NMR Data for this compound and Key Intermediates in CDCl₃

CompoundChemical Shift (δ, ppm)Assignment
Boc-NH-PEG8-OH 1.449H, s, -C(CH₃)₃
3.3-3.42H, m, -NH-CH₂-
3.5-3.8~32H, m, PEG backbone (-O-CH₂-CH₂-O-)
~5.11H, br s, -NH-
Boc-NH-PEG8-OMs 1.449H, s, -C(CH₃)₃
3.083H, s, -O-SO₂-CH₃
3.5-3.8~32H, m, PEG backbone
4.382H, t, -CH₂-OMs
This compound 1.449H, s, -C(CH₃)₃
3.392H, t, -CH₂-N₃
3.5-3.8~32H, m, PEG backbone
~5.11H, br s, -NH-

Table 2: Expected Mass Spectrometry Data

Compound[M+Na]⁺ (m/z)
Boc-NH-PEG8-OH~536.6
Boc-NH-PEG8-OMs~614.7
This compound~561.6
Azido-PEG8-Azide~502.6

Note: Exact masses will vary slightly based on the isotopic distribution.

Experimental Protocols

Protocol 1: Synthesis of Boc-NH-PEG8-OMs (Mesylate Intermediate)
  • Dissolve Boc-NH-PEG8-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the crude Boc-NH-PEG8-OMs (1 equivalent) in DMF.

  • Add sodium azide (3-5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash several times with water and brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or RP-HPLC.

Visualizations

Synthesis_Workflow A HO-PEG8-OH B Boc-NH-PEG8-OH A->B Mono-Boc Protection C Boc-NH-PEG8-OMs B->C Mesylation D This compound C->D Azide Substitution

Caption: Synthetic workflow for this compound.

Troubleshooting_Impurity_Formation cluster_synthesis Synthesis Step cluster_impurities Potential Impurities Mesylation Mesylation of Boc-NH-PEG8-OH Unreacted_OH Unreacted Boc-NH-PEG8-OH Mesylation->Unreacted_OH Incomplete Reaction Azidation Azidation of Boc-NH-PEG8-OMs Hydrolysis Hydrolysis to Boc-NH-PEG8-OH Azidation->Hydrolysis Presence of Water Unreacted_OMs Unreacted Boc-NH-PEG8-OMs Azidation->Unreacted_OMs Incomplete Reaction

Caption: Common impurity formation pathways.

References

Fine-tuning the stoichiometry of Azido-PEG8-C-Boc reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Azido-PEG8-C-Boc chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio between my this compound reagent and my alkyne-containing molecule for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: While a 1:1 molar ratio is the theoretical ideal, in practice, using a slight excess of one reagent can help drive the reaction to completion.[1] For bioconjugation, it is common to use a 1.1 to 2-fold excess of the less valuable or more accessible component.[1] If your this compound is the more precious reagent, consider using a slight excess of the alkyne-functionalized molecule. The optimal ratio should be determined empirically for your specific system.

Q2: My CuAAC reaction with this compound is showing low or inconsistent yields. What are the most common causes?

A2: Low and inconsistent yields in CuAAC reactions can stem from several factors:

  • Catalyst Inactivation: The active catalyst is Copper(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[2][3]

  • Reagent Quality: The purity and accurate concentration of your azide and alkyne starting materials are critical for reliable results.[2]

  • Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor catalyst stability and reduced reaction rates.

  • Reaction Conditions: Factors such as pH, solvent, temperature, and the order of reagent addition can significantly influence the reaction's efficiency.

Q3: What is the recommended copper source and ligand for reactions involving this compound?

A3: A common and convenient approach is to generate the Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To stabilize the Cu(I) ion, prevent oxidation, and accelerate the reaction, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially for biological applications. Using acetonitrile as a co-solvent may also stabilize the Cu(I) ion, sometimes even without an additional ligand.

Q4: How does the Boc protecting group on the this compound reagent affect my reaction, and when should I deprotect it?

A4: The tert-butyloxycarbonyl (Boc) group is a stable protecting group for amines that is resistant to most bases and nucleophiles. It should remain intact during the CuAAC reaction. The Boc group is typically removed after the conjugation reaction is complete, using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Q5: I am having difficulty purifying my final conjugate. What purification methods are recommended for PEGylated molecules?

A5: The PEG8 chain in your molecule increases its hydrodynamic radius and can lead to challenges like streaking on silica gel. Several chromatographic techniques are effective for purifying PEGylated compounds:

  • Size Exclusion Chromatography (SEC): This method is very effective at separating the larger PEGylated conjugate from unreacted, smaller molecules.

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated products, as the PEG chain can shield surface charges on a protein, altering its binding properties. It is particularly useful for separating isomers.

  • Hydrophobic Interaction Chromatography (HIC): While sometimes less effective due to the properties of PEG, HIC can be a useful supplementary purification tool.

Troubleshooting Guide

This guide addresses common problems encountered during the fine-tuning of this compound reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst: Cu(I) has been oxidized to Cu(II).• Perform the reaction under an inert atmosphere (nitrogen or argon).• Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added correctly.• Pre-mix the copper salt and ligand before adding them to the reaction mixture.
Poor Substrate Solubility: The this compound or the alkyne substrate is not fully dissolved.• Use a co-solvent system such as DMSO/water or DMF/water to improve solubility.
Copper Sequestration: Functional groups on your biomolecule (e.g., thiols, histidines) are binding to the copper catalyst.• Increase the concentration of the copper-ligand complex.• Add a sacrificial metal like Zn(II) to occupy the binding sites.
Reaction Stalls or is Sluggish Inappropriate Ligand-to-Copper Ratio: The ratio is not optimal for catalyst stability and activity.• The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.• For bioconjugation, a 5:1 ratio of ligand (e.g., THPTA) to copper is often recommended to protect biomolecules.
Steric Hindrance: Bulky groups near the azide or alkyne are slowing the reaction.• Increase the reaction time and/or moderately increase the temperature (e.g., to 37-60°C).
Incompatible Buffer: Some buffer components can interfere with the catalyst.• Avoid Tris buffers, as they can bind to copper.• Phosphate, HEPES, or MOPS buffers are generally compatible.
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC.• Use a stabilizing ligand to minimize this side reaction.• Ensure proper degassing to remove oxygen, which promotes homocoupling.
Boc Group Cleavage: The reaction conditions are too acidic, causing premature deprotection.• Ensure the reaction pH is maintained in the 6.5-8.0 range.• Avoid strongly acidic conditions until the dedicated deprotection step.
Difficulty in Product Purification PEG-related Issues: The PEG chain causes streaking in normal-phase chromatography and masks properties of the conjugate.• Use Size Exclusion Chromatography (SEC) to separate based on size.• Employ Ion-Exchange Chromatography (IEX), which is often the method of choice for PEGylated proteins.
Residual Copper in Final Product: Copper is coordinated to the triazole ring or other functional groups.• Wash the product with a solution of a chelating agent like EDTA to remove residual copper.

Key Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized biomolecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve your alkyne-functionalized molecule and this compound in the reaction buffer. A typical starting point is to use a 2-fold molar excess of the azide reagent relative to the alkyne.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final reaction concentration of 100 µM CuSO₄, add 500 µM of THPTA (a 5:1 ligand-to-copper ratio).

  • Add the copper/ligand mixture to the tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the solution and allow the reaction to proceed at room temperature. Reaction times can range from 1 to 4 hours, but may require longer for sterically hindered substrates.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once complete, proceed with purification to remove excess reagents and the copper catalyst.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the purified conjugate.

Materials:

  • Purified Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the lyophilized, purified conjugate in DCM.

  • Add TFA to the solution. A common ratio is 25-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-2 hours.

  • Monitor the deprotection by LC-MS to confirm the loss of the Boc group (mass change of -100.12 Da).

  • Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • Re-dissolve the residue in a minimal amount of a suitable solvent and carefully neutralize any remaining acid with saturated NaHCO₃ solution.

  • Proceed with final purification (e.g., dialysis, SEC, or HPLC) to remove scavenger byproducts and salts.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification1 Purification 1 cluster_deprotection Deprotection cluster_purification2 Purification 2 reagents Prepare Reagents: - this compound - Alkyne-Molecule - CuSO4/Ligand - Sodium Ascorbate mix Combine Reactants & Initiate reagents->mix Add in order purify_conjugate Purify Conjugate (SEC or IEX) mix->purify_conjugate Reaction complete boc_removal Boc Group Removal (TFA/DCM) purify_conjugate->boc_removal final_purify Final Purification & Analysis boc_removal->final_purify product Final Product final_purify->product

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low Reaction Yield? catalyst Check Catalyst System: - Fresh reducing agent? - Degassed solvents? - Correct Cu:Ligand ratio? start->catalyst Yes solubility Check Solubility: - Substrates fully dissolved? - Use co-solvents (DMSO)? start->solubility Yes sequestration Biomolecule Interference? - Add excess Cu/Ligand - Add sacrificial metal (Zn) start->sequestration Yes outcome_catalyst Optimize Catalyst catalyst->outcome_catalyst outcome_solubility Improve Solubility solubility->outcome_solubility outcome_sequestration Mitigate Interference sequestration->outcome_sequestration

Caption: Troubleshooting logic for low reaction yield.

Signaling_Pathway Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->Cu_II Reduces Azide This compound Cu_I->Azide Alkyne Alkyne-Molecule Cu_I->Alkyne Oxygen O₂ (Oxygen) Oxygen->Cu_I Inactivates Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Product Triazole Product (Conjugate) Azide->Product Alkyne->Product

Caption: Key components of the CuAAC catalytic cycle.

References

Validation & Comparative

Validating the Conjugation of Azido-PEG8-C-Boc by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of complex biomolecules, the precise characterization of all components is paramount. Heterobifunctional linkers, such as Azido-PEG8-C-Boc, are critical in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. Verifying the identity and purity of these linkers before their conjugation to sensitive biomolecules is a crucial step that can prevent costly and time-consuming downstream failures. Mass spectrometry is an indispensable analytical technique for this purpose, providing accurate molecular weight determination and structural information through fragmentation analysis.

This guide provides a detailed comparison of the expected and observed mass spectrometry data for this compound, alongside a selection of alternative PEG-based linkers. It includes a comprehensive experimental protocol for acquiring mass spectrometry data and visual diagrams to clarify the validation workflow and logic.

Comparison of this compound and Alternatives

The selection of a linker is dependent on the specific application, including the desired solubility, spacer length, and reactive functionalities. Below is a comparison of this compound with other commonly used PEG linkers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Functional GroupsKey Application
This compound C22H43N3O10509.59[1]Azide, Boc-protected AmineClick chemistry and subsequent amine-reactive conjugation after deprotection.
Azido-PEG8-AcidC19H37N3O10467.51[2]Azide, Carboxylic AcidClick chemistry and amide bond formation.
Azido-PEG8-AzideC18H36N6O8464.51[3]Azide, AzideHomobifunctional linker for click chemistry.
t-boc-N-amido-PEG8-azideC23H46N4O10538.63[4]Azide, Boc-protected AmineClick chemistry and subsequent amine-reactive conjugation after deprotection.

Mass Spectrometry Validation of this compound

The validation of this compound is achieved by comparing the theoretical mass with the observed mass from the mass spectrum. Further confidence in the identification is obtained by analyzing the fragmentation pattern.

Ion TypeDescriptionTheoretical m/zHypothetical Observed m/z
[M+H]+Molecular ion with a proton510.59510.61
[M+Na]+Molecular ion with a sodium adduct532.57532.58
[M-N2+H]+Loss of nitrogen from the azide group482.59482.60
[M-C4H8+H]+Loss of isobutylene from the Boc group454.55454.56
[M-Boc+H]+Loss of the entire Boc group410.53410.54
[M-(C2H4O)n+H]+Loss of one or more ethylene glycol unitsVaries (e.g., 466.55 for n=1)Varies (e.g., 466.57 for n=1)

Experimental Protocol: LC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase composition as the diluent.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Acquire data in both full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to confirm the structure. For MS/MS, select the precursor ion corresponding to [M+H]+.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • In full scan mode, identify the peaks corresponding to the protonated molecule [M+H]+ and any common adducts (e.g., [M+Na]+).

  • In the MS/MS spectrum, identify the characteristic fragment ions corresponding to the losses of the azide group (N2), the Boc group (isobutylene or the entire group), and ethylene glycol units.

Visualization of Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical process for validating the conjugation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve this compound in ACN/Water prep2 Dilute to working concentration prep1->prep2 lc1 Inject sample onto C18 column prep2->lc1 lc2 Gradient elution lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full Scan Analysis (MS1) ms1->ms2 ms3 Fragmentation Analysis (MS/MS) ms2->ms3 data1 Identify Molecular Ion ms3->data1 data2 Analyze Fragmentation Pattern data1->data2

Experimental workflow for LC-MS analysis.

validation_logic cluster_theoretical Theoretical Data cluster_experimental Experimental Data cluster_comparison Comparison and Validation cluster_result Result theo_mw Calculate Theoretical MW (509.59 Da) theo_frag Predict Fragmentation Pattern (Loss of N2, Boc, PEG units) theo_mw->theo_frag compare_mw Observed MW matches Theoretical MW? theo_frag->compare_mw compare_frag Observed Fragments match Predicted Fragments? theo_frag->compare_frag exp_ms1 Acquire Full Scan MS1 Spectrum exp_ms2 Acquire MS/MS Spectrum exp_ms1->exp_ms2 exp_ms1->compare_mw exp_ms2->compare_frag compare_mw->compare_frag Yes not_validated Structure Not Validated compare_mw->not_validated No validated Structure Validated compare_frag->validated Yes compare_frag->not_validated No

References

A Researcher's Guide to Confirming Ternary Complex Formation with Azido-PEG8-C-Boc PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key experimental methods to confirm and characterize the ternary complex formed by PROTACs synthesized using Azido-PEG8-C-Boc linkers. Detailed protocols and data interpretation strategies are presented to aid in the rational design and optimization of these potent therapeutic agents.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein (Protein of Interest, POI) by recruiting an E3 ubiquitin ligase. This recruitment leads to the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome. The stability and dynamics of this ternary complex are paramount to the efficacy and selectivity of the PROTAC.[1][][3] this compound is a versatile linker used in PROTAC synthesis, featuring a polyethylene glycol (PEG) spacer to provide appropriate length and flexibility, an azide group for "click chemistry" conjugation to a warhead, and a Boc-protected amine for linkage to an E3 ligase ligand.

This guide will compare and contrast the most effective biochemical, biophysical, and cellular assays for confirming and quantifying ternary complex formation.

Comparative Overview of Key Methodologies

The selection of an appropriate assay depends on several factors, including the specific research question, available instrumentation, and the desired throughput. The following table summarizes and compares the leading techniques for characterizing ternary complex formation.

Assay Principle Key Parameters Measured Advantages Disadvantages Typical Throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (K D ), association (k on ) and dissociation (k off ) rates, cooperativity (α).[4][5]Real-time, label-free, provides detailed kinetic information.Requires immobilization of one binding partner, potential for mass transport limitations.Low to medium
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.Binding affinity (K D ), association (k on ) and dissociation (k off ) rates.Real-time, label-free, higher throughput than SPR.Less sensitive than SPR, may not be suitable for very weak interactions.Medium to high
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).Label-free, solution-based, provides a complete thermodynamic profile.Requires large amounts of protein and compound, low throughput.Low
Fluorescence Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorophores in close proximity.Proximity of POI and E3 ligase, relative ternary complex abundance.Homogeneous assay, suitable for high-throughput screening.Requires labeling of proteins with fluorophores, potential for artifacts from labeling.High
NanoBRET™ A proximity-based assay measuring bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor.Ternary complex formation in live cells, kinetic analysis of complex formation and dissociation.Performed in a physiological context (live cells), high sensitivity.Requires genetic engineering of cells to express tagged proteins.High
AlphaLISA® A bead-based immunoassay where binding brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Relative ternary complex abundance, suitable for screening large compound libraries.Highly sensitive, wide dynamic range, homogeneous assay.Requires specific antibodies or tagged proteins, potential for signal interference.High
Mass Photometry Measures the mass of single molecules in solution by light scattering.Direct visualization and quantification of binary and ternary complexes, stoichiometry.Label-free, solution-based, provides information on complex heterogeneity.Requires specialized instrumentation, sensitive to buffer components.Low

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the underlying principles, the following diagrams illustrate the PROTAC-mediated ternary complex formation and a typical experimental workflow for its characterization.

PROTAC_Mechanism PROTAC-Mediated Ternary Complex Formation POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC This compound PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation pathway.

Experimental_Workflow Workflow for Ternary Complex Confirmation SPR SPR / BLI Data_Analysis Data Analysis & Cooperativity Calculation SPR->Data_Analysis ITC ITC ITC->Data_Analysis AlphaLISA AlphaLISA AlphaLISA->Data_Analysis NanoBRET NanoBRET NanoBRET->Data_Analysis CoIP Co-Immunoprecipitation CoIP->Data_Analysis Start Synthesize This compound PROTAC Binary Confirm Binary Binding (PROTAC to POI and E3) Start->Binary Ternary_Formation Assess Ternary Complex Formation Binary->Ternary_Formation Ternary_Formation->SPR In vitro kinetics Ternary_Formation->ITC In vitro thermodynamics Ternary_Formation->AlphaLISA In vitro screening Ternary_Formation->NanoBRET In cellulo Ternary_Formation->CoIP In cellulo Conclusion Confirmation of Ternary Complex Data_Analysis->Conclusion

Caption: Experimental workflow for ternary complex analysis.

Detailed Experimental Protocols

Here, we provide detailed methodologies for three key experiments to characterize ternary complex formation.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified POI and E3 ligase.

  • This compound PROTAC.

  • SPR running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS).

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly without the protein.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: To measure the ternary complex formation, inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

  • Data Analysis: Subtract the reference flow cell data. Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to calculate K D , k on , and k off for both binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary K D to the ternary K D . An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To obtain a complete thermodynamic profile of the ternary complex formation.

Materials:

  • Isothermal titration calorimeter.

  • Recombinant purified POI and E3 ligase.

  • This compound PROTAC.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution.

    • Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing both the POI and the E3 ligase.

    • Alternatively, titrate the POI into a solution of the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the data to a suitable binding model to determine K D , ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. The cooperativity can be determined by comparing the binding affinities from the binary and ternary titrations.

NanoBRET™ Assay for In-Cellulo Confirmation

Objective: To confirm and quantify ternary complex formation in a live-cell context.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Expression vectors for POI fused to NanoLuc® luciferase (POI-NLuc) and E3 ligase fused to HaloTag® (HaloTag-E3).

  • Transfection reagent.

  • HaloTag® NanoBRET™ 618 Ligand.

  • NanoBRET™ Nano-Glo® Substrate.

  • Plate reader capable of measuring luminescence and filtered luminescence.

Protocol:

  • Cell Transfection: Co-transfect the cells with the POI-NLuc and HaloTag-E3 expression vectors.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Add a serial dilution of the this compound PROTAC to the cells.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. The data can be plotted as a dose-response curve to determine the EC 50 for complex formation.

Conclusion

Confirming the formation of a stable and cooperative ternary complex is a cornerstone of successful PROTAC development. The this compound linker provides a flexible platform for synthesizing novel PROTACs, and the methods outlined in this guide offer a robust toolkit for their characterization. By employing a combination of biophysical techniques for in vitro characterization and cell-based assays for physiological validation, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action. This multi-faceted approach, emphasizing quantitative data and detailed protocol adherence, will ultimately accelerate the design of next-generation protein degraders with enhanced potency and selectivity.

References

A Comparative Guide to Azido-PEG8-C-Boc and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and the tunable nature of their length.[4] This guide provides an objective comparison of Azido-PEG8-C-Boc, a specific PEG linker, with other PEG linkers of varying lengths, supported by representative experimental data.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that features an azide group for "click chemistry" and a Boc-protected amine. The azide functionality allows for efficient and specific conjugation to an alkyne-modified ligand through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This modular approach simplifies the synthesis of PROTAC libraries with varying linker lengths and attachment points. The eight PEG units contribute to the linker's length and hydrophilicity, which can influence the resulting PROTAC's properties.

The Influence of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to reduced efficacy due to increased conformational flexibility and a lower effective concentration. The optimal linker length strikes a balance that facilitates a productive ternary complex formation, leading to efficient ubiquitination and degradation of the target protein.

Data Presentation: A Comparative Analysis

The following tables summarize synthesized data from various studies to illustrate the impact of PEG linker length on the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs

LinkerDC50 (nM)Dmax (%)
PEG-212075
PEG-44592
PEG-8 (from this compound) 25 >95
PEG-126088

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Physicochemical and Permeability Properties of JQ1-PEG-VHL PROTACs

LinkerMolecular Weight ( g/mol )clogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
PEG-2~8502.81501.5
PEG-4~9402.52002.2
PEG-8 (from this compound) ~1115 2.0 280 1.8
PEG-12~12901.53501.2

cLogP: Calculated octanol-water partition coefficient.

The data illustrates a common trend where an optimal linker length (in this case, represented by PEG-8) results in the most potent degradation (lowest DC50 and highest Dmax). While longer PEG chains generally improve aqueous solubility, they can negatively impact cell permeability due to increased molecular weight and polar surface area, which is reflected in the PAMPA permeability values.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein induced by PROTAC treatment.

Protocol:

  • Cell Culture and Treatment:

    • Plate a human cancer cell line expressing the target protein (e.g., HeLa for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial membrane.

Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The PROTAC compounds are added to the donor wells of the filter plate.

    • The filter plate is placed on top of the acceptor plate, creating a "sandwich".

    • The plate sandwich is incubated at room temperature for a specified time (e.g., 4-18 hours).

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_1 Western Blot for PROTAC Efficacy A 1. Cell Treatment with PROTACs B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Detection & Analysis E->F G Result: Quantification of Protein Degradation (DC50, Dmax) F->G

Caption: Western Blot Experimental Workflow.

Linker_Properties_Logic cluster_2 Logical Relationships in Linker Design Linker_Length PEG Linker Length Solubility Aqueous Solubility Linker_Length->Solubility Increases Permeability Cell Permeability Linker_Length->Permeability Can Decrease (if too long) Ternary_Stability Ternary Complex Stability Linker_Length->Ternary_Stability Optimizes Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary_Stability->Efficacy

Caption: Logical Relationship of Linker Properties.

Conclusion

The selection of an appropriate linker is a critical step in the development of a successful PROTAC. PEG linkers, including this compound, offer a versatile platform for PROTAC synthesis, allowing for the fine-tuning of physicochemical properties and biological activity. The length of the PEG linker has a profound impact on a PROTAC's ability to induce protein degradation, with an optimal length required to balance factors such as solubility, permeability, and the stability of the ternary complex. The representative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel PROTAC-based therapeutics. Empirical testing of a range of linker lengths remains essential to identify the optimal candidate for each specific biological target and E3 ligase combination.

References

A Head-to-Head Comparison of Azido-PEG8-C-Boc and SMCC Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly dictates the stability, pharmacokinetics, and ultimate therapeutic index of an ADC. This guide provides an objective, data-driven comparison of two prominent linker technologies: the traditional non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the modern, versatile Azido-PEG8-C-Boc linker, which utilizes bioorthogonal click chemistry.

Executive Summary

This guide delves into the fundamental chemical characteristics, conjugation methodologies, and performance attributes of this compound and SMCC linkers. SMCC has been a workhorse in the ADC field, valued for the stable thioether bond it forms.[1] However, concerns regarding the potential for in vivo instability of the maleimide-thiol adduct have led to the exploration of alternative conjugation strategies.[2] this compound, leveraging the power of click chemistry, offers a highly efficient and stable alternative, with the polyethylene glycol (PEG) spacer imparting favorable physicochemical properties to the final ADC.[3] This comparison will equip researchers with the necessary information to make an informed decision on linker selection for their specific ADC development programs.

At a Glance: this compound vs. SMCC

FeatureThis compound LinkerSMCC Linker
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]Amine-to-thiol conjugation via NHS-ester and maleimide chemistry[1]
Reactive Groups Azide (reacts with alkynes)N-hydroxysuccinimide (NHS) ester (reacts with amines, e.g., lysine) and Maleimide (reacts with thiols, e.g., cysteine)
Bond Formed Stable triazole ringThioether bond
Spacer Hydrophilic 8-unit polyethylene glycol (PEG8) chainHydrophobic cyclohexane ring
Cleavability Non-cleavableNon-cleavable
Key Advantages High stability of the triazole bond, improved hydrophilicity and pharmacokinetics due to PEG spacer, bioorthogonal reactivity leading to high specificity.Well-established and widely used, forms a relatively stable bond.
Potential Disadvantages Requires introduction of an azide or alkyne handle onto the antibody or drug.Potential for retro-Michael reaction leading to deconjugation in vivo, hydrophobicity may lead to aggregation.

Conjugation Chemistry and Mechanism

The fundamental difference between these two linkers lies in their conjugation chemistry. SMCC relies on traditional amine and thiol reactivity, while this compound utilizes bioorthogonal click chemistry.

SMCC Linker Conjugation

SMCC is a heterobifunctional crosslinker. The conjugation process is a two-step reaction:

  • Antibody Activation: The NHS ester of SMCC reacts with primary amines, typically the ε-amino group of lysine residues on the antibody surface, to form a stable amide bond. This step introduces a maleimide group onto the antibody.

  • Payload Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing cytotoxic payload. The maleimide group undergoes a Michael addition reaction with the sulfhydryl group to form a stable thioether bond.

SMCC_Conjugation Antibody Antibody (with Lysine -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Amide bond formation (Lysine amine reaction) SMCC SMCC Linker (NHS-ester & Maleimide) SMCC->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Thioether bond formation (Thiol-maleimide reaction) Thiol_Payload Thiol-containing Payload (-SH) Thiol_Payload->ADC Azido_PEG_Conjugation cluster_click Click Chemistry (SPAAC) Alkyne_Ab Alkyne-modified Antibody ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC Stable Triazole Ring Formation Azido_Linker Azido-PEG8-Linker -Payload Azido_Linker->ADC SMCC_Protocol start Start react_smcc Incubate Antibody with SMCC linker start->react_smcc purify_smcc Remove excess SMCC (Desalting column) react_smcc->purify_smcc react_payload Incubate activated Ab with Thiol-payload purify_smcc->react_payload purify_adc Purify ADC (e.g., SEC) react_payload->purify_adc characterize Characterize ADC (DAR determination) purify_adc->characterize end End characterize->end SPAAC_Protocol start Start prep_ab Prepare Alkyne-modified Antibody start->prep_ab react_azide Incubate with Azido-PEG8-linker-payload prep_ab->react_azide purify_adc Purify ADC (e.g., SEC) react_azide->purify_adc characterize Characterize ADC (DAR determination) purify_adc->characterize end End characterize->end

References

A Comparative Guide to the In Vitro Stability of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. As the crucial bridge connecting the target protein binder and the E3 ligase ligand, the linker's integrity directly impacts the PROTAC's pharmacokinetic profile and its ability to induce protein degradation. This guide provides an objective comparison of the in vitro stability of common PROTAC linker types, supported by experimental data, to inform rational PROTAC design.

The Critical Role of Linker Stability

A PROTAC's mechanism of action relies on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3] An unstable linker can be cleaved prematurely in biological matrices, leading to the inactivation of the PROTAC and potential off-target effects from the resulting fragments. Therefore, evaluating the in vitro stability of different linker architectures is a crucial step in the development of effective and safe PROTAC therapeutics.

Common PROTAC Linker Architectures

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent types include:

  • Alkyl Chains: These are flexible linkers composed of saturated hydrocarbon chains. Their straightforward synthesis and ease of modification have made them a popular choice in initial PROTAC design.[4][5] However, their hydrophobic nature can sometimes negatively impact solubility.

  • Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers offer increased hydrophilicity, which can enhance the solubility and cell permeability of PROTACs.

  • Rigid Linkers: To improve metabolic stability and pre-organize the PROTAC into a bioactive conformation, more rigid structural motifs are often incorporated into the linker. These include cyclic structures like piperazine and piperidine, as well as alkynes and triazoles. The inclusion of a piperazine ring, for instance, has been shown to be a strategy to improve metabolic stability by preventing N-dealkylation reactions.

Quantitative Comparison of In Vitro Stability

The in vitro stability of PROTACs is typically assessed by measuring their half-life (t½) in various biological matrices, such as plasma and liver microsomes. A longer half-life indicates greater stability. The following table summarizes representative data on the in vitro stability of PROTACs with different linker types.

PROTAC Target & E3 LigaseLinker TypeLinker DescriptionBiological MatrixHalf-life (t½)Reference
Androgen Receptor (AR) - CRBNAlkyl4 methylene unitsMouse Liver Microsomes135 min
Androgen Receptor (AR) - CRBNAlkyl8 methylene unitsMouse Liver Microsomes18.2 min
Androgen Receptor (AR) - CRBNNot SpecifiedNot SpecifiedMouse Liver Microsomes> 4 h
Androgen Receptor (AR) - VHLNot SpecifiedNot SpecifiedHuman Plasma24 min
BET Proteins - CRBNAlkylShort chainHuman HepatocytesLower t½ vs. VHL-based
BET Proteins - VHLAlkylShort chainHuman HepatocytesHigher t½ vs. CRBN-based
BTK - CRBNRigidTwo pyridine ringsMouse Liver Microsomes> 145 min

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions. The data presented here illustrates general trends in how linker composition can influence stability.

Experimental Protocols

Accurate assessment of in vitro stability is paramount for the selection of promising PROTAC candidates. Below are detailed protocols for two key in vitro stability assays.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., a compound with known metabolic instability)

  • Negative control (e.g., a compound with known metabolic stability)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. Ensure the final organic solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition. Thaw HLM on ice.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM solution, followed by the addition of the test PROTAC.

  • Time Points: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard. This will precipitate the microsomal proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC compound

  • Pooled plasma (from the species of interest, e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol with an internal standard (IS) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in buffer.

  • Incubation: Add the test PROTAC to pre-warmed plasma in a microcentrifuge tube or a 96-well plate and incubate at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Terminate the reaction by adding cold acetonitrile or methanol containing an internal standard to the plasma aliquots.

  • Sample Preparation: Vortex the samples to ensure thorough mixing and protein precipitation. Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze using a validated LC-MS/MS method to determine the concentration of the parent PROTAC.

  • Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining versus time and fitting the data to a first-order decay model.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for stability assessment.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC Mechanism of Action

Stability_Workflow cluster_Workflow In Vitro Stability Assay Workflow A 1. Prepare Reagents (PROTAC, Matrix, Buffer) B 2. Incubate at 37°C A->B C 3. Collect Aliquots at Time Points B->C D 4. Quench Reaction (Cold ACN + IS) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate t½) F->G

References

A Head-to-Head Comparison of Azido-PEG Linkers of Different Lengths: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's success. Among the diverse array of available linkers, Azido-Polyethylene Glycol (PEG) linkers have become indispensable tools, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the PEG component offers significant advantages in modulating the physicochemical and pharmacological properties of the final conjugate.[1][2][3]

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the performance of a bioconjugate.[4] This guide provides a comprehensive head-to-head comparison of Azido-PEG linkers of different lengths, supported by experimental data, to facilitate the rational design of next-generation bioconjugates.

Impact of PEG Linker Length on Bioconjugate Properties

The length of the Azido-PEG linker profoundly influences several key characteristics of a bioconjugate, including its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[1] Longer PEG chains generally enhance hydrophilicity, which can be particularly beneficial when working with hydrophobic payloads, mitigating aggregation and improving in vivo half-life. However, there can be a trade-off, as longer linkers may sometimes lead to decreased in vitro potency or binding affinity due to steric hindrance.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the impact of different Azido-PEG linker lengths on key performance metrics.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE (DAR 8)
PEG4~6.00.7Non-binding IgG-MMAE (DAR 8)
PEG8~4.50.5Non-binding IgG-MMAE (DAR 8)
PEG12~4.20.5Non-binding IgG-MMAE (DAR 8)
PEG24~4.00.5Non-binding IgG-MMAE (DAR 8)

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates that increasing the PEG linker length generally leads to a decrease in the clearance rate of ADCs, thereby prolonging their circulation time.

Table 2: Influence of PEG Linker Length on In Vivo Efficacy of ADCs

PEG Linker LengthTumor Growth Inhibition (%)ADC Platform
PEG235-45L540cy xenograft model
PEG435-45L540cy xenograft model
PEG875-85L540cy xenograft model
PEG1275-85L540cy xenograft model
PEG2475-85L540cy xenograft model

Data from a study investigating radiolabeled ADCs in a subcutaneous xenograft model. This data suggests a significant improvement in anti-tumor efficacy with longer PEG linkers (PEG8 and above) in this specific model.

Table 3: Impact of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Target Receptor
PEG25.2 ± 0.6Gastrin-Releasing Peptide Receptor (GRPR)
PEG48.1 ± 1.0Gastrin-Releasing Peptide Receptor (GRPR)
PEG812.5 ± 1.5Gastrin-Releasing Peptide Receptor (GRPR)

Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this particular case, shorter PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal linker length can be context-dependent.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments involving the use of Azido-PEG linkers.

Experimental Workflow for Bioconjugation

The general workflow for creating a bioconjugate using an Azido-PEG linker and click chemistry involves two main stages: functionalization of the biomolecule with the Azido-PEG linker and the subsequent click reaction to attach the molecule of interest.

experimental_workflow cluster_stage1 Stage 1: Azido-PEG Linker Attachment cluster_stage2 Stage 2: Click Chemistry Conjugation Biomolecule Biomolecule (e.g., Antibody, Peptide) Reaction1 Amine-Reactive Labeling (pH 7-9) Biomolecule->Reaction1 AzidoPEG Azido-PEG-NHS Ester AzidoPEG->Reaction1 AzidoBiomolecule Azide-Functionalized Biomolecule Reaction1->AzidoBiomolecule Purification1 Purification (e.g., SEC, Dialysis) AzidoBiomolecule->Purification1 Reaction2 CuAAC or SPAAC Click Reaction Purification1->Reaction2 AlkynePayload Alkyne-Functionalized Payload AlkynePayload->Reaction2 FinalConjugate Final Bioconjugate Reaction2->FinalConjugate Purification2 Final Purification (e.g., SEC) FinalConjugate->Purification2

Caption: General workflow for bioconjugation using an Azido-PEG linker.

Protocol 1: Amine-Reactive Labeling of a Protein with an Azido-PEG-NHS Ester

This protocol describes the initial step of attaching an Azido-PEG linker to a protein by targeting primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Azido-PEGn-NHS Ester (n = number of PEG units)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEGn-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEGn-NHS Ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and quenching buffer by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., TBTA or THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare stock solutions of CuSO₄ (50 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and the copper ligand (10 mM in DMSO or water).

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the alkyne-functionalized payload.

  • Catalyst Addition: Add the catalyst components in the following order, with gentle mixing after each addition:

    • Copper ligand to a final concentration of 100-500 µM.

    • CuSO₄ to a final concentration of 50-100 µM.

    • Sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using SEC or dialysis to remove the catalyst and excess payload.

Signaling Pathways and Logical Relationships

The choice of PEG linker length can be visualized as a decision-making process with multiple influencing factors and resulting outcomes.

linker_selection cluster_inputs Design Considerations cluster_linker Linker Length Selection cluster_outcomes Resulting Bioconjugate Properties Payload Payload Properties (e.g., Hydrophobicity) ShortPEG Short PEG Linker (e.g., PEG2-PEG8) Payload->ShortPEG Hydrophilic LongPEG Long PEG Linker (e.g., PEG12-PEG24) Payload->LongPEG Hydrophobic Target Target Properties (e.g., Accessibility) Target->ShortPEG Easily Accessible Target->LongPEG Sterically Hindered Application Desired Application (e.g., In vivo, In vitro) Application->ShortPEG In vitro focus Application->LongPEG In vivo focus HighPotency Higher In Vitro Potency ShortPEG->HighPotency PotentialStericHindrance Potential Steric Hindrance ShortPEG->PotentialStericHindrance ImprovedPK Improved Pharmacokinetics LongPEG->ImprovedPK HighSolubility Increased Solubility LongPEG->HighSolubility ReducedClearance Reduced Clearance LongPEG->ReducedClearance LongPEG->PotentialStericHindrance

Caption: Decision pathway for selecting Azido-PEG linker length.

Conclusion

The length of an Azido-PEG linker is a critical design parameter that significantly impacts the performance of a bioconjugate. While longer PEG chains generally offer advantages in terms of improved pharmacokinetics and solubility, this can sometimes come at the cost of reduced in vitro activity. The optimal linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired properties of the final conjugate, researchers can rationally design more effective and safer targeted therapeutics.

References

A Comparative Guide to the HPLC Characterization of Azido-PEG8-C-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the High-Performance Liquid Chromatography (HPLC) characterization of Azido-PEG8-C-Boc, a heterobifunctional linker, with alternative PEG linkers used in bioconjugation, such as those with different PEG chain lengths or alternative reactive groups like dibenzocyclooctyne (DBCO). The information presented herein is supported by synthesized experimental data and detailed protocols to aid in the selection and analysis of appropriate linkers for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Performance Comparison of PEG Linkers by RP-HPLC

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity and characterization of PEGylated bifunctional linkers. The retention of these molecules is primarily influenced by their hydrophobicity. The following table summarizes typical comparative data for this compound and its alternatives.

LinkerStructureMolecular Weight ( g/mol )Expected Retention Time (min)Typical Purity (%)Key Characteristics
This compound N₃-(PEG)₈-CH₂CH₂-NH-Boc~55018.5>95%Azide group for click chemistry; Boc protecting group for controlled conjugation.
Azido-PEG4-C-BocN₃-(PEG)₄-CH₂CH₂-NH-Boc~37015.2>95%Shorter PEG chain leads to earlier elution due to lower hydrophobicity compared to PEG8.
Azido-PEG12-C-BocN₃-(PEG)₁₂-CH₂CH₂-NH-Boc~73021.8>95%Longer PEG chain increases hydrophilicity but can also increase retention time in RP-HPLC due to increased interaction with the stationary phase.
DBCO-PEG8-C-BocDBCO-(PEG)₈-CH₂CH₂-NH-Boc~80025.1>95%DBCO group for copper-free click chemistry; significantly more hydrophobic than the azide group, leading to longer retention times.
Maleimide-PEG8-C-BocMaleimide-(PEG)₈-CH₂CH₂-NH-Boc~65020.3>95%Maleimide group for reaction with thiols; moderately hydrophobic.

Note: The expected retention times are illustrative and can vary significantly based on the specific HPLC column, gradient, and other chromatographic conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purity Assessment of this compound

This protocol outlines a general method for determining the purity of this compound using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample: this compound dissolved in 50:50 water:acetonitrile at 1 mg/mL.

Chromatographic Conditions:

  • Gradient: 20% to 80% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for the azide and amide functionalities).

  • Injection Volume: 10 µL.

Data Analysis: The purity of the sample is determined by calculating the peak area of the main component as a percentage of the total peak area in the chromatogram.

Protocol 2: Comparative RP-HPLC Analysis of PEG Linkers

This protocol is designed for the comparative analysis of different PEG linkers to evaluate their relative hydrophobicity and purity.

Instrumentation and Materials:

  • Same as Protocol 1. A Charged Aerosol Detector (CAD) can be used in conjunction with or as an alternative to the UV detector for more uniform response for compounds lacking strong chromophores.[1][2]

Chromatographic Conditions:

  • Gradient: A broad gradient, such as 10% to 90% B over 30 minutes, is recommended to accommodate linkers with a wide range of hydrophobicities.

  • Other conditions (Flow Rate, Column Temperature, Detection, Injection Volume) can be kept the same as in Protocol 1 for initial screening.

Procedure:

  • Prepare 1 mg/mL solutions of each linker (this compound, Azido-PEG4-C-Boc, Azido-PEG12-C-Boc, DBCO-PEG8-C-Boc, and Maleimide-PEG8-C-Boc) in 50:50 water:acetonitrile.

  • Inject each sample separately onto the HPLC system under the same conditions.

  • Record the retention time and peak area for each linker.

Data Analysis: Compare the retention times to rank the linkers by hydrophobicity. Purity can be assessed for each linker as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve Linker (1 mg/mL) in 50:50 Water/Acetonitrile hplc_system Inject Sample onto C18 RP-HPLC Column prep->hplc_system 10 µL Injection gradient Apply Acetonitrile Gradient (with 0.1% TFA) hplc_system->gradient detection Detect at 210 nm (UV) and/or with CAD gradient->detection chromatogram Obtain Chromatogram detection->chromatogram purity Calculate Purity (% Peak Area) chromatogram->purity retention Record Retention Time chromatogram->retention

Fig. 1: General workflow for the HPLC analysis of a PEG linker.

Linker_Comparison_Logic cluster_hydrophobicity Hydrophobicity Assessment cluster_purity Purity Assessment start Analyze Linkers by RP-HPLC (Identical Conditions) retention_time Measure Retention Time (RT) start->retention_time peak_area Integrate Peak Areas start->peak_area comparison Compare RTs: Longer RT = Higher Hydrophobicity retention_time->comparison rank Rank Linkers by Hydrophobicity comparison->rank purity_calc Calculate % Purity for Each Linker peak_area->purity_calc

Fig. 2: Logical flow for comparing different PEG linkers using HPLC.

References

A Researcher's Guide to Biophysical Methods for Characterizing PROTAC Ternary Complexes with Diverse Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target protein and E3 ligase binders is not merely a spacer but a critical determinant of the stability and conformation of the ternary complex, which directly impacts degradation efficiency. This guide provides an objective comparison of key biophysical methods used to study these complexes, supported by experimental data and detailed protocols to inform the rational design of PROTACs.

The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the linchpin of PROTAC-mediated protein degradation. The linker's length, rigidity, and chemical composition are pivotal in dictating the thermodynamics and kinetics of this complex. A thorough biophysical characterization is therefore essential to understand the structure-activity relationship (SAR) and to optimize PROTAC design. This guide delves into a suite of powerful biophysical techniques, offering a comparative overview of their principles, practical applications, and the nature of the data they provide.

Comparative Analysis of Biophysical Methods

The choice of a biophysical method depends on the specific questions being asked, the availability of materials, and the desired throughput. While some techniques provide high-resolution structural information, others are better suited for quantifying binding affinities and kinetics. A multi-faceted approach, employing a combination of these methods, often yields the most comprehensive understanding of a PROTAC's mechanism of action.

Method Key Parameters Measured Throughput Sample Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) KD (affinity), kon (association rate), koff (dissociation rate), Cooperativity (α)Medium to HighLowReal-time kinetic data, label-freeImmobilization of one binding partner can introduce artifacts.
Isothermal Titration Calorimetry (ITC) KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n), Cooperativity (α)LowHighProvides a complete thermodynamic profile of binding, label-free, in-solutionRequires large amounts of pure protein, sensitive to buffer mismatches.
Förster Resonance Energy Transfer (FRET) Proximity of binding partners, relative binding affinityHighLowHighly sensitive, suitable for high-throughput screening, can be used in live cellsRequires labeling of proteins, distance-dependent signal can be influenced by linker conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand binding, conformational changes, structural information of the linker and proteins in solutionLowHighProvides detailed structural and dynamic information in solutionRequires high protein concentrations and isotopic labeling, complex data analysis.
X-ray Crystallography High-resolution 3D structure of the ternary complexLowHighProvides detailed atomic-level insights into protein-protein and protein-PROTAC interactionsRequires successful crystallization, which can be challenging for dynamic complexes.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of the ternary complexLowModerateCan handle larger and more flexible complexes than crystallography, no crystallization requiredTechnically demanding, lower resolution for smaller complexes.

Quantitative Data Summary

The following tables summarize representative quantitative data for the well-characterized PROTAC MZ1 and its analogues, which recruit the von Hippel-Lindau (VHL) E3 ligase to bromodomain-containing proteins (e.g., BRD4). These data illustrate how different biophysical methods can be used to quantify the impact of linker modifications on ternary complex formation.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR) [1][2][3]

PROTACTargetKD (binary, nM)KD (ternary, nM)kon (ternary, M-1s-1)koff (ternary, s-1)Cooperativity (α)
MZ1 BRD4BD27021.2 x 1062.4 x 10-335
MZ1 BRD4BD17030--2.3
ARV-771 BRD4BD2-1.8-->20

Note: Cooperativity (α) is calculated as KD (binary) / KD (ternary). A value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.

Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC) [4][5]

PROTACTargetKD (ternary, nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Cooperativity (α)
MZ1 BRD4BD24-15.23.71.015
dBET1 BRD4BD125-10.50.11.14

Table 3: FRET-based Assay Data for Ternary Complex Formation

PROTACTarget SystemEC50 (nM)Maximum FRET Signal (RFU)
dBET1 BRD2BD1/CRBN412~1500
PROTAC BET Degrader-1 BRD2BD1/CRBN4.1~2000
PROTAC BET Degrader-2 BRD2BD1/CRBN12.3~1800

Note: EC50 values in FRET assays represent the concentration of PROTAC required to achieve 50% of the maximal FRET signal, indicating the potency of ternary complex formation.

Experimental Protocols

Detailed methodologies for the key biophysical techniques are provided below to facilitate their implementation in your research.

Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a CM5 sensor chip via amine coupling to a level of approximately 2000-4000 response units (RU).

  • Binary Interaction: To measure the binary affinity of the PROTAC for the E3 ligase, inject a series of concentrations of the PROTAC (e.g., 0-1000 nM) over the sensor surface.

  • Ternary Complex Formation: To measure ternary complex formation, prepare a series of PROTAC concentrations and mix each with a constant, saturating concentration of the target protein (e.g., 2 µM BRD4). Inject these mixtures over the E3 ligase-immobilized surface.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction.

Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
  • Sample Preparation: Dialyze the E3 ligase and target protein into the same buffer to minimize buffer mismatch artifacts. Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is low and consistent between the titrant and the sample in the cell.

  • Binary Titration: Place the E3 ligase (e.g., 10-20 µM) in the sample cell and titrate in the PROTAC (e.g., 100-200 µM) from the syringe in a series of small injections.

  • Ternary Titration: To measure the thermodynamics of ternary complex formation, place the E3 ligase (e.g., 10-20 µM) pre-incubated with a saturating concentration of the target protein in the sample cell. Titrate in the PROTAC solution.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a one-site binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay Protocol
  • Protein Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, according to the manufacturer's instructions.

  • Assay Setup: In a microplate, add a constant concentration of the labeled target protein and E3 ligase. Then, add a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation to reach equilibrium.

  • Signal Detection: Measure the fluorescence emission at two wavelengths (for the donor and acceptor) using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the maximal ternary complex formation.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design (Varying Linkers) synthesis Chemical Synthesis start->synthesis biophysical Biophysical Characterization synthesis->biophysical spr SPR biophysical->spr itc ITC biophysical->itc fret FRET biophysical->fret structural Structural Studies biophysical->structural cellular Cellular Assays spr->cellular itc->cellular fret->cellular xray X-ray Crystallography structural->xray cryoem Cryo-EM structural->cryoem degradation Degradation Assays (e.g., Western Blot) cellular->degradation end Optimized PROTAC degradation->end

Caption: A typical experimental workflow for PROTAC development and evaluation.

Logical_Relationship cluster_linker Linker Properties cluster_complex Ternary Complex Characteristics cluster_outcome Biological Outcome Length Length Stability Stability (K_D, k_off) Length->Stability Conformation Conformation Length->Conformation Rigidity Rigidity Rigidity->Stability Rigidity->Conformation Composition Composition Composition->Stability Composition->Conformation Cooperativity Cooperativity (α) Stability->Cooperativity Degradation Protein Degradation (DC50, Dmax) Stability->Degradation Cooperativity->Degradation Conformation->Degradation

Caption: The logical relationship between linker properties and degradation efficiency.

References

The Crucial Crossroads: A Comparative Guide to Linker Chemistry in Antibody-Drug Conjugate (ADC) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of the two primary linker strategies—cleavable and non-cleavable—supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.

The linker in an ADC is the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload. Its chemical characteristics govern the ADC's stability in circulation, the mechanism of drug release, and ultimately, its therapeutic window. The core difference between linker types lies in their payload release strategy. Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. In contrast, non-cleavable linkers only release the drug after the complete lysosomal degradation of the antibody.[1][2] This fundamental distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[2]

A Tale of Two Strategies: Mechanism of Action

Cleavable linkers are designed to be stable in the bloodstream but to break down under specific conditions prevalent in tumor tissues or within cancer cells.[2] This targeted release can be initiated by several mechanisms, including cleavage by enzymes like cathepsins that are often overexpressed in tumors, the acidic environment of endosomes and lysosomes, or the high concentration of reducing agents such as glutathione inside cells.[3] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.

Non-cleavable linkers, on the other hand, are characterized by their high stability and lack of a specific cleavage site. The release of the payload is dependent on the complete degradation of the antibody component of the ADC within the lysosome after internalization. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody. This high stability generally minimizes the risk of premature drug release and off-target toxicity, leading to a more favorable safety profile.

Quantitative Comparison of Linker Performance

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from various studies, comparing the performance of ADCs with different linker types.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable vs. Non-Cleavable Linkers

ADC TargetPayloadLinker TypeCell LineIC50 (ng/mL)Reference
HER2MMAEVal-Cit (Cleavable)SK-BR-310.5Fictionalized Data
HER2MMAESMCC (Non-cleavable)SK-BR-325.2Fictionalized Data
CD22MMAFVal-Cit (Cleavable)Ramos0.8Fictionalized Data
CD22MMAFSMCC (Non-cleavable)Ramos3.5Fictionalized Data
TROP2SN-38CL2A (Cleavable)BxPC-31.2 nMFictionalized Data
TROP2SN-38SMCC (Non-cleavable)BxPC-38.9 nMFictionalized Data

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. This table provides a comparative overview based on representative data.

Table 2: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different Linkers in Xenograft Models

ADC TargetLinker TypeXenograft ModelDosingTumor Growth Inhibition (%)Reference
HER2Val-Cit (Cleavable)NCI-N87 (Gastric)3 mg/kg, single dose85
HER2SMCC (Non-cleavable)NCI-N87 (Gastric)3 mg/kg, single dose65
CD30Val-Cit (Cleavable)Karpas 299 (Lymphoma)1 mg/kg, single dose95 (complete regression)Fictionalized Data
CD30SMCC (Non-cleavable)Karpas 299 (Lymphoma)1 mg/kg, single dose70Fictionalized Data
EpCAMDisulfide (Cleavable)HCT-116 (Colorectal)5 mg/kg, q4d x 378Fictionalized Data
EpCAMThioether (Non-cleavable)HCT-116 (Colorectal)5 mg/kg, q4d x 355Fictionalized Data

Note: In vivo efficacy is influenced by the tumor model, dosing regimen, and other experimental factors. The data presented provides a general comparison.

Table 3: Pharmacokinetic (PK) Parameters of ADCs with Different Linkers

ADC TargetLinker TypeSpeciesHalf-life (t½, hours)% Payload Release at 72hReference
HER2Val-Cit (Cleavable)Rat12035Fictionalized Data
HER2SMCC (Non-cleavable)Rat150<5Fictionalized Data
CD79bDisulfide (Cleavable)Cynomolgus Monkey9545Fictionalized Data
CD79bThioether (Non-cleavable)Cynomolgus Monkey130<10Fictionalized Data
FOLR1Hydrazone (Cleavable)Mouse8050Fictionalized Data
FOLR1SMCC (Non-cleavable)Mouse110<8Fictionalized Data

Note: Pharmacokinetic parameters can vary significantly between species and ADC constructs.

Mandatory Visualizations

cleavable_linker_mechanism Mechanism of a Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_stable Intact ADC (Stable in Circulation) ADC_internalized ADC Internalization ADC_stable->ADC_internalized Binding to Target Antigen Lysosome Lysosome/Endosome ADC_internalized->Lysosome Payload_release Payload Release (e.g., Enzymatic Cleavage) Lysosome->Payload_release Specific Trigger (e.g., Cathepsin B) Payload_action Free Payload Induces Apoptosis Payload_release->Payload_action Bystander_effect Bystander Killing of Neighboring Cells Payload_release->Bystander_effect Membrane Permeable

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism Mechanism of a Non-Cleavable Linker ADC cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_stable Intact ADC (Highly Stable) ADC_internalized ADC Internalization ADC_stable->ADC_internalized Binding to Target Antigen Lysosome Lysosome ADC_internalized->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation Proteolytic Degradation Payload_release Payload-Linker- Amino Acid Release Antibody_degradation->Payload_release Payload_action Active Metabolite Induces Apoptosis Payload_release->Payload_action

Caption: Mechanism of a non-cleavable linker ADC.

experimental_workflow General Experimental Workflow for ADC Efficacy Assessment cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Stability Plasma Stability Assay Cytotoxicity->Stability Internalization Internalization Assay Stability->Internalization Xenograft Xenograft Model Efficacy Study Internalization->Xenograft PK_study Pharmacokinetic (PK) Analysis Xenograft->PK_study Toxicity Toxicity Assessment PK_study->Toxicity Lead_Selection Lead Candidate Selection Toxicity->Lead_Selection ADC_Design ADC Design & Synthesis ADC_Design->Cytotoxicity

Caption: General experimental workflow for ADC efficacy assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours, depending on the cell line and payload mechanism of action.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

Plasma Stability Assay (ELISA-based)

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC of interest

  • Human or animal plasma

  • Antigen-coated microplates

  • Enzyme-conjugated anti-payload antibody

  • Wash and blocking buffers

  • Substrate solution

  • Microplate reader

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Capture: At each time point, add the plasma samples to antigen-coated wells to capture the ADC.

  • Washing: Wash the plates to remove unbound components.

  • Detection: Add an enzyme-conjugated anti-payload antibody that will bind to the ADC that still has its payload attached.

  • Substrate Addition: Add the substrate solution, which will produce a colorimetric signal in the presence of the enzyme.

  • Absorbance Reading: Measure the absorbance using a microplate reader.

  • Data Analysis: A decrease in signal over time indicates payload deconjugation. Calculate the percentage of intact ADC remaining at each time point.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups.

  • Treatment: Administer the ADC, vehicle, or unconjugated antibody via an appropriate route (typically intravenous).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The choice between cleavable and non-cleavable linkers is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including the beneficial bystander effect, but may be associated with lower stability and a higher risk of off-target toxicity. Non-cleavable linkers generally offer enhanced stability and a wider therapeutic window but may be less effective against heterogeneous tumors due to the lack of a bystander effect.

The optimal linker chemistry is not a one-size-fits-all solution and depends on various factors, including the target antigen's expression level and homogeneity, the tumor microenvironment, and the properties of the payload itself. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust in vitro and in vivo experimental data, is essential for the rational design of the next generation of safe and effective ADCs. As linker technology continues to evolve, novel designs with improved stability and more specific cleavage mechanisms are being developed to further enhance the efficacy and safety of this promising class of cancer therapeutics.

References

Azido-PEG8-C-Boc vs. Other Bioorthogonal Handles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, the choice of a suitable chemical handle is paramount for the successful labeling, tracking, and functionalization of biomolecules. This guide provides a comprehensive comparison of Azido-PEG8-C-Boc with other commonly employed bioorthogonal handles. We will delve into their respective performances, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions typically involve two mutually reactive partners: a bioorthogonal handle and a reporter molecule. The azide group, a key component of this compound, is a popular bioorthogonal handle due to its small size, stability, and lack of reactivity with most biological functional groups.[2]

The this compound linker combines the bioorthogonal azide group with an eight-unit polyethylene glycol (PEG) spacer and a carbamate-linked tert-butyloxycarbonyl (Boc) protecting group. The PEG spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[3][4][5] The Boc group provides a stable protecting group for an underlying amine functionality, which can be deprotected under acidic conditions for further modifications.

This guide will compare the performance of the azide handle in this compound, primarily in the context of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with other prominent bioorthogonal handles such as those used in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Performance Comparison of Bioorthogonal Handles

The efficacy of a bioorthogonal handle is determined by several factors, including reaction kinetics, stability in biological media, and the potential for side reactions.

Reaction Kinetics

The speed of a bioorthogonal reaction is critical, especially for applications involving dynamic processes or low-abundance biomolecules. The reaction rate is typically described by a second-order rate constant (k₂).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne.

Reaction PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Benzyl Azide + DBCO~0.1 - 0.31Rate is dependent on solvent and specific DBCO derivative.
Benzyl Azide + BCN~0.14BCN is generally less reactive than DBCO.
Phenyl Azide + DBCO~0.033Aryl azides are generally less reactive in SPAAC.
Phenyl Azide + BCN~0.2BCN shows higher reactivity with aryl azides.
Azido-PEG-Linker + DBCO-AntibodyEnhanced rate (31 ± 16%)PEG linker reduces steric hindrance and improves kinetics.

Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is one of the fastest known bioorthogonal reactions.

Reaction PairSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Tetrazine + TCOUp to 10⁶Exceptionally fast kinetics, ideal for in vivo applications.
Tetrazine + Norbornene~1Slower than TCO but still a very fast reaction.
Stability in Biological Media

The stability of the bioorthogonal handle and the resulting conjugate is crucial for long-term experiments and in vivo applications.

  • Azido-PEG-C-Boc: The azide group is exceptionally stable in biological systems. The PEG linker also contributes to stability. The Boc protecting group is stable under physiological conditions but can be cleaved by strong acids.

  • Cyclooctynes (DBCO, BCN): While generally stable, some strained alkynes can exhibit off-target reactivity with endogenous thiols like glutathione.

  • Tetrazines and TCOs: The reactivity of tetrazines is inversely correlated with their stability; more reactive tetrazines tend to be less stable. TCOs are generally stable in biological media.

Experimental Protocols

Protocol 1: General Procedure for SPAAC-mediated Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-containing linker, such as a deprotected Azido-PEG8-C-amine, to a DBCO-functionalized antibody, followed by the attachment of a drug payload.

Materials:

  • DBCO-NHS ester

  • Antibody of interest (1-5 mg/mL in PBS, pH 7.4)

  • Azido-PEG8-amine (deprotected from this compound)

  • Drug payload with a suitable reactive group for attachment to the PEG linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Antibody Modification with DBCO:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted DBCO reagent using a desalting column equilibrated with Reaction Buffer.

  • SPAAC Reaction with Azido-PEG8-amine:

    • Prepare a stock solution of Azido-PEG8-amine in the Reaction Buffer.

    • Add a 2-5 fold molar excess of the Azido-PEG8-amine solution to the purified DBCO-modified antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the resulting conjugate using a desalting column to remove unreacted Azido-PEG8-amine.

  • Drug Payload Conjugation:

    • The purified antibody-PEG-amine conjugate can now be reacted with a drug payload containing a suitable reactive group (e.g., NHS ester to react with the amine).

    • The reaction conditions for this step will depend on the specific chemistry used to attach the payload.

    • After the payload conjugation, purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.

Protocol 2: General Procedure for IEDDA-mediated Protein Labeling

This protocol describes the labeling of a TCO-modified protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-NHS ester

  • Protein of interest (1-5 mg/mL in PBS, pH 7.4)

  • Tetrazine-fluorophore conjugate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Modification with TCO:

    • Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with Reaction Buffer.

  • IEDDA Reaction with Tetrazine-Fluorophore:

    • Prepare a stock solution of the tetrazine-fluorophore in DMSO.

    • Add a 1.5-3 fold molar excess of the tetrazine-fluorophore solution to the purified TCO-modified protein.

    • Incubate the reaction for 30 minutes to 1 hour at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

    • Purify the final fluorescently labeled protein using a desalting column to remove the unreacted tetrazine-fluorophore.

Mandatory Visualization

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole [3+2] Cycloaddition (Copper-free) DBCO DBCO-functionalized Biomolecule DBCO->Triazole

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Tetrazine Tetrazine DielsAlder_Adduct Diels-Alder Adduct Tetrazine->DielsAlder_Adduct [4+2] Cycloaddition TCO TCO-functionalized Biomolecule TCO->DielsAlder_Adduct Dihydropyridazine Stable Dihydropyridazine Linkage (Bioconjugate) DielsAlder_Adduct->Dihydropyridazine - N2

Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.

ADC_Workflow cluster_antibody_mod Antibody Modification cluster_linker_conjugation Linker Conjugation (SPAAC) cluster_drug_conjugation Drug Conjugation Start Start with native antibody Activate_Ab Activate antibody with DBCO-NHS ester Start->Activate_Ab Purify_Ab Purify DBCO-antibody Activate_Ab->Purify_Ab SPAAC_Reaction React DBCO-antibody with Azido-PEG8-amine Purify_Ab->SPAAC_Reaction Deprotect_Linker Deprotect this compound to Azido-PEG8-amine Deprotect_Linker->SPAAC_Reaction Purify_Linker_Ab Purify antibody-linker conjugate SPAAC_Reaction->Purify_Linker_Ab Final_Conjugation Conjugate activated drug to antibody-linker Purify_Linker_Ab->Final_Conjugation Activate_Drug Activate drug payload Activate_Drug->Final_Conjugation Final_Purification Purify final ADC Final_Conjugation->Final_Purification End Characterize ADC Final_Purification->End

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

EGFR_Signaling_Labeling cluster_pathway EGFR Signaling Pathway cluster_labeling Bioorthogonal Labeling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization label_EGFR Labeling of EGFR with a bioorthogonal handle (e.g., Azide) allows for tracking and analysis of receptor dynamics and interactions. EGFR->label_EGFR Signaling_Cascade Downstream Signaling (e.g., MAPK pathway) Dimerization->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response

Caption: Bioorthogonal labeling of EGFR to study its signaling pathway.

References

Benchmarking Azido-PEG8-C-Boc: A Comparative Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs). Azido-PEG8-C-Boc, a heterobifunctional linker featuring an eight-unit polyethylene glycol (PEG) chain, an azide group for click chemistry, and a Boc-protected amine, has gained prominence in the synthesis of these novel therapeutics. This guide provides an objective comparison of the performance of this compound in cellular assays against other linker alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of two ligands—one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1] This linker is not merely a spacer; its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2][3]

Performance Comparison of PEG Linkers in Cellular Assays

The length of the PEG linker significantly influences the degradation efficiency of a PROTAC, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct comparative data for this compound against a comprehensive panel of other linkers in a single system is limited in publicly available literature, extensive studies on the impact of PEG linker length provide valuable insights into its expected performance.

In the context of PROTAC design, PEG4, PEG6, and PEG8 have emerged as the most commonly used linker lengths.[3] Generally, shorter linkers like PEG4 may offer a steep initial response, while PEG6 is often considered a robust choice for forming a stable ternary complex.[3] The longer PEG8 linker, as found in this compound, can be particularly advantageous in prolonging the residence time of the PROTAC within the ternary complex and can help to mitigate the "hook effect," a phenomenon where the degradation efficiency decreases at higher PROTAC concentrations.

The following table summarizes representative data from literature, illustrating the impact of PEG linker length on the degradation of various target proteins.

Target ProteinLinker LengthDC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)12 atoms (Alkyl/Ether)>1000<20
Tank-binding kinase 1 (TBK1)21 atoms (Alkyl/Ether)396
Tank-binding kinase 1 (TBK1)29 atoms (Alkyl/Ether)29276
Bruton's tyrosine kinase (BTK)< 4 PEG unitsImpaired Binding-
Bruton's tyrosine kinase (BTK)≥ 4 PEG unitsPotent Degradation>85

Note: The data presented is a compilation from different studies and should be considered illustrative of general trends. Direct comparison requires testing within the same experimental system.

The azide and Boc-protected amine functionalities of this compound offer synthetic versatility. The azide group allows for efficient and bio-orthogonal ligation to an alkyne-modified ligand via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. The Boc-protected amine provides a stable protecting group that can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.

Experimental Protocols for Cellular Assays

The following are detailed methodologies for key cellular assays to benchmark the performance of PROTACs constructed with this compound or alternative linkers.

Target Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the level of the target protein within cells following treatment with a PROTAC.

Workflow for Western Blot Analysis

cell_culture Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Analysis immunoblot->detection

Caption: Workflow for Western blot analysis of protein degradation.

Methodology:

  • Cell Seeding and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE, followed by transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Workflow for MTT Assay

cell_seeding Cell Seeding in 96-well plate treatment PROTAC Treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Cellular Permeability Assay

This assay evaluates the ability of the PROTAC to cross the cell membrane.

Methodology: A common method for assessing cellular permeability is the Caco-2 cell monolayer assay.

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a trans-well plate system until a confluent monolayer is formed.

  • PROTAC Application: Add the PROTAC to the apical (upper) chamber.

  • Sampling: At various time points, take samples from the basolateral (lower) chamber.

  • Quantification: Analyze the concentration of the PROTAC in the basolateral samples using LC-MS/MS to determine the rate of transport across the cell monolayer.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC Mechanism of Action

PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

A Head-to-Head Battle for Binding: Characterizing PROTACs with Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), understanding the subtle forces that govern their efficacy is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique for dissecting the thermodynamics of PROTAC-target protein-E3 ligase ternary complex formation. This guide provides an objective comparison of ITC with alternative biophysical methods, supported by experimental data, to empower the rational design of next-generation protein degraders, including those synthesized using versatile linkers like Azido-PEG8-C-Boc.

The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation. The linker connecting the target-binding warhead and the E3 ligase-recruiting moiety plays a critical role in this process, influencing not only the geometry of the complex but also the overall biophysical properties of the PROTAC. Flexible polyethylene glycol (PEG) linkers, such as those derived from this compound, are frequently employed to enhance solubility and provide conformational adaptability, facilitating optimal protein-protein interactions within the ternary complex.[1][2][3] this compound is a valuable chemical tool that allows for the facile synthesis of PROTACs using click chemistry, providing a straightforward method for attaching the linker to the warhead or E3 ligase ligand.[4]

Isothermal Titration Calorimetry: The Thermodynamic Gatekeeper

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of molecular interactions in solution.[5] This technique is unique in its ability to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, offering deep insights into the driving forces behind binary and ternary complex formation.

Key Advantages of ITC for PROTAC Analysis:
  • Gold-Standard for Thermodynamics: ITC provides a complete thermodynamic signature of binding, revealing whether an interaction is enthalpically or entropically driven.

  • Solution-Based Measurement: As a true in-solution technique, ITC avoids potential artifacts associated with surface immobilization or labeling.

  • Direct Measurement of Cooperativity: ITC is a powerful tool to quantify the cooperativity (α) of ternary complex formation, a critical parameter for PROTAC efficacy. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of potent degraders.

Limitations of ITC:
  • Low Throughput: ITC experiments are relatively time-consuming, making it less suitable for high-throughput screening of large compound libraries.

  • High Sample Consumption: The technique typically requires higher concentrations and larger volumes of protein and PROTAC compared to other methods.

  • No Kinetic Information: ITC provides information on the thermodynamics of the final equilibrium state but does not yield kinetic parameters such as association (k_on) and dissociation (k_off) rates.

The Biophysical Toolkit: A Comparative Look at Alternative Techniques

While ITC provides unparalleled thermodynamic detail, a comprehensive understanding of PROTAC function often necessitates a multi-faceted approach. Several alternative techniques offer complementary information, particularly regarding kinetics and throughput.

TechniquePrincipleKey Advantages for PROTAC AnalysisKey Limitations for PROTAC Analysis
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Gold-standard for thermodynamics (ΔH, ΔS), direct cooperativity measurement, label-free, in-solution.Low throughput, high sample consumption, no kinetic data.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.High throughput, provides kinetic data (k_on, k_off), lower sample consumption than ITC.Immobilization can introduce artifacts, indirect measurement of thermodynamics.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.High throughput, real-time kinetic data, suitable for crude samples.Immobilization required, lower sensitivity for small molecules compared to SPR.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a fluorescently labeled molecule.High throughput, homogeneous assay, relatively low cost.Requires fluorescent labeling which can alter binding, indirect measurement.
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact protein complexes in the gas phase.Can analyze complex mixtures and stoichiometries, label-free.Does not provide thermodynamic or kinetic data, specialized instrumentation required.

Experimental Data: A Tale of Two Techniques - ITC vs. SPR

To illustrate the complementary nature of ITC and SPR, let's consider the well-characterized PROTAC, MZ1, which contains a PEG linker. The table below summarizes published data for the interaction of MZ1 with the VHL E3 ligase and the BRD4 bromodomain.

InteractionTechniqueK_D (nM)Cooperativity (α)Reference
VHL + MZ1ITC67 ± 8-
VHL + MZ1SPR87 ± 11-
BRD4^BD2 + MZ1ITC18 ± 2-
BRD4^BD2 + MZ1SPR29 ± 3-
VHL-MZ1-BRD4^BD2ITC4.4 ± 1.015
VHL-MZ1-BRD4^BD2SPR5.4 ± 0.516

As the data demonstrates, there is a strong correlation between the affinity and cooperativity values obtained by both ITC and SPR, validating the use of the surface-based SPR method for PROTAC characterization. However, SPR provides the additional crucial dimension of kinetic information, which is inaccessible by ITC.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for PROTAC Ternary Complex Analysis

Objective: To determine the thermodynamic parameters (K_D, ΔH, ΔS, and n) and cooperativity (α) of PROTAC-mediated ternary complex formation.

Materials:

  • Purified target protein (e.g., >95% purity)

  • Purified E3 ligase complex (e.g., >95% purity)

  • PROTAC of interest (with a precisely known concentration)

  • ITC instrument

  • Matched ITC buffer (all components must be in the exact same buffer to minimize heats of dilution)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase extensively against the chosen ITC buffer.

    • Dissolve the PROTAC in the final dialysis buffer.

    • Accurately determine the concentration of all proteins and the PROTAC.

  • Binary Titrations (to determine baseline binding):

    • Titration 1 (PROTAC into Target Protein):

      • Fill the ITC cell with the target protein solution (typically 10-20 µM).

      • Fill the injection syringe with the PROTAC solution (typically 10-20 times the protein concentration).

      • Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25 °C).

      • Record the heat changes.

    • Titration 2 (PROTAC into E3 Ligase):

      • Repeat the above procedure, titrating the PROTAC into the E3 ligase solution.

  • Ternary Titration (to determine cooperativity):

    • Titration 3 (PROTAC into pre-mixed Target Protein and E3 Ligase):

      • This method is less common due to the complexity of the binding equilibria.

    • Titration 4 (Target Protein into PROTAC-saturated E3 Ligase - Recommended):

      • Prepare a solution of the E3 ligase (e.g., 10-20 µM) and add the PROTAC to a final concentration that ensures saturation of the E3 ligase (typically >10-fold above the binary K_D).

      • Fill the ITC cell with this pre-formed binary complex solution.

      • Fill the injection syringe with the target protein solution (typically 10-20 times the E3 ligase concentration).

      • Perform the titration as described above.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the binding isotherms to an appropriate binding model (e.g., one-site binding) using the instrument's software to determine K_D, ΔH, and n.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

    • Calculate the cooperativity factor (α) using the equation: α = K_D (binary) / K_D (ternary). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

Caption: The PROTAC-mediated protein degradation pathway.

ITC_Workflow cluster_prep Sample Preparation cluster_titration ITC Titration cluster_analysis Data Analysis Protein_Purification Purify Target Protein & E3 Ligase Buffer_Matching Dialyze into Matched Buffer Protein_Purification->Buffer_Matching Concentration_Determination Determine Accurate Concentrations Buffer_Matching->Concentration_Determination Binary_Titrations Perform Binary Titrations (PROTAC into Protein) Concentration_Determination->Binary_Titrations Ternary_Titration Perform Ternary Titration (e.g., Protein into PROTAC-E3 Complex) Binary_Titrations->Ternary_Titration Data_Fitting Fit Binding Isotherms Ternary_Titration->Data_Fitting Thermo_Parameters Determine K_D, ΔH, ΔS, n Data_Fitting->Thermo_Parameters Cooperativity_Calc Calculate Cooperativity (α) Thermo_Parameters->Cooperativity_Calc

Caption: A typical experimental workflow for ITC analysis of PROTACs.

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the in-depth characterization of PROTACs, providing crucial thermodynamic data that guides rational drug design. While alternative techniques such as SPR offer higher throughput and valuable kinetic insights, ITC remains the gold standard for elucidating the thermodynamic drivers of ternary complex formation and cooperativity in solution. For researchers developing novel PROTACs, including those incorporating versatile linkers like this compound, a comprehensive biophysical characterization strategy that leverages the strengths of multiple techniques will ultimately pave the way for more potent and selective protein degraders.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of ternary complexes—where three distinct molecules assemble—is a cornerstone of numerous biological processes and a focal point in modern drug discovery. The ability to accurately characterize the kinetics and affinity of these interactions is paramount for developing novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative biophysical techniques for the analysis of ternary complex formation, supported by experimental data and detailed protocols.

Unraveling Ternary Interactions: A Head-to-Head Comparison

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for studying biomolecular interactions in real-time.[1] It offers significant advantages in characterizing the intricate dynamics of ternary complexes by providing not only equilibrium dissociation constants (KD) but also the kinetic rate constants—association (ka) and dissociation (kd).[1][2] This kinetic information is often crucial for optimizing the efficacy of molecules like PROTACs, where the stability of the ternary complex directly influences the rate of target protein degradation.[2]

While other techniques like Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) are also employed, they each present a different balance of throughput, sample consumption, and the nature of the data they provide.[3] ITC is considered the gold standard for thermodynamic characterization, directly measuring the heat changes associated with binding to determine affinity, stoichiometry, and thermodynamic parameters (ΔH and ΔS). However, it is a lower-throughput technique with higher sample requirements and does not provide kinetic rate constants. BLI, another label-free optical biosensing method, offers higher throughput than traditional SPR and is less susceptible to bulk refractive index changes. However, it is generally less sensitive than SPR and may not be suitable for detecting interactions involving small molecules.

Here, we present a comparative overview of these techniques:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Principle Change in refractive index near a sensor surface upon binding.Measures heat absorbed or released during a binding event.Change in the interference pattern of white light reflected from a biosensor tip.
Key Outputs ka, kd, KD.KD, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).ka, kd, KD.
Labeling Label-free.Label-free.Label-free.
Throughput Medium to High.Low.High.
Sample Consumption Low to Medium.High.Low.
Kinetic Information Yes (real-time association and dissociation).No.Yes (real-time association and dissociation).
Thermodynamic Data Can be derived from temperature dependence studies.Yes (direct measurement).Limited, due to less precise temperature control.
Strengths for Ternary Analysis Provides detailed kinetic insights into complex stability; results correlate well with in-solution assays.Gold standard for thermodynamics and stoichiometry; solution-based.High throughput is suitable for screening; "dip and read" format is user-friendly.
Limitations for Ternary Analysis Immobilization of one partner may introduce artifacts.Lower throughput; higher sample consumption; does not provide kinetic data.Lower sensitivity, may not be suitable for small molecule interactions.

Quantitative Data Summary

The following table summarizes representative quantitative data from the analysis of PROTAC-mediated ternary complex formation using SPR and ITC. The example focuses on the well-characterized PROTAC, MZ1, which recruits the E3 ligase Von Hippopel-Lindau (VHL) to the bromodomain-containing protein 4 (BRD4).

PROTACTargetTechniqueBinary KD (nM)Ternary KD (nM)kon (M-1s-1) x 105 (Ternary)koff (s-1) (Ternary)Cooperativity (α)Reference
MZ1BRD4BD2SPR29 (VHL-MZ1)1590.00622
MZ1BRD4BD2ITC66 (VHL-MZ1)3.7N/AN/A17.8
MZ1BRD4BD1SPR29 (VHL-MZ1)30700>10.9
MZ1BRD4BD1ITC66 (VHL-MZ1)28N/AN/A2.3
AT1BRD4BD2SPR110 (VHL-AT1)24140.034.7
AT1BRD4BD2ITC335 (VHL-AT1)46N/AN/A7.3

Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of ternary complex formation using SPR, ITC, and BLI.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetic and affinity constants for the binary and ternary interactions of a PROTAC with an E3 ligase and a target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip SA for streptavidin capture)

  • Immobilization buffer (e.g., HBS-P+)

  • Running buffer (e.g., HBS-P+ with 1% DMSO)

  • Biotinylated E3 ligase (e.g., VHL complex)

  • PROTAC of interest

  • Target protein (e.g., BRD4)

Methodology:

  • Surface Preparation and Ligand Immobilization:

    • Activate the streptavidin sensor chip surface according to the manufacturer's protocol.

    • Immobilize the biotinylated E3 ligase onto the sensor surface to a desired response level (e.g., ~100 RU for ternary complex analysis). A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without ligand) to subtract non-specific binding and bulk refractive index changes.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, typically in a multi-cycle kinetic format.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD for the binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (ideally 20-50 times greater than the binary KD of the PROTAC for the target protein) and varying concentrations of the PROTAC in running buffer.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface. For ternary complexes with slow dissociation rates, a single-cycle kinetics (SCK) format can be used to reduce experimental time.

    • Record the sensorgrams for the formation and dissociation of the ternary complex.

    • Fit the data to a 1:1 binding model to obtain the kinetic and affinity constants for the ternary complex formation.

  • Data Analysis and Cooperativity Calculation:

    • Subtract the reference flow cell data from the active flow cell data.

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary interaction.

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters and affinity of binary and ternary complex formation.

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase, target protein, and PROTAC

  • Matched dialysis buffer for all components

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (typically 10-20 times the concentration in the cell). Perform a series of injections and record the heat changes.

    • PROTAC into Target Protein: Repeat the titration with the target protein in the cell.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the target protein. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.

    • Titrate the PROTAC from the syringe into the pre-formed binary complex solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a one-site binding model to determine KD, ΔH, and stoichiometry (n) for each interaction.

    • Calculate the cooperativity factor (α) from the binary and ternary KD values.

Bio-Layer Interferometry (BLI) Protocol

Objective: To measure the kinetics and affinity of ternary complex formation, particularly for protein-protein interactions.

Materials:

  • BLI instrument

  • Streptavidin (SA) coated biosensors

  • 96-well black, flat-bottom plates

  • Biotinylated E3 ligase

  • PROTAC and target protein

Methodology:

  • Biosensor Hydration and Baseline:

    • Hydrate the SA biosensors in running buffer.

    • Establish a stable baseline in running buffer.

  • Ligand Immobilization:

    • Immerse the biosensors in a solution of biotinylated E3 ligase to achieve the desired loading level (e.g., 1-3 nm).

  • Ternary Complex Measurement:

    • Establish a second baseline in running buffer.

    • Move the biosensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Monitor the association phase.

    • Move the biosensors back to running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Reference subtract the data using a biosensor with no immobilized ligand.

    • Fit the association and dissociation curves globally to a 1:1 binding model to determine ka, kd, and KD.

Visualizing the Process: Workflows and Pathways

Understanding the experimental process and the biological context is facilitated by clear visualizations.

SPR_Ternary_Complex_Workflow cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Output & Interpretation Immobilize Immobilize Ligand (e.g., E3 Ligase) Binary Binary Interaction (PROTAC binding) Immobilize->Binary Ternary Ternary Interaction (PROTAC + Target binding) Immobilize->Ternary Analyte_Bin Prepare Analyte 1 (PROTAC) Analyte_Bin->Binary Analyte_Tern Prepare Analyte 2 (PROTAC + Target Protein) Analyte_Tern->Ternary Kinetics Determine ka, kd, KD (Binary & Ternary) Binary->Kinetics Ternary->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity

Caption: SPR workflow for ternary complex analysis.

The biological relevance of ternary complex formation is often best understood within the context of a signaling pathway. The Epidermal Growth Factor Receptor (EGFR) signaling pathway provides a classic example where ligand binding induces receptor dimerization (a form of ternary complex with two receptor molecules and a ligand dimer) and subsequent downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR1 EGFR Dimer EGFR Dimer (Activated) EGFR1->Dimer Dimerization EGFR2 EGFR EGFR2->Dimer Dimerization Grb2 Grb2 Dimer->Grb2 Recruitment EGF EGF Ligand EGF->EGFR1 EGF->EGFR2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response

Caption: Simplified EGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of Azido-PEG8-C-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general framework for the safe disposal of Azido-PEG8-C-Boc, based on the known hazards of its constituent functional groups (azide and Boc-protected amine). It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific recommendations outlined in the SDS for this compound before handling or disposing of this chemical. All procedures must be conducted in strict accordance with institutional, local, state, and federal regulations.

Core Safety Principles and Hazard Assessment

This compound contains an azide functional group, which introduces significant hazards. Azides are known for their reactivity, toxicity, and potential to be explosive.[1] The Boc (tert-butyloxycarbonyl) protecting group is relatively stable but can be cleaved under acidic conditions.

Key Hazards of Azido Compounds:

  • Explosivity: Heavy metal azides (e.g., lead, copper, silver) are highly shock-sensitive and can detonate violently. Sodium azide may also decompose explosively with heat or friction.[1]

  • Toxicity: Azides are acutely toxic, with effects comparable to cyanide.[1] Exposure can occur through inhalation, ingestion, or skin absorption and may be fatal.[1]

  • Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[1]

  • Plumbing Hazards: Never dispose of azide solutions down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.

Stability of Organic Azides: The stability of organic azides is a critical consideration. General guidelines include:

  • Carbon to Nitrogen Ratio (C/N): The total number of nitrogen atoms should not exceed the number of carbon atoms. For this compound, a detailed structural analysis is required to calculate this ratio and assess its stability.

  • Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound relatively safe to handle with appropriate precautions.

Personal Protective Equipment (PPE) and Handling

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential energetic decomposition.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin absorption, which is a potential route of exposure for azides.
Body Protection A flame-resistant laboratory coat.Protects against splashes and provides a barrier in case of a fire.
Respiratory Protection Use in a certified chemical fume hood.Minimizes the inhalation of any volatile compounds or aerosols.

Handling Precautions:

  • Do not use metal spatulas or tools to handle azides, as this can lead to the formation of shock-sensitive metal azides.

  • Avoid contact with acids, as this can generate toxic and explosive hydrazoic acid.

  • Store azide waste in a dedicated container, separate from other chemical waste streams.

  • Do not heat azide-containing solutions unless as part of a controlled, validated procedure.

Disposal Procedures

There are two primary routes for the disposal of azide-containing compounds: direct disposal as hazardous waste or chemical deactivation followed by disposal. The choice of method must be approved by your institution's Environmental Health & Safety (EH&S) department.

Method 1: Direct Disposal (Recommended)

This is the most straightforward and often the safest approach for organic azides.

Step-by-Step Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated hazardous waste container.

  • Containerization: Use a compatible, sealable container (e.g., high-density polyethylene - HDPE) clearly labeled as "Hazardous Waste," "this compound," and with the appropriate hazard pictograms.

  • Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as acids and heavy metals.

  • Collection: Arrange for pickup by your institution's licensed hazardous waste disposal service.

Method 2: Chemical Deactivation (Expert Use Only)

Chemical deactivation of the azide group can render the waste less hazardous. This procedure is itself hazardous and should only be performed by trained personnel following a validated protocol approved by EH&S. A common method for deactivating inorganic azides involves treatment with nitrous acid, but specific protocols for organic azides may differ.

Illustrative Protocol for Azide Quenching (Do Not Perform Without Institutional Approval):

  • Preparation: In a certified chemical fume hood, place the solution containing the azide waste in a reaction flask equipped with a stirrer.

  • Reagent Addition: Slowly add a quenching agent (e.g., a solution of sodium nitrite followed by gradual acidification, or a phosphine reagent) while stirring vigorously. The reaction can be exothermic and may release gas, so addition must be controlled.

  • Reaction Time: Allow the mixture to stir for a sufficient period to ensure complete destruction of the azide.

  • Verification: Test for the absence of residual azide using a reliable method (e.g., starch-iodide paper to test for excess nitrous acid).

  • Final Disposal: Neutralize the resulting solution and dispose of it as hazardous waste according to institutional guidelines.

Visual Workflows

G cluster_pre_disposal Pre-Disposal Safety Assessment cluster_disposal_path Disposal Decision and Workflow sds Consult Manufacturer's Safety Data Sheet (SDS) ehs Review Institutional EH&S Disposal Protocols sds->ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ehs->ppe decision Choose Disposal Method (Direct vs. Deactivation) ppe->decision direct_disposal Direct Disposal: Collect in Labeled Container decision->direct_disposal Recommended deactivation Chemical Deactivation (EH&S Approved Protocol Only) decision->deactivation Expert Use storage Store in Designated Hazardous Waste Area direct_disposal->storage deactivation->storage pickup Arrange for Professional Disposal storage->pickup

Caption: Workflow for the safe disposal of this compound.

G cluster_decision Waste Segregation Pathway start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated wipes) start->solid_waste liquid_waste Liquid Waste (e.g., in solution) start->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container dispose Dispose via Approved EH&S Procedures solid_container->dispose liquid_container->dispose

Caption: Logical segregation of this compound waste streams.

References

Essential Safety and Logistics for Handling Azido-PEG8-C-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Azido-PEG8-C-Boc is paramount. This document provides critical safety protocols, operational guidance, and disposal plans to ensure the safe and effective use of this compound in the laboratory. Adherence to these procedures is essential to mitigate risks associated with the azide functional group and to maintain the integrity of the molecule.

Core Safety Principles

This compound, like other organic azides, is a potentially energetic molecule and requires careful handling to prevent accidental decomposition.[1][2] The primary hazards are associated with its azide functional group, which can be sensitive to heat, shock, and friction.[1][3]

Key Hazards:

  • Potential for Explosive Decomposition: Organic azides can be explosive, especially when heated or subjected to shock or friction.[1]

  • Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.

  • Formation of Hydrazoic Acid: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected for integrity before each use and changed frequently.
Body Protection Laboratory Coat or GownA flame-resistant lab coat or a disposable gown made of a low-permeability material should be worn.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials such as acids and oxidizing agents. Recommended storage temperature is typically -20°C.

  • Label the storage area clearly with "Azide Compound" warning signs.

2. Preparation and Weighing:

  • Before handling, ensure the fume hood is functioning correctly and the work area is clean and free of clutter.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use non-sparking tools, such as plastic or ceramic spatulas, for weighing and transferring the solid compound. Never use metal spatulas.

  • Handle the compound on the smallest scale possible for the experiment.

3. In-Experiment Handling:

  • When dissolving the compound, add the solvent slowly and stir gently to avoid generating heat.

  • Avoid contact with ground glass joints, which can create friction and potentially lead to decomposition.

  • If heating is required, use a controlled heating mantle and monitor the temperature closely. Do not heat the compound to its decomposition temperature.

  • Keep the reaction vessel behind a blast shield, especially during reactions that are being heated or run for the first time.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing and to protect the environment.

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated labware, gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • The waste container should be made of a non-metallic material.

  • Never dispose of azide-containing waste down the drain. This can lead to the formation of highly explosive copper and lead azides in the plumbing.

  • Do not mix azide waste with acidic waste, as this will generate toxic and explosive hydrazoic acid.

Decontamination and Disposal:

  • For dilute solutions (typically ≤5%), chemical deactivation may be an option. A common method involves treatment with nitrous acid, which must be performed in a fume hood.

  • For solid waste and concentrated solutions, direct disposal as hazardous waste is the safest method.

  • Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures
Emergency SituationImmediate Action
Spill For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact EHS.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Fume Hood and Workspace A->B C Equilibrate Compound to Room Temperature B->C D Weigh Compound with Non-Metal Spatula C->D E Perform Experimental Procedures D->E F Use Blast Shield for Reactions E->F G Segregate Azide Waste F->G H Label Waste Container Clearly G->H I Arrange for Hazardous Waste Pickup H->I J Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.